Product packaging for Cadmium-113(Cat. No.:CAS No. 14336-66-4)

Cadmium-113

Cat. No.: B1200676
CAS No.: 14336-66-4
M. Wt: 112.904408 g/mol
InChI Key: BDOSMKKIYDKNTQ-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cadmium-113 is the isotope of cadmium with relative atomic mass 112.904401, 12.2 atom percent natural abundance and nuclear spin 1/2.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cd B1200676 Cadmium-113 CAS No. 14336-66-4

Properties

IUPAC Name

cadmium-113
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cd/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOSMKKIYDKNTQ-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[113Cd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931839
Record name (~113~Cd)Cadmium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.904408 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14336-66-4
Record name Cadmium, isotope of mass 113
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014336664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~113~Cd)Cadmium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Nuclear Properties of Cadmium-113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear spin and magnetic moment of the Cadmium-113 (¹¹³Cd) isotope. This compound is a nuclide of significant interest in various scientific fields, including nuclear magnetic resonance (NMR) spectroscopy, materials science, and as a surrogate probe for zinc and calcium in biological systems.[1][2][3] Its favorable NMR properties, namely its spin-1/2 nucleus and wide chemical shift range, make it an excellent tool for investigating the structure and dynamics of molecules.[4][5]

Core Nuclear Properties of this compound

The fundamental nuclear properties of this compound are crucial for its application in experimental research. These properties have been determined through various spectroscopic techniques and are summarized below.

PropertySymbolValueUnits
Natural Abundance12.23%
Nuclear SpinI1/2
Magnetic Dipole Momentμ-0.6213(3)μN
Gyromagnetic Ratioγ5.9609 x 10⁷rad T⁻¹ s⁻¹
Nuclear g-factorgI-1.2426
Resonance Frequency @ 1 Tν₀9.4871MHz
Atomic Mass112.9044017Da

(Data sourced from references[6][7])

Experimental Determination of Nuclear Properties

The nuclear spin and magnetic moment of ¹¹³Cd are determined using high-precision spectroscopic methods. The two primary techniques employed for these measurements are Nuclear Magnetic Resonance (NMR) Spectroscopy and Atomic Beam Magnetic Resonance (ABMR).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹³Cd NMR spectroscopy is a powerful, non-invasive technique used to probe the local chemical environment of cadmium atoms in both liquid and solid states.[1] Because ¹¹³Cd has a nuclear spin of 1/2, it yields sharp NMR signals over a very broad chemical shift range of over 900 ppm, making it highly sensitive to subtle changes in its coordination environment.[4][5]

Experimental Protocol: A General Approach for ¹¹³Cd NMR

  • Sample Preparation:

    • For solution-state NMR, a compound containing cadmium is dissolved in a suitable deuterated solvent. Often, isotopically enriched ¹¹³Cd (e.g., ¹¹³CdCl₂) is used to enhance signal sensitivity.[8] A common reference standard is an external 0.1M solution of cadmium perchlorate, Cd(ClO₄)₂.[4][9]

    • For solid-state NMR, a powdered crystalline sample of the cadmium-containing compound is packed into a zirconia rotor. Techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) are often employed to enhance signal and resolution.[3][10]

  • Data Acquisition:

    • The sample is placed within a high-field superconducting magnet of an NMR spectrometer.

    • A sequence of radiofrequency (RF) pulses is applied to excite the ¹¹³Cd nuclei.

    • The subsequent signal, known as the Free Induction Decay (FID), is detected as the nuclei relax back to their equilibrium state.

    • For enhanced sensitivity, especially with samples of low concentration or natural abundance, many FIDs are acquired and averaged.

  • Data Processing and Analysis:

    • The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier Transform.

    • The resulting spectrum is phased and baseline-corrected.

    • The key parameters are then extracted:

      • Chemical Shift (δ): The position of the resonance peak (in ppm) provides detailed information about the electronic environment and coordination geometry of the cadmium nucleus.

      • Spin-Spin Coupling (J): Coupling patterns can reveal information about through-bond connectivity to other NMR-active nuclei (e.g., ¹H, ¹³C, ³¹P, ¹⁵N).[3][5]

      • Relaxation Times (T₁ and T₂): These parameters provide insights into the molecular dynamics and tumbling rates of the molecule.[1]

The nuclear magnetic moment (μ) is directly proportional to the gyromagnetic ratio (γ), which can be precisely determined from the Larmor frequency (ν₀) in a known magnetic field (B₀) according to the relation ν₀ = (γ/2π)B₀.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_solution Solution State: Dissolve in Deuterated Solvent (e.g., ¹¹³CdCl₂ in D₂O) ref Add/Use External Reference (e.g., 0.1M Cd(ClO₄)₂) magnet Place Sample in High-Field Magnet prep_solution->magnet prep_solid Solid State: Pack Powdered Sample into MAS Rotor prep_solid->magnet pulse Apply RF Pulse Sequence magnet->pulse detect Detect Free Induction Decay (FID) Signal pulse->detect ft Fourier Transform (FID → Spectrum) detect->ft correct Phase & Baseline Correction ft->correct extract Extract Parameters: - Chemical Shift (δ) - Coupling Constants (J) - Relaxation Times (T₁, T₂) correct->extract final Determine Nuclear Properties & Molecular Structure extract->final caption NMR Experimental Workflow for ¹¹³Cd ABMR_Workflow cluster_paths oven Source Oven slits Collimating Slits magnetA Magnet A (Inhomogeneous Field) magnetC Magnet C (Homogeneous Field) + RF Oscillator magnetB Magnet B (Inhomogeneous Field) detector Detector p_start->p_A_mid No Transition (Refocused) p_start->p_A_mid2 Transition Occurs (Deflected) p_A_mid->p_C_mid p_C_mid->p_B_mid p_B_mid->p_end p_A_mid2->p_C_mid2 p_C_mid2->p_B_mid2 p_B_mid2->p_end2 caption Atomic Beam Magnetic Resonance (Rabi Method)

References

An In-depth Technical Guide to the Natural Abundance and Isotopic Enrichment of Cadmium-113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cadmium-113 (¹¹³Cd), covering its natural abundance, methods for its isotopic enrichment, and its significant applications in research and development, particularly in the field of drug discovery. This document is intended to serve as a valuable resource for professionals requiring a deep understanding of ¹¹³Cd and its utility as a powerful analytical tool.

Natural Abundance of Cadmium Isotopes

Cadmium (Cd), a soft, silvery-white metal, is composed of eight naturally occurring isotopes. Among these, ¹¹³Cd is a stable isotope with a significant natural abundance, making it a viable candidate for various scientific applications. The isotopic composition of naturally occurring cadmium is detailed in Table 1.

IsotopeNatural Abundance (%)[1][2]
¹⁰⁶Cd1.25
¹⁰⁸Cd0.89
¹¹⁰Cd12.49
¹¹¹Cd12.80
¹¹²Cd24.13
¹¹³Cd 12.22
¹¹⁴Cd28.73
¹¹⁶Cd7.49

Isotopic Enrichment of this compound

While ¹¹³Cd has a notable natural abundance, many advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, necessitate a higher isotopic purity to enhance signal sensitivity and resolution. Isotopic enrichment is the process of increasing the concentration of a specific isotope above its natural abundance. For ¹¹³Cd, enrichment levels of 91-95% are commonly achieved for specialized applications.[3] The primary methods for the isotopic enrichment of cadmium include Electromagnetic Isotope Separation (EMIS), Gas Centrifugation, and Laser Isotope Separation.

Isotope Enrichment Methodologies: A Comparative Overview

The choice of enrichment method depends on several factors, including the desired level of enrichment, the quantity of enriched material required, and economic considerations. A qualitative comparison of the primary enrichment techniques for ¹¹³Cd is presented in Table 2.

MethodPrincipleTypical ThroughputKey AdvantagesKey Limitations
Electromagnetic Isotope Separation (EMIS) Separation of ions based on mass-to-charge ratio in a magnetic field.Milligrams to tens of grams annually.[4][5]High enrichment factors in a single pass; applicable to most elements.Lower throughput; feed material is lost inside the separator.[6]
Gas Centrifugation Separation of gaseous compounds based on mass differences in a rapidly rotating cylinder.Tens of grams to kilograms annually.[4]Higher throughput; more energy-efficient than diffusion.Requires a volatile compound of the element; lower single-pass enrichment.[7]
Laser Isotope Separation Selective ionization or dissociation of atoms or molecules of a specific isotope using tuned lasers.Potentially high, but technology is still under development for many isotopes.High selectivity and potential for high efficiency.[8][9][10]Technologically complex; requires specific laser systems for each element.
Experimental Protocols for Isotopic Enrichment

Detailed, step-by-step experimental protocols for the isotopic enrichment of cadmium are often proprietary and not extensively published in open literature due to the specialized nature and potential applications of the technology. However, the general principles and methodologies for each technique are well-established.

2.2.1. Electromagnetic Isotope Separation (EMIS)

EMIS, also known as mass spectrometry on a large scale, is a highly effective method for achieving high isotopic purity.

  • Principle: The fundamental principle of EMIS is the deflection of charged particles in a magnetic field. When ions of different isotopes are accelerated to the same kinetic energy and passed through a uniform magnetic field, their paths will curve. The radius of curvature is proportional to the mass of the ion, allowing for the spatial separation of isotopes.[11]

  • General Methodology:

    • Vaporization and Ionization: A cadmium compound, typically a halide salt, is vaporized in a high-temperature ion source. The vapor is then ionized by electron bombardment, creating a beam of positively charged cadmium ions.[4]

    • Acceleration: The ions are extracted from the source and accelerated by a high-voltage electric field.[11]

    • Magnetic Separation: The accelerated ion beam is directed into a large vacuum chamber situated within a powerful magnetic field. The magnetic field forces the ions into semi-circular paths, with the lighter isotopes having a smaller radius of curvature than the heavier ones.

    • Collection: Spatially separated collector pockets are positioned to intercept the beams of the different isotopes. The ¹¹³Cd ions are collected on a designated target foil.[4]

    • Chemical Purification: The collected ¹¹³Cd is then chemically recovered from the collector foils and purified to remove any contaminants.

2.2.2. Gas Centrifugation

Gas centrifugation is a more scalable method suitable for producing larger quantities of enriched isotopes.

  • Principle: This method utilizes the principle of centrifugal force to separate isotopes in a gaseous state. In a rapidly rotating cylinder, heavier molecules are thrown towards the wall of the centrifuge more than lighter molecules, creating a radial concentration gradient.[12]

  • General Methodology:

    • Feed Material: A volatile compound of cadmium is required. Organometallic compounds such as dimethylcadmium ((CH₃)₂Cd) have been studied for this purpose.[13]

    • Centrifuge Cascade: The gaseous cadmium compound is fed into a series of interconnected centrifuges, known as a cascade. Each centrifuge consists of a rotor that spins at very high speeds.

    • Separation: The centrifugal force enriches the heavier isotopes closer to the rotor wall, while the lighter isotopes concentrate near the axis. A counter-current flow is induced within the centrifuge to enhance the separation effect along the length of the rotor.[12]

    • Extraction: Enriched and depleted streams are drawn from opposite ends of the centrifuge. The enriched stream, containing a higher concentration of the desired isotope, is fed to the next centrifuge in the cascade for further enrichment.

    • Product Collection: The final enriched product is collected at the end of the cascade and the cadmium is chemically converted to its desired form.

2.2.3. Laser Isotope Separation

Laser-based methods offer the potential for very high selectivity and efficiency.

  • Principle: This technique relies on the subtle differences in the absorption spectra of different isotopes. A laser is tuned to a specific wavelength that is only absorbed by the desired isotope (¹¹³Cd). This selective absorption excites the ¹¹³Cd atoms or molecules, which can then be separated from the unexcited isotopes.[9]

  • General Methodology (Atomic Vapor Laser Isotope Separation - AVLIS):

    • Atomic Beam Generation: Cadmium metal is vaporized in an oven to produce a beam of atoms.

    • Selective Excitation and Ionization: The atomic beam is irradiated with precisely tuned dye lasers. A multi-step process is often used, where one or more lasers excite only the ¹¹³Cd atoms to a higher energy state, and a final laser provides enough energy to ionize these excited atoms.[9]

    • Electrostatic Collection: The newly formed ¹¹³Cd ions are then deflected by an electric field onto a collector plate, while the neutral atoms of other isotopes pass through unaffected.

    • Product Recovery: The enriched ¹¹³Cd is then recovered from the collector plate.

Applications of Enriched this compound in Research and Drug Development

The primary application of enriched ¹¹³Cd is in Nuclear Magnetic Resonance (NMR) spectroscopy . ¹¹³Cd is a spin-1/2 nucleus, which results in sharp NMR signals, making it an excellent probe for studying the structure and dynamics of molecules.[14][15]

¹¹³Cd NMR Spectroscopy in Metalloprotein Studies

Many enzymes and proteins require metal ions for their biological function. Often, these native metal ions (like Zn²⁺ or Ca²⁺) are not ideal for NMR studies. By substituting the native metal ion with ¹¹³Cd²⁺, researchers can gain valuable insights into the metal binding environment.

  • Probing Metal Coordination: The chemical shift of the ¹¹³Cd NMR signal is highly sensitive to the nature of the coordinating ligands (e.g., nitrogen, oxygen, or sulfur atoms from amino acid residues) and the geometry of the metal binding site.[14] This allows for the identification of the amino acids involved in metal binding.

  • Investigating Protein-Ligand Interactions: ¹¹³Cd NMR can be used to monitor changes in the metal coordination sphere upon the binding of substrates, inhibitors, or other molecules. This is crucial for understanding enzyme mechanisms and for the rational design of drugs that target metalloenzymes.

  • Studying Protein Dynamics: Changes in the ¹¹³Cd NMR spectrum can provide information about conformational changes and dynamics within the protein.

Experimental Workflow for ¹¹³Cd NMR Studies of Metalloproteins

The following diagram illustrates a typical workflow for studying a metalloprotein using ¹¹³Cd NMR spectroscopy.

experimental_workflow cluster_prep Protein Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis and Interpretation p1 Express and Purify Apo-protein p2 Remove Native Metal Ions p1->p2 p3 Reconstitute with Enriched ¹¹³CdCl₂ p2->p3 p4 Purify ¹¹³Cd-substituted Protein p3->p4 n1 Acquire 1D ¹¹³Cd NMR Spectrum p4->n1 n2 Perform Titration with Ligand/Drug Candidate n1->n2 n3 Acquire 2D ¹H-¹¹³Cd HMQC/HSQC Spectra n2->n3 a1 Analyze Chemical Shift Perturbations n3->a1 a2 Identify Metal- Coordinating Residues a1->a2 a3 Determine Ligand Binding Affinity (Kd) a1->a3 a4 Model Protein-Ligand Interaction a2->a4 a3->a4

A typical experimental workflow for ¹¹³Cd NMR studies of metalloproteins.
Cadmium in Signaling Pathway Research

While cadmium is a toxic metal, at controlled concentrations, it can be used as a tool to study cellular signaling pathways. For instance, cadmium has been shown to activate multiple signaling pathways that lead to the stabilization of the c-Myc oncoprotein, a key regulator of cell proliferation and a target in cancer drug development. Understanding these pathways can provide insights into both cadmium toxicity and cancer biology.

The following diagram illustrates the signaling cascade initiated by cadmium that results in enhanced c-Myc mRNA stability.[16][17]

signaling_pathway cluster_upstream Upstream Kinases cluster_foxo Foxo1 Regulation Cd Cadmium (Cd²⁺) PI3K PI3K Cd->PI3K activates JNK JNK Cd->JNK activates p38 p38 Cd->p38 activates Akt Akt PI3K->Akt coordinately activate (phosphorylation) JNK->Akt coordinately activate (phosphorylation) mTORC2 mTORC2 p38->mTORC2 activates mTORC2->Akt coordinately activate (phosphorylation) Foxo1_nuc Foxo1 (nucleus) Akt->Foxo1_nuc phosphorylates Foxo1_cyto Foxo1 (cytoplasm) Foxo1_nuc->Foxo1_cyto translocates to TargetGene Target Gene (affecting mRNA stability) Foxo1_nuc->TargetGene regulates transcription cMyc_mRNA c-Myc mRNA TargetGene->cMyc_mRNA destabilizes cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein translates to

Cadmium-activated signaling pathway leading to c-Myc stabilization.

Conclusion

This compound, with its favorable natural abundance and nuclear properties, is a valuable isotope for scientific research. The development of sophisticated enrichment techniques has made highly enriched ¹¹³Cd available, significantly enhancing its utility in advanced analytical methods like NMR spectroscopy. For researchers, scientists, and drug development professionals, ¹¹³Cd offers a powerful tool to probe the intricate mechanisms of biological systems at the molecular level, thereby accelerating the discovery and development of new therapeutics. A thorough understanding of the principles of ¹¹³Cd enrichment and its application in techniques like NMR is essential for leveraging its full potential in modern scientific inquiry.

References

An In-depth Technical Guide to the Discovery and Synthesis of Cadmium-113 Isotope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the Cadmium-113 (¹¹³Cd) isotope, from its fundamental properties to its synthesis and applications in research and drug development. This compound, a stable isotope of cadmium, is of significant interest due to its unique nuclear properties, making it an invaluable tool in Nuclear Magnetic Resonance (NMR) spectroscopy for studying metalloproteins. This document details the primary production method of ¹¹³Cd via neutron irradiation of enriched Cadmium-112 (¹¹²Cd) targets, including comprehensive experimental protocols for target preparation, irradiation, chemical separation, and quality control. Furthermore, this guide explores the emerging applications of ¹¹³Cd as a stable isotope tracer in pharmacokinetic studies, offering a non-radioactive alternative for tracking the metabolism and distribution of cadmium-containing compounds or as a surrogate for other divalent cations.

Introduction to this compound

Cadmium was first discovered in 1817 by Friedrich Stromeyer, a German chemist, as an impurity in zinc carbonate.[1] The element has several naturally occurring isotopes, with ¹¹³Cd being one of the stable isotopes.[2] While most cadmium isotopes are primarily of interest in nuclear physics, ¹¹³Cd has garnered significant attention in the biomedical and pharmaceutical fields due to its favorable properties for NMR spectroscopy. It serves as an effective probe for investigating the structure and function of metal-binding sites in biological macromolecules, often acting as a surrogate for biologically crucial but NMR-silent ions like Zinc(II) and Calcium(II).

Physical and Nuclear Properties of this compound

A summary of the key physical and nuclear properties of this compound is presented in Table 1.

PropertyValueReference
Atomic Number48[3]
Mass Number113[3]
Isotopic Abundance (Natural)12.22%[3]
Spin (I)1/2[4]
Magnetic Moment (μ/μN)-0.6224[4]
Half-lifeStable[2]

Synthesis of this compound

The primary route for producing enriched this compound is through the neutron capture reaction of Cadmium-112. This process involves the irradiation of a highly enriched ¹¹²Cd target in a nuclear reactor.

Production via Neutron Irradiation of Cadmium-112

The nuclear reaction for the production of ¹¹³Cd is as follows:

¹¹²Cd (n,γ) ¹¹³Cd

This reaction involves the capture of a thermal neutron by a ¹¹²Cd nucleus, which then emits a gamma ray to become ¹¹³Cd.

High-purity, enriched ¹¹²Cd is the required starting material for the efficient production of ¹¹³Cd. The target material is typically in the form of Cadmium Oxide (¹¹²CdO) due to its stability at reactor operating temperatures.

Experimental Protocol: Preparation of Enriched ¹¹²CdO Targets

  • Material Procurement: Obtain highly enriched ¹¹²Cd metal or ¹¹²CdO powder (isotopic purity >98%) from a reputable supplier.

  • Target Encapsulation:

    • Accurately weigh the required amount of ¹¹²CdO powder. The mass will depend on the desired yield and the neutron flux of the reactor.

    • Transfer the ¹¹²CdO powder into a high-purity quartz ampoule.

    • Evacuate the ampoule to a pressure of approximately 10⁻³ torr to remove air and moisture.

    • Seal the ampoule using a high-temperature torch.

    • The sealed quartz ampoule is then placed inside a secondary aluminum or zirconium capsule for safety and handling during irradiation.[5]

The encapsulated ¹¹²CdO target is placed in a nuclear reactor with a high thermal neutron flux.

Experimental Protocol: Neutron Irradiation of ¹¹²CdO Targets

  • Reactor Selection: Choose a research reactor with a well-characterized thermal neutron flux, typically in the range of 10¹³ to 10¹⁵ n/cm²·s.

  • Neutron Dosimetry: Before and during irradiation, perform neutron dosimetry to accurately measure the neutron flux and energy spectrum. This can be achieved using activation foils (e.g., cobalt, gold) placed alongside the target.[6][7]

  • Irradiation Time: The duration of the irradiation is calculated based on the neutron flux, the amount of ¹¹²Cd, and the desired quantity of ¹¹³Cd. The following equation can be used to estimate the production:

    N₁₁₃(t) = N₁₁₂(0) * σ * φ * (1 - e^(-λt))

    where:

    • N₁₁₃(t) is the number of ¹¹³Cd atoms at time t

    • N₁₁₂(0) is the initial number of ¹¹²Cd atoms

    • σ is the thermal neutron capture cross-section of ¹¹²Cd

    • φ is the thermal neutron flux

    • λ is the decay constant of any intermediate radioactive species (negligible in this case)

    • t is the irradiation time

  • Cooling Period: After irradiation, the target is allowed to "cool" for a period to allow short-lived radioactive impurities to decay.

Following irradiation and cooling, the ¹¹³Cd must be chemically separated from the target material and any impurities.

Experimental Protocol: Radiochemical Separation of ¹¹³Cd

  • Target Dissolution:

    • Carefully open the outer and inner capsules in a hot cell.

    • Transfer the irradiated ¹¹²CdO to a beaker.

    • Dissolve the ¹¹²CdO in a minimal amount of concentrated nitric acid (HNO₃). The solution is then evaporated to near dryness and redissolved in a suitable hydrochloric acid (HCl) solution for ion-exchange chromatography.[8]

  • Ion-Exchange Chromatography: This is the primary method for separating ¹¹³Cd from other elements.[8]

    • Column Preparation: Prepare an anion-exchange column (e.g., Dowex 1x8 resin) by washing it with the appropriate concentration of HCl.

    • Loading: Load the dissolved target solution onto the column. Cadmium, as a chloride complex (e.g., [CdCl₄]²⁻), will be adsorbed onto the resin.

    • Elution of Impurities: Wash the column with specific concentrations of HCl to elute impurities. For example, copper can be eluted with 2M HCl.[8]

    • Elution of ¹¹³Cd: Elute the purified ¹¹³Cd from the column using a dilute acid, such as 0.5M HNO₃ or deionized water.[8]

  • Solvent Extraction (Alternative/Additional Step): Solvent extraction can be used as an alternative or an additional purification step. For instance, cadmium can be selectively extracted from an aqueous solution into an organic phase containing a chelating agent like dithizone or diethyldithiocarbamate.[6][9]

Radiochemical_Separation_Workflow cluster_target_processing Target Processing cluster_separation Separation cluster_purification_qc Purification & Quality Control cluster_final_product Final Product Irradiated_Target Irradiated 112CdO Target Dissolution Dissolution in HNO3/HCl Irradiated_Target->Dissolution Ion_Exchange Anion-Exchange Chromatography Dissolution->Ion_Exchange Solvent_Extraction Solvent Extraction (Optional) Ion_Exchange->Solvent_Extraction Evaporation Evaporation & Reconstitution Ion_Exchange->Evaporation Solvent_Extraction->Evaporation QC Quality Control Analysis Evaporation->QC Final_Product High-Purity 113Cd Solution QC->Final_Product

Workflow for the radiochemical separation of this compound.
Cyclotron Production (Alternative Route)

While less common for stable isotope production, cyclotrons can theoretically be used to produce ¹¹³Cd. One potential route is the proton bombardment of an indium target. However, this method is generally less efficient and results in a more complex mixture of isotopes, making purification challenging.[1][10]

Quality Control

Ensuring the purity of the final ¹¹³Cd product is critical for its intended applications. A series of quality control tests are performed to assess its chemical, isotopic, and (if applicable) radiochemical purity.

TestMethodAcceptance Criteria
Isotopic Purity Mass Spectrometry (e.g., ICP-MS)¹¹³Cd enrichment > 95%
Chemical Purity Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)Trace metal impurities < 1 ppm
Radionuclidic Purity Gamma SpectroscopyAbsence of detectable gamma-emitting radionuclides

Applications in Research and Drug Development

The unique properties of ¹¹³Cd make it a valuable tool in various stages of research and drug development.

NMR Spectroscopy of Metalloproteins

This compound is a spin-1/2 nucleus, which makes it ideal for high-resolution NMR studies.[11] In biological systems, Cd²⁺ can often substitute for Zn²⁺ and Ca²⁺ ions in metalloproteins without significantly altering the protein's structure. This allows researchers to use ¹¹³Cd NMR to probe the local environment of the metal-binding sites, providing insights into:

  • The nature of the coordinating ligands (e.g., nitrogen, oxygen, or sulfur atoms).[9]

  • The coordination geometry around the metal ion.

  • The dynamics of metal binding and exchange.[9]

Metalloprotein_NMR_Workflow Apo_Protein Apo-Metalloprotein (Metal-Free) Incubation Incubation & Reconstitution Apo_Protein->Incubation Cd113_Solution 113CdCl2 Solution Cd113_Solution->Incubation Cd113_Protein 113Cd-Labeled Metalloprotein Incubation->Cd113_Protein NMR_Spectroscopy 113Cd NMR Spectroscopy Cd113_Protein->NMR_Spectroscopy Data_Analysis Data Analysis & Structural Interpretation NMR_Spectroscopy->Data_Analysis

Workflow for ¹¹³Cd NMR studies of metalloproteins.
Stable Isotope Tracer in Pharmacokinetic Studies

The use of stable isotopes as tracers in drug metabolism and pharmacokinetic (DMPK) studies is a well-established technique.[12] ¹¹³Cd can be incorporated into cadmium-containing compounds or used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of cadmium in biological systems without the concerns associated with radioactive isotopes.[8]

Experimental Protocol: In Vivo Tracer Study using ¹¹³Cd

  • Synthesis of ¹¹³Cd-labeled Compound: Synthesize the compound of interest with enriched ¹¹³Cd.

  • Dosing: Administer a known dose of the ¹¹³Cd-labeled compound to the test subject (e.g., animal model).

  • Sample Collection: Collect biological samples (e.g., blood, urine, feces, tissues) at various time points.

  • Sample Analysis: Digest the collected samples and analyze the concentration of ¹¹³Cd using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Pharmacokinetic Modeling: Use the concentration-time data to determine key pharmacokinetic parameters such as absorption rate, elimination half-life, and volume of distribution.

Conclusion

This compound is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its production through neutron irradiation of enriched ¹¹²Cd is a well-established process, and subsequent purification can yield high-purity ¹¹³Cd suitable for a range of applications. The use of ¹¹³Cd in NMR spectroscopy has significantly advanced our understanding of metalloprotein structure and function. Furthermore, its application as a stable isotope tracer offers a safe and effective method for studying the pharmacokinetics of cadmium-containing compounds. As analytical techniques continue to improve, the utility of this compound in biomedical and pharmaceutical research is expected to expand further.

References

Core Principles of Cadmium-113 NMR Spectroscopy: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical underpinnings of Cadmium-113 Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for probing the local chemical environment of cadmium ions. With its unique nuclear properties, ¹¹³Cd NMR serves as an invaluable tool in coordination chemistry, materials science, and particularly in the study of metalloproteins and drug development, where it often acts as a sensitive surrogate for biologically crucial but NMR-silent metal ions like Zn²⁺ and Ca²⁺.[1][2][3]

Fundamental Nuclear Properties of this compound

Cadmium possesses two NMR-active isotopes with a nuclear spin (I) of 1/2: ¹¹¹Cd and ¹¹³Cd.[4][5] Of these, ¹¹³Cd is more commonly utilized in NMR studies due to its slightly higher sensitivity.[4][5] The spin I = 1/2 nature of these isotopes is highly advantageous as it circumvents the line broadening effects associated with quadrupolar nuclei (I > 1/2), resulting in the acquisition of sharp, well-resolved NMR signals.[4]

The key nuclear properties of ¹¹³Cd are summarized in the table below, alongside those of ¹¹¹Cd for comparison.

Property¹¹³Cd¹¹¹Cd
Nuclear Spin (I) 1/21/2
Natural Abundance (%) 12.2212.80
Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) -5.9609155-5.6983131
Resonance Frequency at 11.74 T (MHz) 110.914106.027
Relative Sensitivity (¹H = 1.00) 1.09 x 10⁻²9.54 x 10⁻³
Absolute Sensitivity (¹H = 1.00) 1.33 x 10⁻³1.21 x 10⁻³
Quadrupole Moment (10⁻²⁸ m²) 00

Key NMR Parameters in ¹¹³Cd Spectroscopy

The utility of ¹¹³Cd NMR stems from the sensitivity of its primary NMR parameters—chemical shift, coupling constants, and relaxation rates—to the immediate coordination sphere of the cadmium ion.

Chemical Shift (δ)

The ¹¹³Cd chemical shift is exceptionally sensitive to the nature of the coordinating ligands, the coordination number, and the geometry of the metal center.[6][7] This sensitivity results in a wide chemical shift range, spanning approximately -125 to +700 ppm.[8] The reference standard for ¹¹³Cd chemical shifts is typically an external sample of 0.1 M Cd(ClO₄)₂ in aqueous solution, defined as 0 ppm.[6][8]

A well-established empirical correlation exists between the ¹¹³Cd chemical shift and the types of donor atoms in the coordination sphere. Specifically, oxygen-containing ligands provide the most shielding (upfield shifts), while sulfur-containing ligands cause significant deshielding (downfield shifts). Nitrogen ligands induce intermediate chemical shifts.[6] This relationship is a powerful diagnostic tool for identifying the coordinating residues in metalloproteins.[6][7]

Coordinating LigandsTypical ¹¹³Cd Chemical Shift Range (ppm)
Oxygen (O) -100 to +50
Nitrogen (N) +50 to +300
Sulfur (S) +300 to +700

Note: These ranges are approximate and can be influenced by coordination geometry and the presence of mixed ligand sets.

The following diagram illustrates the general trend of ¹¹³Cd chemical shifts based on the coordinating atoms.

cluster_0 ¹¹³Cd Chemical Shift (δ) Dependence on Ligand Type Shielded (Upfield) Shielded (Upfield) Deshielded (Downfield) Deshielded (Downfield) O Oxygen Ligands (e.g., Asp, Glu, H₂O) N Nitrogen Ligands (e.g., His) O->N S Sulfur Ligands (e.g., Cys) N->S

Caption: Relationship between ¹¹³Cd chemical shift and coordinating ligand type.

Spin-Spin Coupling (J)

Scalar or J-coupling between ¹¹³Cd and other NMR-active nuclei provides through-bond connectivity information.[6] The magnitude of the coupling constant is related to the degree of covalency in the metal-ligand bond.[6] ¹¹³Cd can couple to various nuclei, including ¹H, ¹³C, ¹⁵N, and ³¹P.[4][6]

Coupling NucleiTypical Coupling Constant Range (Hz)
¹J(¹¹³Cd, ¹³C) ~500
²J(¹¹³Cd, ¹H) ~50
¹J(¹¹³Cd, ³¹P) Varies significantly with coordination mode

Note: The observation of these couplings can be invaluable for assigning specific ligands to the cadmium coordination sphere.

Relaxation

The relaxation properties of the ¹¹³Cd nucleus are governed by two primary mechanisms: chemical shift anisotropy (CSA) and dipole-dipole interactions with nearby protons.[6] Understanding these relaxation phenomena is crucial for optimizing experimental parameters to achieve the best signal-to-noise ratio.[6] The relatively short T₁ values for ¹¹³Cd are advantageous for signal averaging in a reasonable timeframe.[8]

Experimental Protocols and Methodologies

The successful acquisition of ¹¹³Cd NMR spectra, particularly for biological samples, requires careful consideration of the experimental setup and pulse sequences. Isotopic enrichment with ¹¹³Cd is often employed to enhance sensitivity, which can be a limiting factor given the low magnetogyric ratio of the nucleus.[6]

Sample Preparation for Metalloprotein Studies
  • Protein Expression and Purification: The apoprotein (metal-free form) is expressed and purified using standard biochemical techniques.

  • Metal Reconstitution: The apoprotein is reconstituted by the stoichiometric addition of a ¹¹³Cd salt (e.g., ¹¹³CdCl₂ or ¹¹³Cd(ClO₄)₂).

  • Buffer Exchange: The reconstituted protein is buffer-exchanged into a suitable NMR buffer, typically at a specific pH and low ionic strength to minimize non-specific binding. The use of D₂O as a solvent is common to reduce the solvent signal in ¹H-observe experiments.

  • Concentration: The sample is concentrated to the highest possible level without causing aggregation, often in the range of a few tenths of a millimolar.[6]

The general workflow for preparing a metalloprotein for ¹¹³Cd NMR analysis is depicted below.

cluster_0 Metalloprotein Sample Preparation for ¹¹³Cd NMR A Express & Purify Apoprotein B Reconstitute with ¹¹³Cd Salt A->B C Buffer Exchange & Dialysis B->C D Concentrate Sample C->D E NMR Acquisition D->E

Caption: Experimental workflow for ¹¹³Cd NMR of metalloproteins.

Common NMR Experiments
  • 1D ¹¹³Cd Direct Observe: This is the most fundamental experiment. Proton decoupling is almost always employed to remove ¹H-¹¹³Cd couplings, resulting in sharper signals and a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[4]

  • 2D Heteronuclear Correlation Spectroscopy: To establish specific connectivities between the ¹¹³Cd nucleus and protons on the coordinating ligands, two-dimensional inverse-detected experiments are invaluable. The most common of these is the ¹H-¹¹³Cd Heteronuclear Multiple Quantum Coherence (HMQC) experiment.[7][8] This technique is particularly powerful for assigning ¹¹³Cd signals to specific cysteine or histidine residues in a protein.[7]

The logical relationship in a ¹H-¹¹³Cd HMQC experiment is visualized below.

cluster_0 ¹H-¹¹³Cd HMQC Experiment Logic A Excite ¹H Nuclei B Transfer Magnetization from ¹H to ¹¹³Cd A->B C ¹¹³Cd Chemical Shift Evolution (t₁) B->C D Transfer Magnetization Back to ¹H C->D E Detect ¹H Signal (t₂) D->E F 2D Spectrum: ¹H vs. ¹¹³Cd E->F

References

An In-Depth Technical Guide to Cadmium-113 NMR: Chemical Shift Range and Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cadmium-113 (¹¹³Cd) Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for probing the local chemical environment of cadmium in a variety of systems. With its high sensitivity and wide chemical shift range, ¹¹³Cd NMR is particularly valuable for characterizing metal binding sites in metalloproteins, making it an indispensable tool in drug development and structural biology.

The this compound Nucleus: An NMR-Active Isotope

Cadmium has two NMR-active isotopes with a nuclear spin of 1/2, ¹¹¹Cd and ¹¹³Cd. Of the two, ¹¹³Cd is slightly more sensitive and is therefore the more commonly utilized isotope in NMR studies.[1] The spin of 1/2 provides the advantage of yielding sharp NMR signals, facilitating clearer spectral interpretation.[1]

The ¹¹³Cd Chemical Shift: A Sensitive Probe of the Local Environment

The chemical shift of ¹¹³Cd is exceptionally sensitive to its coordination environment, spanning a range of over 800 parts per million (ppm).[2][3] This sensitivity makes it an excellent tool for discerning subtle changes in the ligation sphere of the cadmium ion. The typical chemical shift range for ¹¹³Cd is generally considered to be between -125 ppm and +700 ppm.[2]

The primary factors influencing the ¹¹³Cd chemical shift are the nature of the coordinating ligands, the coordination number, and the geometry of the metal center.[3] A general trend observed is that shielding decreases (chemical shift moves downfield) as the coordinating atom moves from oxygen to nitrogen to sulfur.[3] Specifically, substitution of an oxygen ligand with a nitrogen ligand from a histidine residue results in an approximate 100 ppm downfield shift, while substitution with a sulfur ligand from a cysteine residue causes a more pronounced downfield shift of about 200 ppm.[3]

Reference Standards for ¹¹³Cd NMR

Accurate reporting of chemical shifts requires a consistent reference standard. For ¹¹³Cd NMR, two primary reference standards are commonly employed:

  • 0.1 M Cadmium Perchlorate (Cd(ClO₄)₂) in aqueous solution: This is the most common external reference standard and is assigned a chemical shift of 0 ppm.[3]

  • Neat Dimethylcadmium ((CH₃)₂Cd): This standard is assigned a chemical shift of 641 ppm relative to 0.1 M Cd(ClO₄)₂.[2] The absolute frequency of neat (CH₃)₂Cd is 22.193175 MHz with respect to the 100.00 MHz of the Tetramethylsilane (TMS) ¹H signal.[2]

It is crucial to report the reference standard used when presenting ¹¹³Cd NMR data to ensure comparability across different studies. The International Union of Pure and Applied Chemistry (IUPAC) recommends reporting all NMR chemical shifts relative to the ¹H resonance of TMS.[2]

Quantitative Data on ¹¹³Cd Chemical Shifts

The following tables summarize the ¹¹³Cd chemical shifts for various inorganic cadmium compounds and cadmium-substituted metalloproteins, providing a valuable resource for researchers in the field.

Table 1: ¹¹³Cd Chemical Shifts of Selected Inorganic Cadmium Compounds

CompoundChemical Shift (δ, ppm)Reference
Cd(ClO₄)₂ (0.1 M aq.)0[3]
(CH₃)₂Cd (neat)641[2]
Cadmium Protoporphyrin IX375[4]
Cadmium-substituted Myoglobin455[4]
Cd²⁺ adduct of 18-crown-6 analogue-75.0[4]

Table 2: ¹¹³Cd Chemical Shifts in Cadmium-Substituted Metalloproteins

ProteinLigating AtomsChemical Shift Range (δ, ppm)Reference
MetallothioneinS (Cysteine)610 - 670[5]
Alkaline Phosphatase (A site)O, N~160[3]
Alkaline Phosphatase (B site)O, N~70[3]
Alkaline Phosphatase (C site)O~2[3]
Calcium-binding proteins (e.g., Parvalbumin)O (Carboxylate, Water)-90 to -200[3]

Experimental Protocols for ¹¹³Cd NMR

The successful acquisition of high-quality ¹¹³Cd NMR spectra relies on careful sample preparation and the selection of appropriate instrument parameters. Below are generalized protocols for preparing samples and acquiring ¹¹³Cd NMR data for metalloproteins.

Sample Preparation for ¹¹³Cd-Substituted Metalloproteins
  • Protein Expression and Purification: Express and purify the apo-protein (metal-free) of interest using standard biochemical techniques. Ensure high purity to avoid interference from other metal ions or contaminants.

  • Metal Substitution: Reconstitute the apo-protein with ¹¹³Cd. This is typically achieved by titrating the apo-protein solution with a stock solution of a ¹¹³Cd salt (e.g., ¹¹³CdCl₂ or ¹¹³Cd(ClO₄)₂). The stoichiometry of metal binding should be carefully monitored, often using techniques like UV-Vis spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS) in parallel.

  • Buffer Exchange and Concentration: Exchange the buffer of the ¹¹³Cd-substituted protein into a suitable NMR buffer. The buffer should be chosen to maintain protein stability and should ideally be free of any components that might chelate cadmium. The final protein concentration should be in the range of 0.1 to 1 mM.

  • Final Sample Preparation: The final NMR sample should be prepared in a high-quality NMR tube (e.g., 5 mm diameter). A small amount of deuterium oxide (D₂O, typically 5-10%) should be added to the sample to provide a lock signal for the NMR spectrometer.

Data Acquisition: 1D ¹¹³Cd NMR Experiment
  • Spectrometer Setup: Tune and match the NMR probe to the ¹¹³Cd frequency.

  • Locking and Shimming: Lock the spectrometer on the D₂O signal and shim the magnetic field to achieve optimal homogeneity.

  • Setting Acquisition Parameters:

    • Pulse Program: A simple pulse-acquire sequence is typically used for a 1D ¹¹³Cd experiment. Proton decoupling (e.g., using WALTZ-16) is often employed to improve signal-to-noise by removing ¹H-¹¹³Cd couplings and collapsing multiplets.

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range of the ¹¹³Cd signals (e.g., 1000 ppm).

    • Acquisition Time: An acquisition time of 0.1 to 0.5 seconds is typically sufficient.

    • Relaxation Delay: The relaxation delay should be set to at least 1-2 times the longest T₁ relaxation time of the ¹¹³Cd nuclei in the sample.

    • Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For concentrated samples, a few thousand scans may be sufficient, while more dilute samples may require tens of thousands of scans.

  • Referencing: The spectrum should be referenced to an appropriate standard, either by adding an internal standard or by referencing to an external standard.

Data Processing and Analysis

The raw NMR data (Free Induction Decay or FID) needs to be processed to obtain the final spectrum. The following is a typical workflow for processing 1D ¹¹³Cd NMR data using software such as TopSpin.

Data Processing Workflow

topspin_workflow ¹¹³Cd NMR Data Processing Workflow cluster_acquisition Data Acquisition cluster_processing Processing in TopSpin cluster_analysis Spectral Analysis raw_fid Raw FID apodization Apodization (e.g., Exponential Multiplication) raw_fid->apodization Load Data fourier_transform Fourier Transform apodization->fourier_transform phase_correction Phase Correction fourier_transform->phase_correction baseline_correction Baseline Correction phase_correction->baseline_correction referencing Chemical Shift Referencing baseline_correction->referencing peak_picking Peak Picking referencing->peak_picking integration Integration peak_picking->integration interpretation Interpretation of Chemical Shifts integration->interpretation

Caption: A typical workflow for processing 1D ¹¹³Cd NMR data using TopSpin software.

Logical Workflow for a ¹¹³Cd NMR Study of Metal-Protein Interactions

The following diagram illustrates the logical steps involved in a typical research project utilizing ¹¹³Cd NMR to study metal-protein interactions.

logical_workflow Logical Workflow for a ¹¹³Cd NMR Study cluster_planning Project Planning & Preparation cluster_experiment Experimental Phase cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion & Publication define_question Define Research Question protein_production Apo-Protein Production define_question->protein_production cd113_isotope ¹¹³Cd Isotope Procurement define_question->cd113_isotope sample_prep ¹¹³Cd-Protein Sample Preparation protein_production->sample_prep cd113_isotope->sample_prep nmr_acquisition ¹¹³Cd NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shift, Linewidth) data_processing->spectral_analysis structural_interpretation Structural Interpretation spectral_analysis->structural_interpretation conclusions Draw Conclusions structural_interpretation->conclusions publication Publication of Results conclusions->publication

Caption: A logical workflow outlining the key stages of a research project using ¹¹³Cd NMR.

This guide provides a foundational understanding of ¹¹³Cd NMR, its chemical shift properties, and the practical aspects of conducting and analyzing experiments. For more specific applications and advanced techniques, researchers are encouraged to consult the primary literature.

References

A Technical Guide to the Core Properties and Applications of Cadmium-113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the electron configuration, atomic properties, and experimental applications of the Cadmium-113 (¹¹³Cd) isotope. It is intended to serve as a technical resource for professionals in research and drug development who utilize isotopic analysis and nuclear magnetic resonance spectroscopy.

Electron Configuration and Atomic Structure

Cadmium (Cd) is a Block D, Group 12, Period 5 element with the atomic number 48.[1] The arrangement of electrons in Cadmium dictates its chemical behavior. The ground-state electron configuration for a neutral Cadmium atom is:

1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² [2]

This can be abbreviated using the preceding noble gas, Krypton (Kr), as:

[Kr] 4d¹⁰ 5s² [1][3][4]

This configuration, with a completely filled 4d orbital and two electrons in the outer 5s orbital, is characteristic of the zinc group elements. The two 5s electrons are the valence electrons, and their removal leads to the common +2 oxidation state for Cadmium. As isotopes of an element share the same number of protons and electrons, the electron configuration for this compound is identical to that of naturally occurring Cadmium.[1][2]

Atomic and Nuclear Properties of this compound

This compound is a stable isotope of Cadmium, notable for its nuclear spin of 1/2, which makes it particularly suitable for Nuclear Magnetic Resonance (NMR) studies.[5] It has a natural abundance of approximately 12.22%.[3][5] The key atomic and nuclear properties are summarized in the table below.

PropertyValue
Atomic Number (Z) 48[6][7]
Mass Number (A) 113[6][7]
Proton Number 48[6][7]
Neutron Number 65
Isotopic Mass 112.90440811(26) Da[8]
Natural Abundance 12.2%[8]
Nuclear Spin (I) 1/2[5]
Half-life (T½) 8.04(5) × 10¹⁵ years[8][9]
Decay Mode Beta minus (β⁻) to ¹¹³In[8]
Magnetic Moment (μ/μN) -0.6213(3)[9]
Gyromagnetic Ratio (γ) 5.9609 × 10⁷ rad T⁻¹ s⁻¹[9]
NMR Frequency 9.4871 MHz at 1 T[9]
NMR Chemical Shift Range +700 / -125 ppm[10]

Experimental Protocols

The determination of atomic properties and the purification of isotopes involve specific and sensitive experimental techniques.

The electron configuration of elements is determined experimentally using various spectroscopic techniques that probe the electronic energy levels of atoms. These methods provide empirical evidence that validates theoretical models.

Methodology: X-ray Photoelectron Spectroscopy (XPS)

  • Sample Preparation: A solid sample of high-purity Cadmium is placed in an ultra-high vacuum (UHV) chamber. The UHV environment is critical to prevent surface contamination.

  • X-ray Irradiation: The sample is irradiated with a monochromatic beam of X-rays (e.g., Al Kα or Mg Kα radiation).

  • Photoelectric Effect: The X-ray photons have sufficient energy to eject core-level and valence electrons from the Cadmium atoms.

  • Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

  • Binding Energy Calculation: The binding energy (BE) of each electron is calculated using the equation: BE = hν - KE - Φ where hν is the energy of the X-ray photon, KE is the measured kinetic energy of the electron, and Φ is the work function of the spectrometer.

  • Spectral Analysis: The resulting spectrum shows peaks corresponding to the binding energies of electrons in different atomic orbitals (1s, 2s, 2p, etc.). The position and intensity of these peaks confirm the electron occupancy of each orbital, thereby experimentally verifying the electron configuration.[11]

For applications like NMR spectroscopy, it is often necessary to use isotopically enriched this compound. The purification of Cadmium isotopes from other elements, particularly after production or from nuclear debris, can be achieved through a combination of ion exchange and extraction chromatography.

Methodology: Anion Exchange and Extraction Chromatography [12]

  • Sample Dissolution: The initial material containing Cadmium is dissolved in an appropriate acid, such as 2 mol l⁻¹ HCl, to create an aqueous solution of metal ions.[12]

  • Anion Exchange Chromatography:

    • Column Preparation: An anion exchange column (e.g., AG-MP-1M resin) is prepared and extensively cleaned to remove any trace metal contaminants.[12]

    • Sample Loading: The dissolved sample in HCl is loaded onto the column. Cadmium, along with other elements, forms anionic chloride complexes (e.g., [CdCl₄]²⁻) that adsorb to the positively charged resin.

    • Elution of Impurities: The column is washed with varying concentrations of HCl to selectively elute interfering ions while Cadmium remains bound to the resin.

    • Elution of Cadmium: Cadmium is finally eluted from the column using a different solvent, such as 0.5 M HNO₃, which disrupts the chloride complexes.[13]

  • Extraction Chromatography:

    • For further purification, the eluate from the ion exchange step can be passed through an extraction chromatography column (e.g., Eichrom Ln resin).[12] This step helps to separate Cadmium from lanthanides and other remaining impurities.

  • Purity Analysis: The final purified Cadmium solution is analyzed for elemental and isotopic purity using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

experimental_workflow_purification Experimental Workflow for Cadmium Purification cluster_0 Preparation cluster_1 Anion Exchange Chromatography cluster_2 Final Steps start Initial Cadmium Sample dissolution Dissolve in 2M HCl start->dissolution load_anion Load onto Anion Exchange Resin dissolution->load_anion Aqueous metal ions elute_impurities Elute Impurities (varying HCl) load_anion->elute_impurities Cd binds to resin elute_cd Elute Cadmium (0.5M HNO3) elute_impurities->elute_cd Impurities removed analysis Purity Analysis (ICP-MS) elute_cd->analysis Cd-rich eluate end Purified This compound analysis->end

A flowchart of the chemical purification process for Cadmium isotopes.

Applications in Research and Drug Development

The unique nuclear properties of ¹¹³Cd make it an invaluable tool in bioinorganic chemistry and drug development, primarily through NMR spectroscopy.

Many enzymes require metal ions like Zinc (Zn²⁺) or Calcium (Ca²⁺) for their catalytic activity or structural integrity. However, the most abundant isotopes of Zinc and Calcium are NMR-inactive. Cadmium (Cd²⁺) has a similar ionic radius and coordination chemistry to Zn²⁺, allowing it to effectively substitute for Zn²⁺ in the active sites of many metalloenzymes.[14]

Since ¹¹³Cd has a nuclear spin of 1/2, this substitution creates an NMR-active site. The ¹¹³Cd chemical shift is extremely sensitive to the nature, number, and geometry of the coordinating ligands (e.g., amino acid residues like histidine, cysteine).[14] This allows researchers to:

  • Characterize Metal Binding Sites: Determine the coordination environment of the metal ion within the protein.[15]

  • Study Protein-Ligand Interactions: Monitor changes in the ¹¹³Cd chemical shift upon the binding of substrates, inhibitors, or potential drug molecules to the enzyme's active site.

  • Investigate Protein Dynamics: Analyze relaxation and chemical shift data to understand the dynamic processes occurring at the metal center.[15]

This surrogate probe strategy is a powerful tool in drug discovery for screening compound libraries and for the rational design of inhibitors that target the metal-binding site of an enzyme.

logical_workflow_nmr Logical Workflow for ¹¹³Cd NMR in Drug Development cluster_0 System Preparation cluster_1 NMR Analysis cluster_2 Data Interpretation target Identify Zn²⁺/Ca²⁺ Metalloenzyme Drug Target substitute Substitute native metal with enriched ¹¹³Cd²⁺ target->substitute protein_prep Purified ¹¹³Cd-Enzyme substitute->protein_prep nmr_baseline Acquire ¹¹³Cd NMR Spectrum (Baseline) protein_prep->nmr_baseline Characterize metal site add_drug Titrate with Potential Drug Compound nmr_baseline->add_drug nmr_final Acquire ¹¹³Cd NMR Spectrum (Post-Titration) add_drug->nmr_final compare Compare Spectra & Analyze Chemical Shifts nmr_final->compare Observe spectral changes conclusion Determine Binding Affinity, Mechanism of Action, & Structural Changes compare->conclusion

References

A Technical Guide to the Half-life and Decay Properties of Cadmium-113

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cadmium-113 (¹¹³Cd) is a naturally occurring primordial radionuclide, notable for its exceptionally long half-life and its unique decay mechanism. It undergoes a fourth-forbidden non-unique beta decay to Indium-113 (¹¹³In), a process of significant interest in nuclear physics for testing nuclear models and understanding highly suppressed weak interactions.[1][2] This document provides a comprehensive technical overview of the decay properties of ¹¹³Cd, including its half-life, decay energy (Q-value), and decay scheme. Furthermore, it details the sophisticated experimental protocols employed to measure these fundamental characteristics with high precision. This guide is intended to serve as a core reference for researchers in nuclear science, radiochemistry, and related fields where the precise properties of ¹¹³Cd are critical.

Core Decay Properties of this compound

The decay of ¹¹³Cd is characterized by a direct beta (β⁻) emission from its ground state to the ground state of ¹¹³In. This transition involves a significant change in nuclear spin and parity, from Jπ = 1/2+ for ¹¹³Cd to Jπ = 9/2+ for ¹¹³In, classifying it as a fourth-forbidden non-unique decay.[2][3] This high degree of "forbiddenness" is the primary reason for its extremely long half-life.[3]

The key quantitative properties of ¹¹³Cd and its metastable isomer, ¹¹³ᵐCd, are summarized in the table below for clarity and comparative analysis.

PropertyThis compound (¹¹³Cd)Cadmium-113m (¹¹³ᵐCd)Reference(s)
Half-life (T½) (8.04 ± 0.05) × 10¹⁵ years13.9 years[3][4][5]
7.73 (+0.60 / -0.57) × 10¹⁵ years13.61 (+0.22 / -0.29) years[1]
Decay Mode Beta Minus (β⁻)Beta Minus (β⁻) & Isomeric Transition (IT)[5]
Daughter Nuclide ¹¹³In¹¹³In (via β⁻), ¹¹³Cd (via IT)[5][6]
Q-value (β⁻ Decay) 323.89(27) keV~580 keV[7]
Branching Ratio 100% (β⁻)~99.9% (β⁻), ~0.1% (IT)[5]
Spin and Parity (Jπ) 1/2+11/2-[3][6]
Natural Abundance 12.227(7)%Synthetic[6][8]

Decay Scheme Visualization

The decay pathway of ¹¹³Cd to ¹¹³In is a cornerstone of its study. The following diagram, generated using the DOT language, illustrates this nuclear transition, highlighting the initial and final states, decay type, and key energy and lifetime values.

G cluster_parent Parent Nucleus cluster_daughter Daughter Nucleus Cd113 ¹¹³Cd (Ground State) Jπ = 1/2+ In113 ¹¹³In (Ground State) Jπ = 9/2+ Cd113->In113 β⁻ Decay T½ ≈ 8.0 x 10¹⁵ yr Qβ = 323.89(27) keV (4th Forbidden Non-Unique)

Decay scheme of this compound to Indium-113.

Experimental Protocols for Property Determination

The measurement of the extremely long half-life and subtle decay properties of ¹¹³Cd requires highly sensitive and specialized experimental techniques designed to maximize signal while minimizing background noise.

Calorimetric (Bolometric) Measurement

This is a leading technique for precisely measuring the beta decay spectrum and half-life of ¹¹³Cd.[1] It relies on the principle of detecting the minute temperature rise from the energy deposited by a decay event within a crystal at cryogenic temperatures.

  • Detector and Source: The experiment uses a crystal that contains cadmium, such as Cadmium Tungstate (CdWO₄) or Cadmium Zinc Telluride (CdZnTe), which acts as both the source of the decays and the detector itself.[1][3] This "source=detector" configuration provides a nearly 100% detection efficiency.[9]

  • Operating Principle: The crystal is cooled to milli-Kelvin temperatures in a cryostat.[10] When a ¹¹³Cd nucleus decays, the emitted beta particle deposits its kinetic energy within the crystal, causing a tiny, measurable increase in temperature. This thermal signal is detected by a sensitive thermometer, such as a Neutron Transmutation Doped (NTD) thermistor.[10]

  • Background Reduction: To achieve the required sensitivity, these experiments are located in deep underground laboratories (e.g., Gran Sasso National Laboratories, Canfranc Underground Laboratory) to shield against cosmic radiation.[1][3] Further background rejection can be achieved with scintillating bolometers, which produce both a heat signal and a light (scintillation) signal, allowing for the discrimination of beta events from alpha particle backgrounds.[10]

  • Half-life Calculation: The half-life is determined by the formula T½ = ln(2) * (N / A), where N is the total number of ¹¹³Cd atoms in the crystal (determined precisely via mass spectrometry) and A is the measured decay rate (activity) from the bolometer's energy spectrum.

Scintillator-Based Measurement

This method also utilizes a CdWO₄ crystal but operates it as a scintillator coupled to light detectors.

  • Workflow: A low-background CdWO₄ crystal scintillator is optically coupled to highly sensitive photomultiplier tubes (PMTs).[3][4] The energy from the ¹¹³Cd beta decay excites the crystal, causing it to emit scintillation light. The PMTs detect this light and convert it into an electrical signal, the amplitude of which is proportional to the deposited energy.[4]

  • Data Analysis: The experiment runs for an extended period (thousands of hours) to accumulate sufficient statistics.[4] Pulse-shape analysis is often employed to distinguish true beta decay events from background noise originating from the PMTs or other sources.[3]

  • Environment: Like bolometric experiments, these setups are housed in underground facilities and surrounded by extensive passive shielding (e.g., lead, copper) to minimize external background radiation.[4]

G cluster_bolometer Calorimetric (Bolometric) Protocol cluster_scintillator Scintillator Protocol b1 ¹¹³Cd Decay in Cryogenic Crystal (e.g., CdWO₄) b2 Energy Deposit as Heat (Phonons) b1->b2 b3 Temperature Rise Detected by Thermistor b2->b3 b4 Signal Processing & Spectrum Analysis b3->b4 s1 ¹¹³Cd Decay in Scintillator Crystal (e.g., CdWO₄) s2 Energy Deposit as Scintillation Light s1->s2 s3 Light Detected by PMTs s2->s3 s4 Signal Processing & Pulse Shape Analysis s3->s4

Comparison of bolometric and scintillator experimental workflows.
Penning Trap Mass Spectrometry for Q-value Determination

The decay energy, or Q-value, is a critical parameter for theoretical models of the decay spectrum. The most precise method for its determination is not through decay measurement but through high-precision mass measurement of the parent and daughter atoms.[7]

  • Principle: The Q-value of the ¹¹³Cd beta decay is equivalent to the mass difference between the parent (¹¹³Cd) and daughter (¹¹³In) atoms, according to Einstein's mass-energy equivalence (Q = [m(¹¹³Cd) - m(¹¹³In)]c²).[7]

  • Methodology: A Penning trap uses a strong, uniform magnetic field and a weak electrostatic field to confine ions.[7] The confined ions move in a circular path with a characteristic cyclotron frequency that is inversely proportional to their mass-to-charge ratio. By alternately introducing ¹¹³Cd and ¹¹³In ions into the trap and measuring their cyclotron frequencies with extreme precision, a highly accurate ratio of their masses is obtained.[11]

  • Significance: This technique provides a Q-value with an uncertainty of less than 1 keV.[7] This precise value is a crucial input for fitting the experimentally measured beta spectrum, testing nuclear theory, and constraining parameters such as the effective axial-vector coupling constant (gₐ).[2][7]

Conclusion

This compound stands out as a subject of intensive study due to its highly forbidden beta decay, offering a unique window into nuclear structure and the weak force. The precise determination of its half-life and decay properties has been made possible by advancements in low-background experimental techniques, particularly cryogenic bolometry and high-precision mass spectrometry. The data and methodologies presented in this guide represent the current state of knowledge and provide a foundational basis for ongoing and future research into rare nuclear processes.

References

A Guide to the Fundamental Properties of the Cadmium-113 Nucleus for Nuclear Magnetic Resonance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating the structure, dynamics, and interactions of molecules at an atomic level. Within the vast array of NMR-active nuclei, Cadmium-113 (¹¹³Cd) has emerged as a powerful probe, particularly in the study of metalloproteins and coordination chemistry. Its favorable nuclear properties make it an excellent surrogate for biologically significant yet NMR-silent or challenging metal ions, such as Zinc(II) and Calcium(II). This technical guide provides an in-depth overview of the fundamental properties of the ¹¹³Cd nucleus, detailed experimental methodologies, and its applications in scientific research.

Fundamental Nuclear Properties of this compound

The utility of ¹¹³Cd in NMR spectroscopy is rooted in its intrinsic nuclear characteristics. It is one of two naturally occurring cadmium isotopes with a nuclear spin of 1/2, the other being ¹¹¹Cd. A spin of 1/2 is highly advantageous as it results in the absence of a nuclear electric quadrupole moment, leading to sharper NMR signals and more straightforward spectral interpretation.[1] While both spin-1/2 isotopes are NMR-active, ¹¹³Cd is generally the preferred nucleus for such studies due to its slightly higher sensitivity.[1]

The key quantitative NMR properties of the this compound nucleus are summarized in the table below for easy reference and comparison.

PropertyValue
Nuclear Spin (I) 1/2
Natural Abundance (%) 12.22
Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) ** -5.9609155
Magnetogyric Ratio (γ/2π) (MHz/T) -9.487
Nuclear Quadrupole Moment (Q) (10⁻²⁸ m²) **0
Relative Receptivity (vs. ¹H) 1.33 x 10⁻³
Relative Receptivity (vs. ¹³C) 7.69
Resonance Frequency at 11.74 T (MHz) 110.914
Chemical Shift Range (ppm) ~ -200 to +850
Reference Compound 0.1 M Cd(ClO₄)₂ (aq)

The this compound Chemical Shift: A Sensitive Probe of the Coordination Environment

A defining feature of ¹¹³Cd NMR is its exceptionally wide chemical shift range, spanning over 1000 ppm. This broad range makes the ¹¹³Cd chemical shift exquisitely sensitive to subtle changes in its local electronic environment, including the nature of the coordinating ligands, coordination number, and geometry.[1][2]

An empirical correlation has been established between the ¹¹³Cd chemical shift and the types of atoms directly coordinating the cadmium ion. This relationship is a powerful tool for characterizing the metal-binding sites in metalloproteins:

  • Oxygen Ligation: Coordination to oxygen atoms, such as from carboxylate or water ligands, results in the most shielded ¹¹³Cd signals, appearing at the high-field (upfield) end of the spectrum, typically in the range of -100 to +50 ppm.

  • Nitrogen Ligation: Replacement of oxygen ligands with nitrogen-donating groups, such as the imidazole side chain of histidine residues, leads to a significant deshielding and a downfield shift in the ¹¹³Cd resonance.

  • Sulfur Ligation: The presence of sulfur ligands, most notably from the thiol group of cysteine residues, causes the most substantial deshielding, with ¹¹³Cd signals appearing at the low-field (downfield) end of the spectrum, often in the range of +600 to +700 ppm.

The following diagram illustrates this general trend:

cluster_0 113Cd Chemical Shift (ppm) vs. Ligand Type O Oxygen Ligation (e.g., Asp, Glu, H2O) -100 to +50 ppm N Nitrogen Ligation (e.g., His) +50 to +300 ppm O->N Deshielding S Sulfur Ligation (e.g., Cys) +300 to +700 ppm N->S Further Deshielding

Figure 1. Correlation of 113Cd chemical shift with ligand type.

Experimental Protocols for this compound NMR

The successful acquisition of high-quality ¹¹³Cd NMR spectra requires careful consideration of sample preparation and experimental parameters. Due to the relatively low gyromagnetic ratio and natural abundance of ¹¹³Cd, isotopic enrichment is often employed, particularly for studies of biological macromolecules, to enhance sensitivity.

Sample Preparation: ¹¹³Cd Substitution in Metalloproteins

A common application of ¹¹³Cd NMR is the characterization of metal-binding sites in proteins where ¹¹³Cd²⁺ serves as a substitute for native divalent cations like Zn²⁺ or Ca²⁺.

General Protocol for Metal Ion Exchange via Dialysis:

  • Apo-Protein Preparation: The native metal ion must first be removed to create the apo-protein. This is typically achieved by dialysis against a buffer containing a strong chelating agent, such as EDTA or Chelex resin, followed by extensive dialysis against a metal-free buffer to remove the chelator.

  • ¹¹³Cd Titration: The apo-protein is then titrated with a solution of a ¹¹³Cd salt (e.g., ¹¹³CdCl₂ or ¹¹³Cd(ClO₄)₂). The titration can be monitored by a suitable technique, such as UV-Vis spectroscopy or by acquiring ¹¹³Cd NMR spectra at various titration points.

  • Removal of Excess Cadmium: Once the protein's metal-binding sites are saturated with ¹¹³Cd, any excess, unbound cadmium is removed by dialysis against the final NMR buffer.

  • Final Sample Preparation: The ¹¹³Cd-labeled protein is concentrated to the desired concentration (typically 0.1-1.0 mM) in the final NMR buffer, which should be chosen to maintain protein stability and solubility. A common practice is to include 5-10% D₂O for the field-frequency lock.

1D ¹¹³Cd Direct Detection NMR

A standard one-dimensional ¹¹³Cd NMR experiment with proton decoupling is the most common starting point.

Typical Experimental Parameters:

  • Pulse Sequence: A simple pulse-acquire sequence with broadband proton decoupling during acquisition is typically used. On Bruker spectrometers, a pulse program like zgig (inverse-gated decoupling) can be employed to suppress the Nuclear Overhauser Effect (NOE) for more quantitative results.

  • Pulse Width: A 30-60° flip angle is often used to allow for a shorter relaxation delay.

  • Relaxation Delay (d1): This should be set to at least 1-2 times the longest ¹¹³Cd T₁. For ¹¹³Cd, T₁ values can be short, so a delay of 1-5 seconds is a reasonable starting point.

  • Acquisition Time (aq): An acquisition time of 0.1-0.5 seconds is typically sufficient.

  • Number of Scans (ns): Due to the low sensitivity of ¹¹³Cd, a large number of scans is usually required, ranging from several thousand to hundreds of thousands, depending on the sample concentration.

2D ¹H-¹¹³Cd Heteronuclear Multiple Quantum Coherence (HMQC)

For ¹¹³Cd-substituted metalloproteins, a 2D ¹H-¹¹³Cd HMQC experiment can provide valuable information by correlating the ¹¹³Cd nuclei with their neighboring protons, aiding in the assignment of the metal ligands.

Typical Experimental Parameters:

  • Pulse Sequence: A gradient-selected HMQC sequence is preferred for its superior solvent suppression and artifact reduction. Bruker pulse programs such as hmqcgp are suitable.

  • Evolution Delay: The delays in the HMQC pulse sequence are optimized based on the one-bond ¹H-¹¹³Cd coupling constant, which is typically in the range of 30-60 Hz. The evolution delay is set to approximately 1/(2J).

  • Acquisition Dimensions: The direct dimension (F2) corresponds to the ¹H chemical shifts, while the indirect dimension (F1) corresponds to the ¹¹³Cd chemical shifts.

  • Data Processing: The acquired data is Fourier transformed in both dimensions. A sine-bell or squared sine-bell window function is commonly applied to enhance resolution.

The general workflow for a ¹¹³Cd NMR study of a metalloprotein is depicted in the following diagram:

cluster_workflow Experimental Workflow for 113Cd NMR of a Metalloprotein prep Sample Preparation apo Apo-protein Preparation prep->apo sub 113Cd Substitution apo->sub purify Purification & Concentration sub->purify nmr NMR Data Acquisition purify->nmr oneD 1D 113Cd NMR nmr->oneD twoD 2D 1H-113Cd HMQC nmr->twoD proc Data Processing & Analysis oneD->proc twoD->proc ft Fourier Transformation proc->ft phase Phasing & Baseline Correction ft->phase assign Spectral Assignment & Interpretation phase->assign

Figure 2. Generalized workflow for a 113Cd NMR study.

Conclusion

The this compound nucleus offers a unique and powerful window into the coordination chemistry of metal ions in a variety of systems, from small inorganic complexes to large biological macromolecules. Its favorable NMR properties, particularly its spin of 1/2 and wide chemical shift range, make it an exceptionally sensitive probe of the metal's local environment. For researchers in drug development and the life sciences, ¹¹³Cd NMR can provide critical insights into metalloprotein structure, function, and inhibitor binding that are often inaccessible by other techniques. By understanding the fundamental properties of the ¹¹³Cd nucleus and employing the appropriate experimental methodologies, scientists can effectively harness the power of this versatile NMR probe to advance their research.

References

The Dawn of a New Probe: The Historical Development and Early Studies of Cadmium-113 NMR

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Cadmium-113 Nuclear Magnetic Resonance (¹¹³Cd NMR) spectroscopy marked a pivotal moment in bioinorganic chemistry and the study of metalloproteins. As a spin-½ nucleus, ¹¹³Cd offers sharp resonance lines and a wide chemical shift range, making it an exquisitely sensitive probe of the local coordination environment of metal ions in complex biological systems. This technical guide delves into the early studies and historical development of ¹¹³Cd NMR, providing a comprehensive overview of the foundational experiments, the evolution of the technique, and the key discoveries that established it as an indispensable tool for researchers.

The Genesis of a Technique: From Small Molecules to Biological Systems

The journey of ¹¹³Cd NMR began in the early 1970s with the pioneering work on small inorganic and organometallic cadmium compounds. The first high-resolution ¹¹³Cd NMR spectra obtained using pulsed Fourier transform (FT) techniques were reported by Maciel and Borzo in 1973, demonstrating the feasibility and potential of this nucleus for detailed chemical studies.[1] These early investigations revealed the remarkable sensitivity of the ¹¹³Cd chemical shift to the nature of the coordinating ligands, laying the essential groundwork for its application to more complex systems.[2]

The true transformative power of ¹¹³Cd NMR was realized in its application to biological macromolecules. Recognizing that Cd²⁺ could often substitute for native Zn²⁺ and Ca²⁺ ions in proteins without significantly altering their structure, researchers began to employ ¹¹³Cd as a surrogate probe to study the metal binding sites of otherwise NMR-silent metals.[3] This strategy opened up a new window into the active sites of metalloenzymes and the structure of calcium-binding proteins.

Foundational Quantitative Data

The early studies of ¹¹³Cd NMR generated a wealth of quantitative data that began to correlate the observed NMR parameters with the chemical environment of the cadmium ion. The reference standard for ¹¹³Cd chemical shifts was established as 0.1 M aqueous solution of Cd(ClO₄)₂, with chemical shifts reported in parts per million (ppm) relative to this standard.[4]

¹¹³Cd Chemical Shifts

The most striking feature of ¹¹³Cd NMR is its vast chemical shift range, spanning over 800 ppm. Early work quickly established a clear correlation between the chemical shift and the type of donor atoms coordinating the cadmium ion. Oxygen-containing ligands were found to provide the most shielding (more negative chemical shifts), while sulfur-containing ligands resulted in the most deshielding (more positive chemical shifts). Nitrogen ligands produced intermediate chemical shifts.[2]

Compound/ProteinLigands¹¹³Cd Chemical Shift (ppm)Reference
Cd(ClO₄)₂ (aq)6 O (H₂O)0[4]
Concanavalin A (S1 site)6 O-125[5]
Concanavalin A (S2 site)4 O, 2 N46[5]
Alkaline Phosphatase (A site)3 N, 2 O140-170[3]
Alkaline Phosphatase (B site)1 N, 3 O51-76[3]
Rabbit Liver Metallothionein-24 S (bridging and terminal)610-670[6]
Dimethylcadmium2 C641[7]
¹¹³Cd Coupling Constants

Scalar coupling between ¹¹³Cd and other nuclei provided valuable information about bonding and connectivity. Early studies reported couplings to protons (¹H), carbon (¹³C), phosphorus (³¹P), and even other cadmium nuclei (¹¹³Cd). The observation of ¹¹³Cd-¹¹³Cd coupling in metallothionein was a landmark discovery, providing direct evidence for the existence of polynuclear metal clusters within the protein.[8]

Coupling NucleusCompound/SystemCoupling Constant (J) in HzReference
¹HDimethylcadmium (²J)51.9[7]
¹³CDimethylcadmium (¹J)~500[7]
¹¹³CdRabbit Liver Metallothionein30-50[8]
¹¹³Cd T1 Relaxation Times

Early measurements of the spin-lattice (T1) relaxation times of ¹¹³Cd revealed that they are relatively short, typically in the range of 0.1 to 10 seconds.[9] This is advantageous as it allows for rapid signal averaging. The dominant relaxation mechanisms were identified as chemical shift anisotropy (CSA) and dipole-dipole interactions with nearby protons.

CompoundT1 Relaxation Time (s)
Dimethylcadmium0.65
Typical Organic Molecules (for comparison)0.5-4

Key Experiments and Methodologies

The historical development of ¹¹³Cd NMR is marked by several key experiments that showcased its power and versatility. The detailed methodologies from these seminal studies provide insight into the experimental landscape of the time.

First High-Resolution FT-¹¹³Cd NMR (Maciel and Borzo, 1973)

This experiment demonstrated the feasibility of obtaining high-resolution ¹¹³Cd spectra using the then-emerging pulsed Fourier transform technique.

  • Instrumentation: A modified Varian HA-100 spectrometer equipped with a pulsed FT accessory.

  • Sample Preparation: Simple aqueous solutions of cadmium salts (e.g., Cd(ClO₄)₂, CdCl₂, CdSO₄).

  • NMR Parameters:

    • Pulse Width: Not explicitly stated, but typically in the range of 10-50 µs for a 90° pulse in early FT-NMR.

    • Acquisition Time: Sufficient to allow for the decay of the free induction decay (FID), likely on the order of 0.5-1 second.

    • Relaxation Delay: A delay between pulses to allow for T1 relaxation, likely a few seconds.

  • Data Processing: The accumulated FIDs were subjected to a Fourier transform to generate the frequency-domain spectrum.

First ¹¹³Cd NMR of a Metalloprotein: Concanavalin A (Bailey, Ellis, et al., 1978)

This study was a landmark achievement, demonstrating the use of ¹¹³Cd as a surrogate probe in a well-characterized metalloprotein.

  • Instrumentation: A Bruker HFX-90 spectrometer operating at 19.98 MHz for ¹¹³Cd.

  • Sample Preparation:

    • Apo-concanavalin A was prepared by dialysis against a metal-free buffer.

    • ¹¹³Cd²⁺ (from ¹¹³CdCl₂) was then added to the apo-protein solution to reconstitute the metal binding sites.

    • The final sample concentration was typically 1-2 mM in protein.

  • NMR Parameters:

    • Pulse Width: 25 µs (90° pulse).

    • Acquisition Time: 0.2 s.

    • Relaxation Delay: 0.5 s.

    • Number of Scans: 100,000 to 200,000.

Elucidation of Metal Clusters in Metallothionein (Otvos and Armitage, 1979)

This work provided direct evidence for the polynuclear metal clusters in metallothionein through the observation of ¹¹³Cd-¹¹³Cd scalar coupling.

  • Instrumentation: A Bruker CXP-200 spectrometer operating at 44.37 MHz for ¹¹³Cd.

  • Sample Preparation: Rabbit liver metallothionein was isolated from rabbits injected with ¹¹³CdCl₂. This in vivo labeling approach ensured that the ¹¹³Cd was incorporated into the native protein structure.

  • NMR Parameters:

    • Pulse Width: 15 µs (45° pulse).

    • Acquisition Time: 0.4 s.

    • Relaxation Delay: 0.6 s.

    • Number of Scans: Varied depending on the experiment, often in the tens of thousands.

    • Homonuclear Decoupling: Used to identify coupled ¹¹³Cd spins and map the connectivity of the metal cluster.

Visualizing the Historical and Methodological Flow

The progression of ¹¹³Cd NMR from a novel technique to a powerful tool in bioinorganic chemistry can be visualized through the following diagrams.

Historical_Development cluster_1970s Early 1970s: Feasibility cluster_late_1970s Late 1970s: Application to Biology cluster_early_1980s Early 1980s: Structural Insights 1973_FT_NMR First High-Resolution FT-¹¹³Cd NMR (Maciel & Borzo) Small_Molecules Studies on simple inorganic salts and organometallics 1973_FT_NMR->Small_Molecules Demonstrated potential Surrogate_Probe Establishment of ¹¹³Cd as a surrogate for Zn²⁺ and Ca²⁺ Small_Molecules->Surrogate_Probe Revealed sensitivity to ligands 1978_ConA First ¹¹³Cd NMR of a Metalloprotein (Concanavalin A) 1979_MT Discovery of Metal Clusters in Metallothionein via ¹¹³Cd-¹¹³Cd Coupling 1978_ConA->1979_MT Extended to other metalloproteins Enzyme_Mechanisms Probing Active Sites of Metalloenzymes (e.g., Alkaline Phosphatase) 1978_ConA->Enzyme_Mechanisms Paved way for enzyme studies Surrogate_Probe->1978_ConA Enabled protein studies

Caption: Historical timeline of key developments in ¹¹³Cd NMR.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_NMR NMR Experiment cluster_Processing Data Processing & Analysis Apoprotein Prepare Apoprotein (remove native metal) Reconstitution Reconstitute with ¹¹³Cd²⁺ isotope Apoprotein->Reconstitution Purification Purify and concentrate the ¹¹³Cd-protein Reconstitution->Purification Setup Tune spectrometer to ¹¹³Cd frequency Purification->Setup Acquisition Acquire FID using a pulse sequence (e.g., single pulse) Setup->Acquisition Signal_Averaging Accumulate thousands of scans Acquisition->Signal_Averaging FT Fourier Transform the FID Signal_Averaging->FT Phase_Correction Phase correct the spectrum FT->Phase_Correction Analysis Analyze chemical shifts, couplings, and intensities Phase_Correction->Analysis

Caption: Typical workflow for an early ¹¹³Cd NMR experiment on a metalloprotein.

Conclusion: A Lasting Legacy

The early studies and historical development of this compound NMR laid a robust foundation for its widespread use in modern chemical and biological research. The pioneering work of the 1970s and early 1980s not only established the fundamental principles of the technique but also demonstrated its profound potential for elucidating the structure and function of metalloproteins. For researchers, scientists, and drug development professionals, an understanding of this historical context is invaluable, as the principles established in these early studies continue to underpin the application of ¹¹³Cd NMR in areas ranging from structural biology to environmental science and toxicology. The legacy of these early explorations is a powerful and versatile spectroscopic tool that continues to provide unique insights into the intricate world of metal ions in biological systems.

References

A Technical Guide to Cadmium-113 NMR Spectroscopy: Probing Metal Binding Sites in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Cadmium-113 (¹¹³Cd), a spin-½ nucleus, serves as an exceptionally sensitive nuclear magnetic resonance (NMR) probe for characterizing metal binding sites in proteins where divalent cations like Zinc (Zn²⁺) or Calcium (Ca²⁺) are native ligands. The substitution of these NMR-inactive or less favorable nuclei with ¹¹³Cd²⁺ provides a direct window into the metal's coordination environment. The broad chemical shift range of ¹¹³Cd and its profound sensitivity to the nature, number, and geometry of coordinating ligands make it a powerful tool in structural biology and drug discovery. This guide details the principles of ¹¹³Cd NMR, provides comprehensive experimental protocols, summarizes key quantitative data, and illustrates workflows for its application in studying metalloproteins.

Principles of ¹¹³Cd NMR as a Protein Probe

The utility of ¹¹³Cd NMR stems from several key properties of the cadmium nucleus and its interactions within a protein's metal-binding pocket.

1.1 Favorable Nuclear Properties Cadmium possesses two spin-½ isotopes, ¹¹¹Cd and ¹¹³Cd, with ¹¹³Cd being slightly more sensitive and thus the preferred nucleus for NMR studies.[1] Being a spin-½ nucleus, it yields sharp resonance signals, avoiding the significant line broadening associated with quadrupolar nuclei like ⁶⁷Zn.[2] Isotopic enrichment with ¹¹³Cd can further enhance sensitivity by approximately eight-fold, enabling studies on protein concentrations in the low millimolar to high micromolar range.[3]

1.2 Chemical Shift Sensitivity and Range The ¹¹³Cd nucleus has a remarkably wide chemical shift range, spanning over 900 ppm.[3][4] This large dispersion is the cornerstone of its application, as the chemical shift is exquisitely sensitive to the local electronic environment.[3][5] Key factors influencing the chemical shift include:

  • Ligand Type: The nature of the coordinating atoms causes predictable shifts. There is a progressive deshielding (downfield shift) as oxygen ligands are replaced by nitrogen, and further by sulfur.[3][6]

  • Coordination Number and Geometry: The number of ligands and their spatial arrangement (e.g., tetrahedral vs. octahedral) significantly impact the observed chemical shift.[5]

  • Number of Charged Ligands: For calcium-binding proteins with all-oxygen ligation, a linear correlation has been observed between the ¹¹³Cd chemical shift and the number of charged carboxylate ligands.[3][4]

This sensitivity allows ¹¹³Cd NMR to not only identify the types of amino acid residues ligating the metal ion but also to detect subtle conformational changes in the protein structure.[3][5]

Applications in Metalloprotein Characterization

¹¹³Cd NMR has been instrumental in elucidating the structure and function of numerous metalloproteins by replacing native zinc or calcium ions.

2.1 Probing Zinc-Binding Sites Cadmium(II) is an effective surrogate for Zinc(II) due to its similar ionic radius and preference for tetrahedral coordination geometries, particularly with sulfur and nitrogen ligands.

  • Metallothioneins (MTs): These small, cysteine-rich proteins bind multiple metal ions in distinct clusters. ¹¹³Cd NMR was indispensable for determining the structure of these clusters.[7] Homonuclear ¹¹³Cd-¹¹³Cd COSY experiments established the connectivity between cadmium ions bridged by cysteine thiolates, confirming the existence of two separate metal clusters (a three-metal and a four-metal cluster) in mammalian MTs.[7][8] Furthermore, heteronuclear ¹H-¹¹³Cd correlation experiments were crucial for linking specific ¹¹³Cd resonances to sequentially assigned cysteine residues, a vital step in solving the 3D structure of this protein family which lacks regular secondary structure.[3][7]

  • Alkaline Phosphatase (AP): In E. coli alkaline phosphatase, ¹¹³Cd NMR, in conjunction with ¹³C and ³¹P NMR, helped delineate the function of three distinct metal binding sites per monomer (A, B, and C).[3][9] These studies revealed the chemical basis for the negative cooperativity observed in the enzyme and demonstrated that the non-covalently bound phosphate substrate coordinates to one of the two active site metal ions.[9]

2.2 Probing Calcium-Binding Sites While Cd²⁺ has a higher affinity for thiolate groups than Ca²⁺, it can effectively replace calcium in binding sites composed primarily of oxygen ligands from carboxylate (Asp, Glu) or hydroxyl groups, and water.

  • Calmodulin (CaM): Calmodulin is a key Ca²⁺ sensor protein. ¹¹³Cd NMR titration studies have shown that the metal-binding sites themselves are not directly involved in ligand binding, but the ¹¹³Cd chemical shifts are highly sensitive to the conformational changes that occur upon target binding.[3][5] In the absence of a target peptide, ¹¹³Cd₂-CaM shows only two resonances corresponding to the C-terminal sites, as exchange processes broaden the N-terminal signals beyond detection.[10] Upon binding of a target peptide, four distinct resonances appear, indicating a stabilization of both domains and providing insights into the mechanism of activation.[10]

  • Calbindin D₉ₖ: For calbindin and its mutants, ¹¹³Cd NMR has been used to monitor changes in the metal binding sites and to study the cooperativity of metal binding.[3][5]

Quantitative Data Summary

The quantitative data from ¹¹³Cd NMR experiments are crucial for interpreting the metal coordination environment.

Table 1: Nuclear Properties of this compound

Property Value
Nuclear Spin (I) 1/2
Natural Abundance 12.22%
Magnetogyric Ratio (10⁷ rad T⁻¹ s⁻¹) -5.9609
Resonance Frequency (at 11.74 T) 110.914 MHz

| Relative Sensitivity (vs. ¹H) | 1.09 x 10⁻² |

Data sourced from IMSERC, Northwestern University.[11]

Table 2: Correlation of ¹¹³Cd Chemical Shift with Ligand Environment

Coordinating Ligands Typical Chemical Shift Range (ppm) General Trend
All Oxygen (O) -130 to 100 Most Shielded (Upfield)
Mixed Oxygen/Nitrogen (O, N) 50 to 300 Intermediate
Mixed Nitrogen/Sulfur (N, S) 300 to 550 Deshielded

| All Sulfur (S) | 600 to 750 | Most Deshielded (Downfield) |

The chemical shift reference is 0.1 M Cd(ClO₄)₂. An approximate downfield shift of 100 ppm per coordinated histidine (N) and 200 ppm per coordinated cysteine (S) is observed starting from an all-oxygen environment.[3]

Table 3: Exemplary ¹¹³Cd Chemical Shifts in Substituted Proteins

Protein Metal Site/Resonance ¹¹³Cd Chemical Shift (ppm) Putative Ligands
Rabbit Liver Metallothionein Cluster A (4 Metals) 604 - 670 Cys (S₄)
Rabbit Liver Metallothionein Cluster B (3 Metals) 604 - 670 Cys (S₄)
E. coli Alkaline Phosphatase Site A (E-P form) 153 His, Asp/Glu (NₓOᵧ)
E. coli Alkaline Phosphatase Site B (E-P form) 70 His, Asp/Glu (NₓOᵧ)
Calmodulin (Ca²⁺ sites) Site I -88 Asp/Glu (O₆/O₇)
Calmodulin (Ca²⁺ sites) Site II -115 Asp/Glu (O₆/O₇)
Concanavalin A Mn²⁺ site (S1) 46 His, Asp, Asn (NₓOᵧ)

| Concanavalin A | Ca²⁺ site (S2) | -125 | Asp, Asn, Tyr (O₇) |

Data compiled from multiple sources.[3][8][12]

Experimental Protocols and Workflows

Successful ¹¹³Cd NMR studies require meticulous sample preparation and tailored data acquisition strategies.

experimental_workflow cluster_prep Protein Sample Preparation cluster_nmr NMR Data Acquisition & Analysis start Native Metalloprotein (e.g., Zn-protein) apo Apoprotein Preparation (Dialysis vs. Chelator, e.g., EDTA) start->apo Remove native metal reconstitution Reconstitution with ¹¹³CdCl₂ (Stoichiometric Titration) apo->reconstitution Introduce ¹¹³Cd probe purification Purification & Buffer Exchange (Size Exclusion / Ultrafiltration) reconstitution->purification Remove excess Cd²⁺ & aggregates final_sample Final NMR Sample (0.3-0.5 mM Protein, D₂O) purification->final_sample nmr_1d 1D ¹¹³Cd NMR (Determine number of sites & shifts) final_sample->nmr_1d nmr_2d_het 2D ¹H-¹¹³Cd HMQC (Assign Cd to specific ligands) nmr_1d->nmr_2d_het If assignments needed nmr_2d_homo 2D ¹¹³Cd-¹¹³Cd COSY (Probe cluster connectivity) nmr_1d->nmr_2d_homo If clusters suspected analysis Data Analysis (Structure, Dynamics, Binding) nmr_2d_het->analysis nmr_2d_homo->analysis

Caption: General workflow for ¹¹³Cd NMR analysis of metalloproteins.

4.1 Protein Sample Preparation

  • Apoprotein Preparation: The native metal ion must first be removed to create an apoprotein. This is typically achieved by dialysis against a buffer containing a strong chelating agent like EDTA, followed by extensive dialysis against a metal-free buffer to remove the chelator.

  • Reconstitution with ¹¹³Cd: The apoprotein is then titrated with a stoichiometric amount of an isotopically enriched ¹¹³Cd salt (e.g., ¹¹³CdCl₂ or ¹¹³Cd(ClO₄)₂). The reconstitution process should be monitored (e.g., by UV-Vis or activity assays) to ensure proper folding and metal incorporation.

  • Purification and Buffer Exchange: After reconstitution, it is often necessary to remove any excess cadmium and potential protein aggregates. This is commonly done using size-exclusion chromatography or repeated ultrafiltration/concentration steps.[13]

  • Final NMR Sample: The final sample should be in a suitable NMR buffer, typically at a pH where the protein is stable. The protein concentration should be as high as possible, generally in the 0.3-0.5 mM range, although lower concentrations are feasible with isotopic enrichment and modern spectrometers.[14] The sample is usually prepared in 90% H₂O/10% D₂O or 100% D₂O for the deuterium lock. Care must be taken to choose buffer components that do not chelate cadmium (e.g., avoid high concentrations of citrate).[15]

4.2 NMR Data Acquisition

  • 1D ¹¹³Cd Direct Observation: The simplest experiment is a one-dimensional ¹¹³Cd spectrum. This provides information on the number of distinct metal binding environments and their corresponding chemical shifts. Proton decoupling is typically applied to improve resolution by removing ¹H-¹¹³Cd scalar couplings.[1]

  • 2D Heteronuclear Correlation (¹H-¹¹³Cd HMQC): This is a powerful 2D experiment for assigning ¹¹³Cd resonances to specific coordinating amino acid residues.[3] It correlates the ¹¹³Cd nucleus with the protons of its coordinating ligands (e.g., the CβH protons of cysteine residues), provided a scalar coupling exists. This was essential for the structural determination of metallothionein.[3][7]

  • 2D Homonuclear Correlation (¹¹³Cd-¹¹³Cd COSY): This experiment is used to identify through-bond connectivities between two ¹¹³Cd nuclei. It is only applicable when metal ions are linked by bridging ligands, such as in the metal-thiolate clusters of metallothionein, and reveals a cross-peak between the coupled nuclei.[7][8]

Data Interpretation

The interpretation of ¹¹³Cd NMR spectra provides structural and dynamic information about the metal binding site.

chemical_shift_logic cluster_ligands cluster_shift O_Ligands Oxygen Ligands (Asp, Glu, H₂O) Shielded Shielded (Upfield) ~ -100 ppm O_Ligands->Shielded High Shielding N_Ligands Nitrogen Ligands (His) Intermediate Intermediate ~ 100-500 ppm N_Ligands->Intermediate Moderate Deshielding S_Ligands Sulfur Ligands (Cys) Deshielded Deshielded (Downfield) ~ 600-750 ppm S_Ligands->Deshielded Strong Deshielding Shift Chemical Shift Scale

Caption: Influence of ligand type on ¹¹³Cd NMR chemical shift.
  • Chemical Shifts: As detailed in Table 2, the chemical shift is the primary indicator of the ligand sphere. A resonance in the 600-700 ppm range strongly suggests an all-sulfur coordination, typical of metallothionein.[8] Resonances upfield of 0 ppm are characteristic of all-oxygen environments, found in many calcium-binding proteins.[3]

  • Scalar Couplings: Multiplet patterns in ¹¹³Cd spectra arise from scalar (J) couplings. ¹¹³Cd-¹¹³Cd couplings, observed in COSY spectra, prove the existence of bridging ligands.[8] Heteronuclear couplings, like the ³J(¹¹³Cd, ¹H) coupling, can provide torsional angle constraints for high-resolution structure determination.[7]

  • Chemical Exchange: The dynamics at the metal site can significantly affect the NMR spectrum.[3] Processes like the direct exchange of metal ions with the solvent, ligand exchange, or conformational exchange between different protein states can lead to line broadening or the appearance of multiple signals for a single site.[3][10]

Signaling Pathway Example: Calmodulin Activation

¹¹³Cd NMR can probe conformational changes central to cell signaling. The activation of a target enzyme by Calmodulin (CaM) is a classic example.

calmodulin_pathway cluster_binding Ca 4 Ca²⁺ (or ¹¹³Cd²⁺) ApoCaM Apo-Calmodulin (Inactive) HoloCaM Holo-Calmodulin (Active Conformation) Ca->HoloCaM Metal Binding (Probed by ¹¹³Cd NMR) ApoCaM->HoloCaM Complex CaM-Enzyme Complex (Active) HoloCaM->Complex Binding Target_Inactive Target Enzyme (Inactive) Target_Inactive->Complex Activation Response Cellular Response Complex->Response Catalysis

References

Methodological & Application

Unveiling the Metal Core: Cadmium-113 NMR Spectroscopy for Metalloprotein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cadmium-113 (¹¹³Cd) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and sensitive technique for probing the metal binding sites within metalloproteins. Due to its favorable nuclear properties (spin I = 1/2) and the high sensitivity of its chemical shift to the local coordination environment, ¹¹³Cd NMR provides invaluable insights into the structure, dynamics, and function of metalloproteins. This application note provides a comprehensive overview and detailed protocols for the application of ¹¹³Cd NMR in the study of metalloproteins, particularly as a surrogate for native Zn²⁺ and Ca²⁺ ions.

The ¹¹³Cd chemical shift is exquisitely sensitive to the number and type of coordinating ligands (oxygen, nitrogen, or sulfur), the coordination number, and the geometry of the metal site.[1][2] This sensitivity allows for the detailed characterization of metal binding sites, the identification of ligands, and the detection of subtle conformational changes upon substrate or inhibitor binding.[1][2]

Key Principles and Advantages of ¹¹³Cd NMR:

  • High Sensitivity to Coordination Environment: The large chemical shift range of ¹¹³Cd (over 800 ppm) provides excellent resolution and detailed information about the metal's immediate surroundings.[3] The chemical shift is significantly influenced by the nature of the coordinating atoms, with sulfur causing the largest downfield shift, followed by nitrogen, and then oxygen.[1]

  • Spin 1/2 Nucleus: As a spin 1/2 nucleus, ¹¹³Cd exhibits sharp NMR signals, facilitating easier detection and analysis.[4]

  • Isotopic Enrichment: While the natural abundance of ¹¹³Cd is sufficient for some studies, isotopic enrichment can significantly enhance sensitivity, enabling experiments on lower concentration protein samples.[1]

  • Surrogate Probe: ¹¹³Cd can often substitute for native divalent metal ions like Zn²⁺ and Ca²⁺ in metalloproteins, providing a spectroscopically active window into otherwise NMR-silent metal centers.[5]

Data Presentation: ¹¹³Cd Chemical Shifts in Metalloproteins

The following table summarizes typical ¹¹³Cd chemical shift ranges observed in metalloproteins, categorized by the coordinating ligands. This data is crucial for the initial interpretation of ¹¹³Cd NMR spectra.

Coordinating LigandsCoordination NumberTypical ¹¹³Cd Chemical Shift Range (ppm)Example Metalloproteins
Oxygen (O)6-8-100 to 50Calmodulin, Parvalbumin
Nitrogen (N) & Oxygen (O)4-650 to 250Alkaline Phosphatase (Site B)
Nitrogen (N)4250 to 400Carbonic Anhydrase
Sulfur (S) & Nitrogen (N)4400 to 600Zinc-finger proteins
Sulfur (S)4600 to 750Metallothionein

Chemical shifts are referenced to an external standard of 0.1 M Cd(ClO₄)₂.[1][5]

Experimental Protocols

Protocol 1: Preparation of ¹¹³Cd-Substituted Metalloprotein

This protocol describes the general procedure for substituting the native metal ion in a metalloprotein with ¹¹³Cd.

Materials:

  • Apo-metalloprotein (metal-free protein)

  • ¹¹³CdCl₂ or ¹¹³Cd(ClO₄)₂ solution (isotopically enriched, if necessary)

  • Buffer solution appropriate for the protein of interest (e.g., Tris-HCl, HEPES)

  • Dialysis tubing or centrifugal ultrafiltration devices

  • Chelating resin (e.g., Chelex-100) for preparing metal-free buffers

Procedure:

  • Preparation of Apo-protein:

    • Prepare the apo-protein by extensive dialysis against a buffer containing a strong chelating agent (e.g., EDTA or Chelex-100 treated buffer) to remove the native metal ions.

    • Subsequently, dialyze the protein extensively against a metal-free buffer to remove the chelating agent.

    • Confirm the removal of the native metal by techniques such as atomic absorption spectroscopy or ICP-MS.

  • ¹¹³Cd Titration and Reconstitution:

    • Concentrate the apo-protein to a suitable concentration for NMR studies (typically 0.1 - 1.0 mM).[6]

    • Slowly add a stoichiometric amount of the ¹¹³Cd solution to the apo-protein solution while gently stirring on ice. The exact stoichiometry will depend on the number of metal binding sites in the protein.

    • Monitor the reconstitution process by activity assays (if applicable) or by other spectroscopic methods.

  • Removal of Excess Cadmium:

    • After incubation (typically 1-2 hours, but may require longer for some proteins), remove any unbound ¹¹³Cd by dialysis against the metal-free NMR buffer or by using centrifugal ultrafiltration devices.

  • Final Sample Preparation for NMR:

    • Concentrate the ¹¹³Cd-substituted protein to the final desired concentration for NMR spectroscopy.

    • The final NMR sample should be in a suitable buffer, typically containing 10% D₂O for the deuterium lock. Common buffers include Tris-HCl or HEPES at a specific pH that ensures protein stability.

Protocol 2: 1D ¹¹³Cd NMR Data Acquisition

This protocol outlines the parameters for acquiring a standard one-dimensional ¹¹³Cd NMR spectrum.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

Acquisition Parameters (Example for a 500 MHz Spectrometer):

ParameterValueRationale
Spectrometer Frequency~110.9 MHzResonance frequency of ¹¹³Cd at 11.74 T.[5]
Pulse Width (90°)Calibrated for each sampleEnsures optimal signal excitation.
Spectral Width800 - 1000 ppmTo cover the entire chemical shift range of ¹¹³Cd in proteins.
Acquisition Time0.1 - 0.5 sDetermines the resolution in the spectrum.
Relaxation Delay1.0 - 5.0 sAllows for sufficient relaxation of the ¹¹³Cd nuclei between scans.
Number of Scans10,000 - 100,000+Dependent on sample concentration and desired signal-to-noise ratio.
Temperature298 K (or as required for protein stability)Maintain constant temperature for reproducibility.

Processing:

  • Apply an exponential line broadening factor (e.g., 50-100 Hz) to improve the signal-to-noise ratio.

  • Fourier transform the free induction decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Reference the spectrum to an external standard of 0.1 M Cd(ClO₄)₂ at 0 ppm.[5]

Protocol 3: 2D ¹H-¹¹³Cd HMQC/HSQC Data Acquisition

Two-dimensional heteronuclear correlation experiments like HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) are invaluable for identifying the amino acid residues ligated to the ¹¹³Cd ion.[7] These experiments correlate the ¹¹³Cd chemical shift with the chemical shifts of protons that are scalar coupled to it, typically the protons of coordinating cysteine or histidine residues.

Pulse Sequence: Gradient-selected HMQC or HSQC.

Acquisition Parameters (Example):

ParameterValue
¹H Dimension (F2)
Spectral Width10 - 15 ppm
Acquisition Time0.1 - 0.2 s
¹¹³Cd Dimension (F1)
Spectral Width600 - 800 ppm
Number of Increments128 - 512
General
Relaxation Delay1.0 - 2.0 s
Number of Scans per Increment64 - 256+

Processing:

  • The data is processed using appropriate window functions (e.g., squared sine-bell) in both dimensions.

  • Fourier transform is performed in both dimensions to generate the 2D spectrum.

  • The resulting spectrum is phased and baseline corrected.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Interpretation A Apo-Metalloprotein (Metal-Free) B Add Stoichiometric ¹¹³Cd Solution A->B C Incubation B->C D Remove Excess ¹¹³Cd (Dialysis/Ultrafiltration) C->D E Final NMR Sample (in D₂O buffer) D->E F 1D ¹¹³Cd NMR Acquisition E->F G 2D ¹H-¹¹³Cd HMQC/HSQC Acquisition E->G H Data Processing (FT, Phasing, Baseline Correction) F->H G->H I Spectral Analysis H->I J Determine ¹¹³Cd Chemical Shifts I->J K Identify Metal-Ligand Correlations (from 2D) I->K L Characterize Metal Binding Site J->L K->L

Caption: Experimental workflow for ¹¹³Cd NMR of metalloproteins.

Data_Interpretation_Logic cluster_coordination Coordination Sphere A Observed ¹¹³Cd Chemical Shift (ppm) B Sulfur Ligands (Cys) A->B High ppm (600-750) C Nitrogen Ligands (His) A->C Intermediate ppm (250-400) D Oxygen Ligands (Asp, Glu, H₂O) A->D Low ppm (-100-50) F Identify Specific Ligating Residues B->F C->F D->F E 2D ¹H-¹¹³Cd Correlation E->F

Caption: Logic for interpreting ¹¹³Cd NMR data.

References

Protocol for Isotopic Labeling with Cadmium-113 in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling of proteins with Cadmium-113 (¹¹³Cd) is a powerful technique primarily utilized in Nuclear Magnetic Resonance (NMR) spectroscopy to probe the structure and function of metalloproteins.[1][2] Cadmium, being a divalent cation, can often substitute for native zinc (Zn²⁺) or calcium (Ca²⁺) ions in proteins without significantly altering their three-dimensional structure. The ¹¹³Cd isotope possesses a nuclear spin of ½, which yields sharp NMR signals, providing high-resolution information about the metal coordination environment.[2] The chemical shift of ¹¹³Cd is exquisitely sensitive to the nature and geometry of the coordinating ligands (e.g., sulfur from cysteine, nitrogen from histidine, or oxygen from aspartate/glutamate), making it an invaluable tool for characterizing metal-binding sites.[1][2]

This document provides a detailed protocol for the expression of proteins in Escherichia coli in a minimal medium for uniform isotopic labeling with ¹¹³Cd. The protocol covers media preparation, cell growth and induction, and general considerations for protein purification and NMR sample preparation.

Data Presentation

Table 1: M9 Minimal Medium Composition (per 1 Liter)

ComponentStock ConcentrationVolume for 1 LFinal ConcentrationNotes
5x M9 Salts5x200 mL1xAutoclave.
¹³C-D-glucose20% (w/v)20 mL0.4% (w/v)Filter sterilize. Carbon source for ¹³C labeling if desired.
¹⁵NH₄Cl10% (w/v)10 mL0.1% (w/v)Filter sterilize. Nitrogen source for ¹⁵N labeling if desired.
MgSO₄1 M2 mL2 mMFilter sterilize. Add after autoclaving.
CaCl₂1 M0.1 mL0.1 mMFilter sterilize. Add after autoclaving.
¹¹³CdCl₂10 mMSee ProtocolVariableFilter sterilize. Add at the time of induction.
Trace Elements100x1 mL1xFilter sterilize.
Thiamine1 mg/mL1 mL1 µg/mLFilter sterilize.
Biotin1 mg/mL1 mL1 µg/mLFilter sterilize.
Antibiotic(s)VariesVariesVariesFilter sterilize.
Sterile H₂O-Up to 1 L--

Table 2: 100x Trace Elements Solution Composition (per 1 Liter)

ComponentConcentration (g/L)
EDTA5.0
FeCl₃·6H₂O0.83
ZnCl₂0.084
CuCl₂·2H₂O0.013
CoCl₂·6H₂O0.010
H₃BO₃0.010
MnCl₂·4H₂O0.0016

Note: Dissolve EDTA in 800 mL of water and adjust the pH to 7.5 before adding the other components. Bring the final volume to 1 L and sterilize by filtration.

Table 3: Typical Growth and Expression Parameters

ParameterValue
E. coli StrainBL21(DE3) or similar expression strain
Growth Temperature37°C
Induction OD₆₀₀0.6 - 0.8
Inducer (IPTG) Concentration0.5 - 1.0 mM
¹¹³CdCl₂ ConcentrationEmpirically determined (start with 50-100 µM)
Post-induction Temperature18-25°C
Post-induction Time12-16 hours

Experimental Protocols

Preparation of M9 Minimal Medium
  • Prepare Stock Solutions: Prepare concentrated stock solutions of 5x M9 salts, glucose, NH₄Cl, MgSO₄, CaCl₂, trace elements, vitamins, and antibiotics. Sterilize by autoclaving or filter sterilization as indicated in Table 1.

  • Combine Components: In a sterile container, add the 5x M9 salts to sterile water. Autoclave the mixture.

  • Aseptic Additions: After the autoclaved solution has cooled to room temperature, aseptically add the sterile stock solutions of glucose, NH₄Cl, MgSO₄, CaCl₂, trace elements, vitamins, and the appropriate antibiotic(s).

Protein Expression and ¹¹³Cd Labeling
  • Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli transformed with the expression plasmid. Grow overnight at 37°C with shaking.

  • Inoculation of Minimal Medium: The next day, use the overnight culture to inoculate 1 L of the prepared M9 minimal medium. A starting OD₆₀₀ of 0.05-0.1 is recommended.

  • Cell Growth: Incubate the culture at 37°C with vigorous shaking (200-250 rpm). Monitor the cell growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Induction and Labeling: When the OD₆₀₀ reaches 0.6-0.8, reduce the temperature of the incubator to 18-25°C. Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM. Simultaneously, add the desired amount of sterile ¹¹³CdCl₂ solution. The optimal concentration of ¹¹³CdCl₂ should be determined empirically for each protein, as high concentrations can be toxic to the cells; a starting point of 50-100 µM is suggested.

  • Expression: Continue to incubate the culture for 12-16 hours at the lower temperature with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further processing.

Cell Lysis and Protein Purification
  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer. A common lysis buffer for metalloproteins contains 50 mM Tris-HCl (pH 7.5-8.0), 150-300 mM NaCl, and a protease inhibitor cocktail. To maintain the integrity of the metal-binding site, it is advisable to include a low concentration of a reducing agent like 1-5 mM DTT or TCEP, and to avoid metal chelators such as EDTA. Cell disruption can be achieved by sonication or by using a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the cell debris.

  • Protein Purification: The purification strategy will depend on the specific protein and any affinity tags. For His-tagged proteins, Immobilized Metal Affinity Chromatography (IMAC) is a common first step. It is crucial to maintain a buffer composition that preserves the folded state of the protein and the bound ¹¹³Cd ion.

NMR Sample Preparation
  • Buffer Exchange: The purified ¹¹³Cd-labeled protein should be buffer-exchanged into a suitable NMR buffer. A typical NMR buffer contains 20-50 mM buffer (e.g., Tris or phosphate, pH 6.5-7.5), 50-150 mM NaCl, and 5-10% D₂O for the lock signal.

  • Concentration: Concentrate the protein to a final concentration of 0.1-1.0 mM for NMR analysis.

  • NMR Tube: Transfer the final protein sample to a high-quality NMR tube.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_growth Growth & Labeling cluster_processing Processing plasmid Transform Plasmid into E. coli starter Overnight Starter Culture (LB) plasmid->starter inoculate Inoculate M9 Medium starter->inoculate media Prepare M9 Minimal Medium media->inoculate growth Grow at 37°C to OD600 0.6-0.8 inoculate->growth induce Induce with IPTG & Add ¹¹³CdCl₂ growth->induce express Express Protein at 18-25°C induce->express harvest Harvest Cells (Centrifugation) express->harvest lysis Cell Lysis harvest->lysis purify Protein Purification lysis->purify nmr_prep NMR Sample Preparation purify->nmr_prep

Caption: Experimental workflow for ¹¹³Cd isotopic labeling in E. coli.

Cadmium_Stress_Response Cd_ext Extracellular Cd²⁺ Cd_int Intracellular Cd²⁺ Cd_ext->Cd_int Uptake Stress Cellular Stress Cd_int->Stress ZntA ZntA (Cd²⁺/Zn²⁺ Pump) Cd_int->ZntA Induces ROS Reactive Oxygen Species (ROS) Stress->ROS DNA_damage DNA Damage Stress->DNA_damage Protein_misfolding Protein Misfolding Stress->Protein_misfolding Oxidative Oxidative Stress Response (e.g., SoxR/S) ROS->Oxidative SOS SOS Response DNA_damage->SOS Heat_shock Heat Shock Response (e.g., RpoH) Protein_misfolding->Heat_shock Response Stress Response Regulons Efflux Metal Efflux ZntA->Cd_ext Efflux

References

Solid-State Cadmium-113 NMR of Inorganic Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy of Cadmium-113 (¹¹³Cd) has emerged as a powerful technique for the structural characterization of inorganic and bioinorganic complexes. As a spin-½ nucleus, ¹¹³Cd provides sharp resonance lines and a wide chemical shift range (~800 ppm), making it an exquisitely sensitive probe of the local coordination environment.[1][2][3] The ¹¹³Cd chemical shift is highly dependent on the nature of the coordinating ligands, the coordination number, and the geometry around the metal ion.[4] This sensitivity allows for detailed investigation of metal binding sites, even in complex systems where diffraction techniques are not feasible.

Cadmium's utility extends to its role as a surrogate for other biologically relevant metal ions, notably Zinc(II) and Calcium(II).[5][6] By substituting these "NMR-silent" or less favorable nuclei with ¹¹³Cd, researchers can gain valuable insights into the structure and function of metalloproteins and other biological macromolecules.[7] This application is particularly relevant in drug development, where understanding metal-ligand interactions is crucial for inhibitor design.

These application notes provide an overview of the key principles, experimental protocols, and representative data for solid-state ¹¹³Cd NMR of inorganic complexes.

Application Note 1: Characterization of Coordination Environments

Solid-state ¹¹³Cd NMR is a primary tool for elucidating the coordination sphere of cadmium in inorganic complexes. The isotropic chemical shift (δiso) is a direct indicator of the types of atoms bound to the cadmium ion.

Key Principles:

  • Ligand Effects: The ¹¹³Cd chemical shift is strongly influenced by the electronegativity and polarizability of the coordinating ligands. Oxygen ligands generally result in the most shielded (lowest ppm) signals, followed by nitrogen, and then sulfur, which causes significant deshielding (higher ppm values).[1]

  • Coordination Number and Geometry: Changes in the number of coordinating ligands and the overall geometry of the metal center also affect the chemical shift.

  • Chemical Shift Anisotropy (CSA): In solid-state NMR, the CSA provides additional information about the electronic symmetry of the cadmium environment. The CSA tensor values can be correlated with the coordination geometry.

Table 1: Representative Solid-State ¹¹³Cd Isotropic Chemical Shifts for Various Coordination Environments

Coordination Sphere (Ligands)Isotropic Chemical Shift (δiso) / ppmCompound Type / Reference Example
6 x O-100 to 0Cd(ClO₄)₂·6H₂O (Reference)[8]
4-6 x O-726 to -637Cd coordinated by carboxylate or phosphate groups[9]
2 x N, 4 x O~100Mixed N, O ligation[1]
4 x N~200[1]
2 x S, 2 x N400 - 500[Cd(SR)₂(N-donor)₂] complexes[10]
4 x S600 - 750Cd-thiolate clusters in metallothionein[1]
4 x Se-465 to -146CdSe Nanocrystals[11]

Note: Chemical shifts are typically referenced to an external standard, such as 0.1 M Cd(ClO₄)₂ solution.[2][8]

Application Note 2: ¹¹³Cd as a Probe in Metalloproteins

The substitution of native metal ions like Zn²⁺ and Ca²⁺ with ¹¹³Cd²⁺ is a widely used strategy in bioinorganic chemistry to probe metal binding sites in proteins.[1][7]

Workflow for ¹¹³Cd Substitution and SS-NMR Analysis of Metalloproteins:

cluster_prep Sample Preparation cluster_nmr Solid-State NMR cluster_analysis Data Analysis p1 Express and Purify Apo-protein p2 Reconstitute with Isotopically Enriched ¹¹³CdCl₂ p1->p2 p3 Remove Unbound Cd²⁺ (e.g., Dialysis, Size Exclusion) p2->p3 p4 Lyophilize or Precipitate Protein Sample p3->p4 n1 Pack Sample into MAS Rotor p4->n1 n2 Acquire ¹¹³Cd CP-MAS Spectrum n1->n2 n3 Optional: 2D Experiments (e.g., ¹H-¹¹³Cd HETCOR) n2->n3 a1 Process and Reference Spectrum n3->a1 a2 Determine δiso and CSA Parameters a1->a2 a3 Correlate NMR Data with Coordination Environment a2->a3 time Time -> start t1 t2 t3 t4 t5 Recycle Delay end H1_label ¹H Channel H1_start H1_p1 90° H1_cp Spin Lock (CP) H1_dec Decoupling H1_end Cd113_label ¹¹³Cd Channel Cd113_start Cd113_cp Spin Lock (CP) Cd113_acq Acquire FID Cd113_end H1_base_start H1_base_start H1_base_end H1_base_end H1_base_start:c->H1_base_end:c Cd113_base_start:c->Cd113_base_end:c

References

Probing Metalloprotein Structure and Drug Interactions with 2D ¹H-¹¹³Cd HMQC NMR

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Two-dimensional (2D) Heteronuclear Multiple Quantum Coherence (HMQC) NMR spectroscopy is a powerful technique for elucidating the structure and function of metalloproteins. By correlating the proton (¹H) and cadmium-113 (¹¹³Cd) nuclei, ¹H-¹¹³Cd HMQC provides detailed insights into the metal coordination environment within a protein. Given that many essential proteins, including enzymes and transcription factors, are metalloproteins, understanding their metal-binding sites is crucial for drug discovery and development. This compound, a spin ½ nucleus, serves as an excellent spectroscopic probe, often substituting for native Zn²⁺ or Ca²⁺ ions due to its similar chemical properties and favorable NMR characteristics.[1][2] The large chemical shift range of ¹¹³Cd is exquisitely sensitive to the nature, number, and geometry of the coordinating ligands (e.g., oxygen, nitrogen, sulfur), making it a precise reporter of the metal's local environment.[1][2][3] This application note provides a detailed protocol for performing 2D ¹H-¹¹³Cd HMQC experiments for protein analysis and its application in characterizing protein-ligand interactions.

Principle of the Technique

The 2D ¹H-¹¹³Cd HMQC experiment is a proton-detected heteronuclear correlation experiment that visualizes correlations between ¹¹³Cd nuclei and their neighboring protons, typically those on the coordinating amino acid residues (e.g., cysteine, histidine).[1][3] The experiment transfers magnetization from the highly sensitive ¹H nuclei to the less sensitive ¹¹³Cd nuclei and then back to ¹H for detection. This indirect detection method significantly enhances the sensitivity of the experiment compared to direct ¹¹³Cd detection.[4] The resulting 2D spectrum displays ¹H chemical shifts on one axis and ¹¹³Cd chemical shifts on the other, with cross-peaks indicating which protons are in close proximity to the ¹¹³Cd ion.

Changes in the ¹¹³Cd chemical shift are indicative of alterations in the metal coordination sphere, which can be induced by ligand binding, conformational changes, or post-translational modifications.[1][3] This sensitivity allows for the detailed characterization of metal-binding sites and the study of protein-ligand interactions.[5]

Applications in Protein Analysis and Drug Development

  • Characterization of Metal-Binding Sites: The ¹¹³Cd chemical shift provides a fingerprint of the metal coordination environment. By comparing observed chemical shifts to established ranges, researchers can identify the types of amino acid residues (cysteine, histidine, aspartate, glutamate) and the number of ligands coordinating the metal ion.[2]

  • Structural Elucidation: In cases where X-ray crystallography is challenging, ¹H-¹¹³Cd HMQC can provide crucial distance restraints to aid in the determination of the 3D structure of metalloproteins, particularly in identifying the metal-thiolate clusters in proteins like metallothioneins.[1][3]

  • Protein-Ligand Interaction Studies: The technique is highly effective for monitoring the binding of small molecules, peptides, or other proteins to a metalloprotein. Ligand binding near the metal center will perturb the local electronic environment, leading to chemical shift perturbations (CSPs) in the ¹H-¹¹³Cd HMQC spectrum.[5][6][7]

  • Drug Screening and Characterization: By observing CSPs upon the addition of potential drug candidates, researchers can identify compounds that bind to the target metalloprotein. Titration experiments, where the concentration of the ligand is systematically increased, allow for the quantitative determination of binding affinities (dissociation constants, Kd).[5][7][8]

Quantitative Data Presentation

¹¹³Cd Chemical Shifts for Different Coordination Environments

The chemical shift of ¹¹³Cd is highly dependent on its coordination sphere. The following table summarizes typical ¹¹³Cd chemical shift ranges for various coordinating ligands in proteins.[2]

Coordinating LigandsPredominant Amino Acid ResiduesTypical ¹¹³Cd Chemical Shift Range (ppm)
Oxygen (O)Aspartate, Glutamate, Water-100 to 100
Nitrogen (N)Histidine100 to 350
Sulfur (S)Cysteine600 to 800
Mixed O, NAsp/Glu, His50 to 250
Mixed N, SHis, Cys350 to 600

Chemical shifts are relative to 0.1 M Cd(ClO₄)₂.

Example Data from a Protein-Ligand Titration Experiment

The following table illustrates hypothetical data from a ¹H-¹¹³Cd HMQC titration experiment to determine the dissociation constant (Kd) of a ligand binding to a metalloprotein.

Ligand Concentration (µM)¹H Chemical Shift (ppm)¹¹³Cd Chemical Shift (ppm)Weighted Chemical Shift Change (Δδ)
07.85650.20.000
107.88650.50.042
257.92651.00.106
507.98651.80.212
1008.05653.00.354
2508.15655.00.583
5008.20656.00.671
10008.22656.40.700

The weighted chemical shift change is calculated using the formula: Δδ = √[ (ΔδH)² + (α * ΔδCd)² ], where α is a scaling factor. By fitting these data to a binding isotherm, the Kd can be determined.

Experimental Protocols

Sample Preparation
  • Protein Expression and Purification: Express the protein of interest in a suitable expression system (e.g., E. coli). Purify the protein to >95% homogeneity.

  • ¹¹³Cd Isotope Labeling: For proteins that do not naturally contain cadmium, it is necessary to substitute the native metal ion (e.g., Zn²⁺, Ca²⁺) with ¹¹³Cd. This is typically achieved by expressing the protein in minimal media supplemented with ¹¹³CdCl₂ or by dialyzing the purified apo-protein against a buffer containing ¹¹³CdCl₂. Isotopic enrichment with ¹¹³Cd (commercially available) significantly enhances sensitivity.

  • Buffer Conditions: Prepare the protein sample in a suitable NMR buffer. A common buffer is 20 mM Tris or phosphate, 100 mM NaCl, pH 6.5-7.5. The buffer should not contain any chelating agents like EDTA. For optimal spectral quality, use 90% H₂O/10% D₂O or 99.9% D₂O.[9]

  • Protein Concentration: The protein concentration should typically be in the range of 0.3-0.5 mM.[9] For interaction studies, concentrations as low as 0.1 mM may be sufficient.[9]

  • Final Sample Preparation: The final sample volume for a standard 5 mm NMR tube is typically 500-600 µL.[9][10] Filter the sample through a 0.22 µm filter to remove any precipitates.[11]

NMR Data Acquisition

The following is a general protocol for a 2D ¹H-¹¹³Cd HMQC experiment on a Bruker spectrometer. Parameters may need to be optimized for the specific protein and spectrometer.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹¹³Cd frequencies.

    • Lock the spectrometer on the D₂O signal.

    • Shim the magnet to obtain good field homogeneity.[12] For non-spinning experiments, higher-order shims (e.g., X, Y, Z², XZ, YZ) should be optimized.[13]

  • 1D ¹H Spectrum: Acquire a 1D ¹H spectrum to determine the spectral width and transmitter offset.[14]

  • 2D ¹H-¹¹³Cd HMQC Parameter Setup:

    • Load a standard HMQC pulse sequence (e.g., hmqcgpqf on Bruker systems).

    • Set the nucleus in the F1 dimension to ¹¹³Cd.

    • Set the spectral widths (SW) for both ¹H (F2) and ¹¹³Cd (F1) dimensions. A typical ¹H SW is 12-16 ppm. The ¹¹³Cd SW should be set to encompass the expected chemical shift range (e.g., 800 ppm).

    • Set the transmitter frequency offsets (O1P for ¹H, O2P for ¹¹³Cd) to the center of the respective spectral regions of interest.

    • Set the number of complex points in the direct (TD F2) and indirect (TD F1) dimensions. Typical values are 2048 in F2 and 128-256 in F1.

    • Set the number of scans (NS) per increment, typically a multiple of 8 or 16 for proper phase cycling.

    • Set the relaxation delay (D1) to 1-1.5 seconds.

    • The J-coupling constant (cnst2 on Bruker) for the ¹H-¹¹³Cd transfer should be optimized. For directly bonded protons, this is not applicable, but for through-space correlations, a value around 30-50 Hz can be a starting point.

Typical Acquisition Parameters:

ParameterValue
Spectrometer600 MHz or higher
Temperature298 K
Pulse Sequencehmqcgpqf
¹H Spectral Width14 ppm
¹¹³Cd Spectral Width800 ppm
¹H Transmitter Offset4.7 ppm (water resonance)
¹¹³Cd Transmitter Offset350 ppm (center of expected range)
Data Points (F2)2048
Data Points (F1)128
Number of Scans16-64
Relaxation Delay1.5 s
  • Acquisition: Start the 2D acquisition. The experimental time will depend on the number of scans, increments, and the relaxation delay.

Data Processing
  • Fourier Transformation: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation in both dimensions.[15]

  • Phasing: Phase the spectrum in both dimensions to obtain pure absorption lineshapes.[16]

  • Baseline Correction: Apply baseline correction in both dimensions to ensure a flat baseline.

  • Referencing: Reference the ¹H dimension to a known signal (e.g., DSS or the water signal). The ¹¹³Cd dimension should be referenced externally to a 0.1 M Cd(ClO₄)₂ standard at 0 ppm.

  • Data Analysis: Analyze the processed spectrum to identify cross-peaks and measure their chemical shifts. For titration experiments, track the changes in chemical shifts as a function of ligand concentration.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Protein Expression & Purification p2 113Cd Isotope Labeling p1->p2 p3 Buffer Exchange & Concentration p2->p3 p4 Final NMR Sample p3->p4 a1 Spectrometer Setup (Tune, Lock, Shim) p4->a1 a2 1D 1H Reference Spectrum a1->a2 a3 Setup 2D 1H-113Cd HMQC Parameters a2->a3 a4 Acquire 2D Data a3->a4 d1 Fourier Transformation a4->d1 d2 Phasing & Baseline Correction d1->d2 d3 Referencing d2->d3 d4 Peak Picking & Chemical Shift Analysis d3->d4 o1 Structural Insights o2 Binding Affinity (Kd)

Caption: Workflow for a 2D ¹H-¹¹³Cd HMQC experiment.

Ligand_Binding_Pathway cluster_0 Initial State cluster_1 Titration cluster_2 NMR Measurement cluster_3 Data Analysis P 113Cd-Labeled Protein T Add Increasing Concentrations of Ligand to Protein L Ligand N Acquire 2D 1H-113Cd HMQC Spectrum at Each Titration Point T->N A1 Observe Chemical Shift Perturbations (CSPs) N->A1 A2 Plot Δδ vs. [Ligand] A1->A2 A3 Fit Data to Binding Isotherm A2->A3 A4 Determine Dissociation Constant (Kd) A3->A4

Caption: Protein-ligand binding analysis using ¹H-¹¹³Cd HMQC.

Conclusion

The 2D ¹H-¹¹³Cd HMQC NMR experiment is a highly sensitive and versatile tool for the study of metalloproteins. It provides unique insights into the metal coordination environment that are often unattainable by other methods. For researchers in drug discovery, this technique offers a robust platform for identifying and characterizing the binding of small molecules to metalloprotein targets, thereby accelerating the development of novel therapeutics. The detailed protocols and data presentation guidelines provided in this note serve as a comprehensive resource for implementing this powerful technique in the laboratory.

References

Quantitative Cadmium-113 NMR: A Powerful Tool for Determining Metal Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for elucidating the structure, dynamics, and interactions of molecules at an atomic level. Within the realm of metalloprotein research and drug discovery, Cadmium-113 (¹¹³Cd) NMR has emerged as a particularly insightful tool for characterizing metal binding sites and quantifying binding affinities. ¹¹³Cd, a spin-1/2 nucleus, offers several advantages, including a wide chemical shift range that is exquisitely sensitive to the coordination environment and the nature of the coordinating ligands (oxygen, nitrogen, and sulfur).[1][2] This sensitivity allows for the precise monitoring of changes in the metal's environment upon ligand binding, making it an ideal probe for determining dissociation constants (Kd).

This document provides detailed application notes and experimental protocols for utilizing quantitative ¹¹³Cd NMR to determine the binding affinity of ligands to metalloproteins. It is intended for researchers, scientists, and drug development professionals who are interested in applying this technique to their work.

Principle of the Method

The determination of binding affinity by ¹¹³Cd NMR is based on monitoring the chemical shift changes of the ¹¹³Cd nucleus in a metalloprotein upon titration with a ligand. When a ligand binds to the protein, it can induce conformational changes in the vicinity of the metal binding site, leading to a change in the electronic environment of the ¹¹³Cd nucleus. This, in turn, results in a change in its chemical shift.

By systematically increasing the concentration of the ligand and recording the ¹¹³Cd NMR spectrum at each step, a binding curve can be generated by plotting the change in chemical shift (Δδ) as a function of the ligand concentration. Assuming a 1:1 binding model and that the exchange between the free and bound states is fast on the NMR timescale, the dissociation constant (Kd) can be determined by fitting the titration data to the following equation:

Where:

  • Δδ is the observed change in chemical shift at a given ligand concentration.

  • Δδ_max is the maximum chemical shift change at saturation.

  • [P]t is the total protein concentration.

  • [L]t is the total ligand concentration.

  • Kd is the dissociation constant.

Key Advantages of ¹¹³Cd NMR for Binding Affinity Studies

  • High Sensitivity to Coordination Environment: The ¹¹³Cd chemical shift spans a range of over 800 ppm, providing a sensitive probe of the number and type of coordinating ligands (O, N, S) and the coordination geometry.[1][2]

  • Direct Observation of the Metal Center: Unlike many other biophysical techniques, ¹¹³Cd NMR directly probes the metal ion, providing information specifically about the metal binding site.

  • Quantitative Information: The technique allows for the precise determination of the dissociation constant (Kd), providing a quantitative measure of binding affinity.

  • Surrogate for Zinc and Calcium: ¹¹³Cd can often be substituted for native Zn²⁺ or Ca²⁺ ions in metalloproteins, allowing the study of these "NMR-silent" metal binding sites.

  • Information on Dynamics: Chemical exchange phenomena, if present, can provide insights into the kinetics of binding and conformational changes.[3]

Data Presentation

The following tables summarize quantitative data from ¹¹³Cd NMR studies on metalloproteins, illustrating the range of chemical shifts and binding affinities that can be determined.

Table 1: ¹¹³Cd Chemical Shifts in Selected Metalloproteins

ProteinMetal SiteCoordinating Ligands¹¹³Cd Chemical Shift (ppm)Reference
Rabbit Liver Metallothionein-2Cluster A (4-metal)Cys604 - 670[2]
Rabbit Liver Metallothionein-2Cluster B (3-metal)Cys604 - 670[2]
Human Liver Metallothionein-2Cluster A (4-metal)Cys~664, 625, 620, 607[4]
Human Liver Metallothionein-2Cluster B (3-metal)Cys~664, 640[4]
CalmodulinN-terminal Ca²⁺ sitesAsp, Glu, Backbone C=O-88 to -115[3]
CalmodulinC-terminal Ca²⁺ sitesAsp, Glu, Backbone C=O-88 to -115[3]

Table 2: Dissociation Constants (Kd) Determined by ¹¹³Cd NMR

ProteinLigandKdNotesReference
MetallothioneinCd(II)High Affinity (qualitative)The three-metal cluster shows a preference for Cu > Zn > Cd, while the four-metal cluster shows the reverse preference.[1][5]
CalmodulinVarious Peptides and DrugsNot explicitly quantified in provided abstracts, but significant chemical shift changes upon binding are reported, indicating interaction.¹¹³Cd NMR is used to monitor structural changes upon ligand binding, even though the metal sites are not directly involved in the interaction.[3]

Experimental Protocols

Protocol 1: Sample Preparation for Quantitative ¹¹³Cd NMR

Materials:

  • Apo-protein of interest

  • ¹¹³CdCl₂ or other ¹¹³Cd salt (isotopic enrichment > 90% is recommended to enhance sensitivity)

  • Buffer (e.g., Tris-HCl, HEPES) with appropriate pH and salt concentration, treated with Chelex resin to remove trace metal contaminants.

  • D₂O for NMR lock

  • NMR tubes (high precision)

  • Ligand of interest

Procedure:

  • Protein Preparation: Express and purify the protein of interest in its apo-form (metal-free). This is crucial to ensure that the only metal present is the ¹¹³Cd added. Dialyze the protein extensively against a Chelex-treated buffer to remove any bound metals.

  • ¹¹³Cd Reconstitution:

    • Determine the protein concentration accurately (e.g., by UV-Vis spectroscopy).

    • Prepare a stock solution of ¹¹³CdCl₂ of known concentration in the same Chelex-treated buffer.

    • Slowly add a stoichiometric amount of the ¹¹³CdCl₂ solution to the apo-protein solution while gently stirring at 4°C. The number of equivalents of ¹¹³Cd to add will depend on the number of metal binding sites in the protein.

    • Allow the mixture to incubate for at least one hour at 4°C to ensure complete metal incorporation.

    • Remove any excess or loosely bound ¹¹³Cd by dialysis or size-exclusion chromatography using the Chelex-treated buffer.

  • NMR Sample Preparation:

    • Concentrate the ¹¹³Cd-reconstituted protein to the desired concentration for NMR experiments (typically in the range of 0.1 to 1 mM).

    • Add D₂O to a final concentration of 5-10% (v/v) for the NMR lock signal.

    • Transfer the final protein solution to a high-precision NMR tube.

  • Ligand Stock Solution Preparation:

    • Prepare a concentrated stock solution of the ligand in the same buffer used for the protein sample. The concentration should be high enough to allow for small volume additions to the NMR tube to minimize dilution effects.

Protocol 2: ¹¹³Cd NMR Titration Experiment

Instrumentation:

  • High-field NMR spectrometer equipped with a broadband probe tuneable to the ¹¹³Cd frequency (e.g., 110.9 MHz on a 500 MHz spectrometer).

Procedure:

  • Initial Spectrum: Acquire a one-dimensional ¹¹³Cd NMR spectrum of the ¹¹³Cd-protein sample without any ligand. This will serve as the reference spectrum (0 equivalence point).

  • Titration:

    • Add a small, precise aliquot of the concentrated ligand stock solution to the NMR tube containing the protein sample.

    • Gently mix the sample by inverting the tube several times.

    • Allow the sample to equilibrate for a few minutes before acquiring the next spectrum.

  • Data Acquisition:

    • Record a ¹¹³Cd NMR spectrum after each addition of the ligand.

    • Repeat the titration steps until the chemical shift of the ¹¹³Cd signal no longer changes upon further addition of the ligand, indicating that the binding site is saturated.

    • It is crucial to accurately record the total concentrations of both the protein and the ligand at each titration point, accounting for any dilution.

Typical ¹¹³Cd NMR Acquisition Parameters:

  • Pulse Width: A 90° pulse width should be calibrated for the ¹¹³Cd nucleus.

  • Relaxation Delay (d1): ¹¹³Cd nuclei can have long T1 relaxation times. To ensure quantitative results, a relaxation delay of at least 5 times the longest T1 should be used. This can be experimentally determined, but a conservative value of 5-10 seconds is often a good starting point.[6][7]

  • Number of Scans (ns): Due to the lower sensitivity of ¹¹³Cd compared to ¹H, a large number of scans is typically required to obtain a good signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.

  • Spectral Width: A wide spectral width (e.g., 500-800 ppm) should be used to ensure that all ¹¹³Cd signals are observed.

  • Temperature: Maintain a constant temperature throughout the titration experiment to avoid temperature-dependent chemical shift changes.

Protocol 3: Data Analysis and Kd Determination
  • Data Processing: Process the acquired ¹¹³Cd NMR spectra using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phasing, and baseline correction.

  • Chemical Shift Measurement: For each spectrum in the titration series, accurately determine the chemical shift of the ¹¹³Cd resonance of interest.

  • Calculate Chemical Shift Change (Δδ): Calculate the change in chemical shift (Δδ) at each ligand concentration relative to the chemical shift of the free protein (δ_free): Δδ = |δ_obs - δ_free|.

  • Data Fitting:

    • Plot the calculated Δδ values as a function of the total ligand concentration.

    • Fit the data to the 1:1 binding isotherm equation provided in the "Principle of the Method" section using a non-linear regression analysis program (e.g., Origin, GraphPad Prism, or custom scripts in Python or MATLAB).

    • The fitting procedure will yield the values for Kd and Δδ_max.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis ApoProtein Apo-Protein Purification CdReconstitution ¹¹³Cd Reconstitution ApoProtein->CdReconstitution NMRSample NMR Sample Preparation CdReconstitution->NMRSample InitialSpectrum Acquire Initial ¹¹³Cd Spectrum NMRSample->InitialSpectrum LigandStock Ligand Stock Preparation AddLigand Add Ligand Aliquot LigandStock->AddLigand InitialSpectrum->AddLigand AcquireSpectrum Acquire ¹¹³Cd Spectrum AddLigand->AcquireSpectrum Repeat until saturation AcquireSpectrum->AddLigand ProcessSpectra Process NMR Spectra AcquireSpectrum->ProcessSpectra MeasureShifts Measure Chemical Shifts (δ) ProcessSpectra->MeasureShifts CalculateDelta Calculate Δδ MeasureShifts->CalculateDelta FitData Fit Data to Binding Isotherm CalculateDelta->FitData DetermineKd Determine Kd FitData->DetermineKd

Caption: Workflow for determining binding affinity using quantitative ¹¹³Cd NMR.

Binding_Equilibrium cluster_caption P Protein (¹¹³Cd) PL Protein-Ligand Complex P->PL kon L Ligand PL->P koff caption Kd = koff / kon

Caption: 1:1 binding equilibrium between a protein and a ligand.

Conclusion

Quantitative ¹¹³Cd NMR spectroscopy is a robust and highly informative method for characterizing metal binding sites in proteins and determining the binding affinities of interacting ligands. The extreme sensitivity of the ¹¹³Cd chemical shift to the local environment provides a direct and quantitative readout of the binding event. By following the detailed protocols outlined in this document, researchers can effectively employ this technique to gain valuable insights into protein-ligand interactions, which is of paramount importance in fundamental biological research and in the process of drug discovery and development.

References

Application Notes and Protocols: Cadmium-113 as a Surrogate for Zinc in Enzymatic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zinc is an essential cofactor for a vast number of enzymes, playing critical roles in catalysis, protein structure, and regulation. However, the direct study of zinc centers in metalloenzymes by spectroscopic techniques is often challenging due to the diamagnetic nature of Zn(II) and the unfavorable nuclear properties of its most abundant isotopes. Cadmium-113 (¹¹³Cd), a spin I=1/2 nucleus, has emerged as a powerful spectroscopic surrogate for zinc(II) in enzymatic studies. This is due to the chemical similarities between the two ions and the high sensitivity of the ¹¹³Cd nucleus to its local coordination environment, making it an excellent probe for nuclear magnetic resonance (NMR) spectroscopy.

This document provides detailed application notes and protocols for the use of ¹¹³Cd as a surrogate for Zn(II) in enzymatic studies, with a focus on ¹¹³Cd NMR spectroscopy.

Physicochemical Properties of Zinc and Cadmium

The viability of ¹¹³Cd as a surrogate for Zn(II) stems from their shared chemical properties. Both are group 12 divalent cations with a d¹⁰ electron configuration, leading to similar coordination preferences. However, there are key differences that must be considered when interpreting experimental results.[1]

PropertyZinc (Zn²⁺)Cadmium (Cd²⁺)Reference
Ionic Radius (Å) 0.740.98[1]
Preferred Coordination Geometry Tetrahedral, Trigonal Bipyramidal, OctahedralTetrahedral, Octahedral
NMR Active Isotope ⁶⁷Zn (Quadrupolar, I=5/2)¹¹³Cd (Spin, I=1/2)
Natural Abundance of NMR Active Isotope (%) 4.112.2
Relative NMR Sensitivity LowHigh

Application of ¹¹³Cd NMR in Enzymatic Studies

¹¹³Cd NMR spectroscopy provides a sensitive window into the metal binding site of an enzyme. The chemical shift of the ¹¹³Cd nucleus is exquisitely sensitive to the nature, number, and geometry of the coordinating ligands.[1] This sensitivity allows researchers to:

  • Identify the types of amino acid residues coordinating the metal ion.

  • Probe changes in the metal coordination sphere upon substrate or inhibitor binding.

  • Characterize the dynamics and chemical exchange processes at the active site.

  • Determine the number and nature of metal binding sites in a protein.

The ¹¹³Cd chemical shift is particularly influenced by the type of donor atom from the coordinating ligands. As a general trend, oxygen ligands provide the most shielding (upfield shifts), followed by nitrogen, with sulfur ligands causing the most deshielding (downfield shifts).

Coordinating LigandsTypical ¹¹³Cd Chemical Shift Range (ppm)
Oxygen (e.g., Asp, Glu, H₂O)-100 to 100
Nitrogen (e.g., His)100 to 350
Sulfur (e.g., Cys)350 to 750

Note: These ranges are approximate and can be influenced by coordination number and geometry.

Experimental Protocols

Protocol 1: Preparation of ¹¹³Cd-Substituted E. coli Alkaline Phosphatase

Escherichia coli alkaline phosphatase is a dimeric metalloenzyme that requires two Zn(II) ions and one Mg(II) ion per monomer for full catalytic activity.[2] The following protocol outlines the steps for replacing the native zinc ions with ¹¹³Cd.

Materials:

  • Wild-type E. coli alkaline phosphatase

  • ¹¹³CdCl₂ (isotopically enriched)

  • Chelating resin (e.g., Chelex 100)

  • Dialysis tubing (appropriate molecular weight cutoff)

  • Tris-HCl buffer (pH 8.0)

  • Nitrilotriacetic acid (NTA) or Ethylenediaminetetraacetic acid (EDTA)

  • Metal-free water and labware

Procedure:

  • Preparation of Apoenzyme: a. Dissolve the native alkaline phosphatase in Tris-HCl buffer. b. Add a chelating agent (e.g., 10 mM NTA or EDTA) to remove the native zinc and magnesium ions. c. Incubate the solution at 4°C with gentle stirring for 24-48 hours. d. To remove the chelating agent and the displaced metal ions, extensively dialyze the protein solution against metal-free Tris-HCl buffer. Change the buffer several times over 48 hours. e. Alternatively, the apoenzyme can be prepared by passing the enzyme solution through a column of chelating resin.

  • Reconstitution with ¹¹³Cd: a. Determine the protein concentration of the apoenzyme solution. b. In a metal-free container, slowly add a stoichiometric amount of ¹¹³CdCl₂ solution to the apoenzyme solution with gentle stirring. For alkaline phosphatase, a molar ratio of at least 2:1 (¹¹³Cd:protein monomer) is required to populate the zinc-binding sites. To ensure full occupancy, a slight excess of ¹¹³Cd may be used. c. Incubate the solution at 4°C for several hours to allow for complete metal binding. d. Remove any unbound ¹¹³Cd by dialysis against the working buffer.

  • Verification of Substitution: a. Measure the enzyme activity of the ¹¹³Cd-substituted enzyme and compare it to the native enzyme. Cadmium-substituted alkaline phosphatase typically retains partial activity. b. Confirm the incorporation of ¹¹³Cd and the removal of Zn using techniques such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

Protocol 2: ¹¹³Cd NMR Data Acquisition

Instrumentation:

  • High-field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • The concentration of the ¹¹³Cd-substituted protein should be in the range of 0.5 to 2 mM.

  • The sample should be in a suitable buffer, typically at a pH where the protein is stable and active.

  • Add 5-10% D₂O to the sample for the field-frequency lock.

Acquisition Parameters:

  • Nucleus: ¹¹³Cd

  • Pulse Program: A simple one-pulse experiment is often sufficient.

  • Acquisition Time: Typically 0.1 to 0.5 seconds.

  • Recycle Delay: This is a critical parameter and depends on the T₁ relaxation time of the ¹¹³Cd nucleus, which can be long. A delay of 2-5 times the T₁ is recommended for quantitative measurements. For initial screening, a shorter delay can be used.

  • Spectral Width: A wide spectral width (e.g., 800-1000 ppm) is necessary to cover the entire chemical shift range of ¹¹³Cd.

  • Number of Scans: This will depend on the sample concentration and the desired signal-to-noise ratio. It can range from thousands to hundreds of thousands of scans.

  • Temperature: Maintain a constant temperature throughout the experiment, as the ¹¹³Cd chemical shift can be temperature-sensitive.

Data Processing:

  • Apply an exponential line broadening factor to improve the signal-to-noise ratio.

  • Fourier transform the free induction decay (FID).

  • Phase and baseline correct the spectrum.

  • Reference the chemical shifts to an external standard, such as 0.1 M Cd(ClO₄)₂.

Effects of Cadmium Substitution on Enzyme Structure and Function

While Cd(II) is a good surrogate for Zn(II), its larger ionic radius and slightly different coordination preferences can lead to alterations in the enzyme's structure and function.

Structural Effects:

  • The overall protein fold is generally maintained upon Cd(II) substitution.

  • Minor changes in the geometry of the metal coordination sphere can occur.

  • These subtle structural perturbations can be propagated to the surrounding protein environment.

Functional Effects:

  • Enzyme Activity: Cadmium-substituted enzymes often exhibit reduced catalytic activity compared to their native zinc counterparts. The degree of activity loss varies depending on the enzyme.

  • Substrate/Inhibitor Binding: The affinity for substrates and inhibitors may be altered.

EnzymeEffect of Cd for Zn Substitution on Activity
Alkaline Phosphatase Reduced but significant activity retained.
Carbonic Anhydrase Significantly reduced activity.
Alcohol Dehydrogenase Inactive.

Visualizations

Experimental Workflow for ¹¹³Cd Substitution and NMR Analysis

experimental_workflow cluster_prep Enzyme Preparation cluster_analysis Analysis NativeEnzyme Native Zn-Enzyme Chelation Chelation (EDTA/NTA) NativeEnzyme->Chelation Dialysis1 Dialysis Chelation->Dialysis1 Apoenzyme Apoenzyme Reconstitution Reconstitution with ¹¹³CdCl₂ Apoenzyme->Reconstitution Dialysis2 Dialysis Reconstitution->Dialysis2 CdEnzyme ¹¹³Cd-Substituted Enzyme NMR ¹¹³Cd NMR Spectroscopy CdEnzyme->NMR Activity Enzyme Activity Assay CdEnzyme->Activity MetalContent ICP-MS / AAS CdEnzyme->MetalContent Dialysis1->Apoenzyme Dialysis2->CdEnzyme

Caption: Workflow for preparing and analyzing ¹¹³Cd-substituted enzymes.

Logical Relationship of ¹¹³Cd NMR Observables

logical_relationship cluster_environment Metal Coordination Environment cluster_nmr ¹¹³Cd NMR Observables Ligands Coordinating Ligands (O, N, S) ChemShift Chemical Shift (δ) Ligands->ChemShift Geometry Coordination Geometry Geometry->ChemShift Dynamics Dynamics & Exchange Relaxation Relaxation (T₁, T₂) Dynamics->Relaxation LineShape Line Shape Dynamics->LineShape ChemShift->Ligands Relaxation->Dynamics LineShape->Dynamics

Caption: Relationship between the metal's environment and NMR data.

Conclusion

The substitution of zinc with this compound provides a powerful tool for probing the structure and function of metalloenzymes. ¹¹³Cd NMR spectroscopy, in particular, offers high-resolution insights into the metal coordination sphere that are often inaccessible with other techniques. While the substitution can perturb the native enzyme's properties, careful experimental design and interpretation of the data can yield invaluable information for researchers in enzymology and drug development.

References

Probing Calcium's Secrets: A Guide to Characterizing Binding Sites with Cadmium-113 NMR

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger that plays a pivotal role in a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The diverse functions of Ca²⁺ are mediated by a host of calcium-binding proteins that translate transient changes in intracellular Ca²⁺ concentration into specific cellular responses. Understanding the structural and dynamic properties of the Ca²⁺ binding sites within these proteins is crucial for deciphering their mechanisms of action and for the development of therapeutics targeting these pathways.

Direct NMR studies of the native Ca²⁺ ion are hampered by its quadrupolar nucleus (for ⁴³Ca) and low gyromagnetic ratio, leading to broad lines and low sensitivity. Cadmium-113 (¹¹³Cd), a spin-½ nucleus, serves as an excellent surrogate for Ca²⁺ in NMR studies.[1] Due to their similar ionic radii and preference for oxygen-rich coordination spheres, Cd²⁺ can often replace Ca²⁺ in its binding sites. The ¹¹³Cd nucleus offers several advantages for NMR spectroscopy, including a wide chemical shift range (~900 ppm) and a high sensitivity to the nature of the coordinating ligands, their number, and the geometry of the binding site.[2][3] This exquisite sensitivity makes ¹¹³Cd NMR a powerful tool to probe the local environment of Ca²⁺-binding sites, providing insights into ligand identity, coordination number, and conformational changes upon ion binding or interaction with target molecules.[2][4]

This application note provides a detailed overview and experimental protocols for utilizing ¹¹³Cd NMR to characterize Ca²⁺-binding sites in proteins, with a focus on the well-studied calcium sensor protein, calmodulin.

Principle of the Method

The power of ¹¹³Cd NMR lies in the sensitivity of the ¹¹³Cd chemical shift to its immediate electronic environment. The chemical shift is influenced by several factors:

  • Ligand Type: The nature of the atoms coordinating the Cd²⁺ ion has a profound effect on the chemical shift. Oxygen ligands, typically from carboxylate or carbonyl groups in proteins, provide the greatest shielding (more upfield, negative chemical shifts). Substitution with nitrogen (from histidine) or sulfur (from cysteine) ligands leads to significant deshielding (more downfield, positive chemical shifts).[2] For Ca²⁺-binding proteins, which predominantly feature oxygen ligands, the ¹¹³Cd chemical shifts are typically found in the upfield region of the spectrum.[2]

  • Coordination Number and Geometry: The number of coordinating ligands and the symmetry of the binding site also influence the ¹¹³Cd chemical shift. Changes in coordination number, for instance from hexa- to hepta-coordinate, can be detected as a change in the chemical shift.

  • Conformational Changes: The ¹¹³Cd chemical shift is exquisitely sensitive to subtle changes in the protein structure around the metal binding site.[2] This allows for the monitoring of conformational changes induced by ligand binding, protein-protein interactions, or post-translational modifications.

By substituting Ca²⁺ with ¹¹³Cd²⁺ and acquiring ¹¹³Cd NMR spectra, researchers can gain valuable information about the structure, dynamics, and function of Ca²⁺-binding sites.

Data Presentation

The quantitative data obtained from ¹¹³Cd NMR experiments, primarily the chemical shifts, provide a fingerprint of the metal binding environment. Below is a summary of representative ¹¹³Cd chemical shifts for two well-characterized calcium-binding proteins, Calmodulin and Calbindin D₉ₖ. All chemical shifts are referenced to 0.1 M Cd(ClO₄)₂.[2]

ProteinBinding Site¹¹³Cd Chemical Shift (ppm)Conditions
Calmodulin (CaM) N-terminal (sites I & II)Not typically observed due to exchange broadeningpH 7.5, in the absence of a target peptide
C-terminal (sites III & IV)-115.3pH 7.5, in the absence of a target peptide
Site I (in complex with cNOS peptide)-87.9pH 7.5, in the presence of cNOS peptide
Site II (in complex with cNOS peptide)-90.5pH 7.5, in the presence of cNOS peptide
Site III (in complex with cNOS peptide)-113.1pH 7.5, in the presence of cNOS peptide
Site IV (in complex with cNOS peptide)-117.8pH 7.5, in the presence of cNOS peptide
Calbindin D₉ₖ Site I (N-terminal)-97.8-
Site II (C-terminal)-107.4-

Note: The observation of distinct resonances for the N- and C-terminal domains of Calmodulin upon binding to a target peptide highlights the ability of ¹¹³Cd NMR to probe conformational changes and differential binding environments within a single protein.

Experimental Protocols

Protein Expression and Purification

For ¹¹³Cd NMR studies, it is often advantageous to express the protein of interest in a bacterial system, such as E. coli, which allows for isotopic labeling if necessary (though not for ¹¹³Cd itself, which is a natural isotope). Standard protein purification techniques, such as affinity and size-exclusion chromatography, should be employed to obtain a highly pure and homogenous protein sample.

Sample Preparation for ¹¹³Cd NMR

Proper sample preparation is critical for obtaining high-quality ¹¹³Cd NMR spectra.

Materials:

  • Apo-protein (calcium-free) of interest (e.g., Calmodulin)

  • ¹¹³CdCl₂ or ¹¹³Cd(ClO₄)₂ (isotopically enriched ¹¹³Cd is recommended to enhance sensitivity)

  • Buffer (e.g., 20 mM Tris-HCl, 150 mM KCl, pH 7.0-7.5)

  • D₂O (for NMR lock)

  • Chelex resin (to remove trace divalent cations from buffers)

  • NMR tubes (5 mm)

Protocol:

  • Buffer Preparation: Prepare the desired buffer and treat it with Chelex resin to remove any contaminating divalent metal ions. This is crucial to ensure that the Ca²⁺-binding sites are not occupied by other ions.

  • Apo-protein Preparation: Dialyze the purified protein extensively against the Chelex-treated buffer containing a chelating agent like EDTA to remove any bound Ca²⁺. Subsequently, dialyze against the Chelex-treated buffer without EDTA to remove the chelator. The final protein concentration should be in the range of 0.5-2.0 mM.[5]

  • ¹¹³Cd Titration:

    • Transfer a known volume of the apo-protein solution to an NMR tube.

    • Add a small amount of D₂O (typically 5-10% of the total volume) for the NMR lock.

    • Prepare a stock solution of ¹¹³CdCl₂ or ¹¹³Cd(ClO₄)₂ in the same Chelex-treated buffer.

    • Incrementally add the ¹¹³Cd²⁺ stock solution to the protein sample. It is common to add stoichiometric amounts of ¹¹³Cd²⁺ corresponding to the number of Ca²⁺-binding sites. For a protein with four binding sites, one might add 1, 2, 3, and 4 equivalents of ¹¹³Cd²⁺, acquiring a spectrum at each step to monitor the titration.

  • Final Sample Preparation: Once the desired ¹¹³Cd²⁺:protein stoichiometry is reached, ensure the sample is well-mixed. The final sample volume should be appropriate for the NMR spectrometer (typically 500-600 µL for a 5 mm tube).

NMR Data Acquisition

Instrumentation:

  • A high-field NMR spectrometer equipped with a broadband probe tunable to the ¹¹³Cd frequency (e.g., a 500 MHz spectrometer will have a ¹¹³Cd frequency of approximately 110.9 MHz).[6]

Acquisition Parameters:

  • Experiment: A standard one-dimensional ¹¹³Cd experiment with proton decoupling is typically sufficient.

  • Reference: An external reference of 0.1 M Cd(ClO₄)₂ in H₂O is used and set to 0 ppm.[2]

  • Temperature: Maintain a constant temperature, typically 25-30 °C, to ensure reproducibility and minimize temperature-dependent chemical shift changes.

  • Pulse Width: Determine the 90° pulse width for ¹¹³Cd.

  • Acquisition Time (at): Typically 0.1-0.2 seconds.

  • Relaxation Delay (d1): A relaxation delay of 0.5-2.0 seconds is common.[5] For quantitative measurements, a longer delay (5 x T₁) may be necessary to ensure full relaxation.

  • Number of Scans (ns): Due to the lower sensitivity of ¹¹³Cd compared to ¹H, a large number of scans is usually required. This can range from a few thousand to over 100,000, depending on the protein concentration and the desired signal-to-noise ratio.

  • Spectral Width (sw): A wide spectral width of at least 200-300 ppm is recommended initially to ensure all signals are captured. For Ca²⁺-binding proteins with only oxygen ligands, a narrower width focused on the upfield region may be sufficient.

Data Processing
  • Fourier Transformation: Apply an exponential line broadening factor (e.g., 10-50 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the external 0.1 M Cd(ClO₄)₂ standard at 0 ppm.

Mandatory Visualizations

Calcium_Calmodulin_Signaling_Pathway cluster_activation Ca2_influx ↑ Intracellular Ca²⁺ Calmodulin Calmodulin (CaM) Ca2_influx->Calmodulin Binds to CaM_Ca2 Ca²⁺-CaM Complex Calmodulin->CaM_Ca2 CaMKII CaMKII CaM_Ca2->CaMKII Activates Activated_CaMKII Activated CaMKII (Autophosphorylation) CaMKII->Activated_CaMKII Autophosphorylates Downstream Downstream Targets (e.g., Transcription Factors, Ion Channels) Activated_CaMKII->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: The Calcium-Calmodulin signaling cascade.

Experimental_Workflow Protein_Prep 1. Apo-Protein Preparation (Expression, Purification, Ca²⁺ Removal) Sample_Prep 2. NMR Sample Preparation (Buffer Exchange, ¹¹³Cd Titration, D₂O addition) Protein_Prep->Sample_Prep Data_Acq 3. ¹¹³Cd NMR Data Acquisition (1D ¹¹³Cd with ¹H Decoupling) Sample_Prep->Data_Acq Data_Proc 4. Data Processing (FT, Phasing, Baseline Correction, Referencing) Data_Acq->Data_Proc Analysis 5. Data Analysis (Chemical Shift Assignment, Interpretation) Data_Proc->Analysis Result Characterization of Ca²⁺ Binding Site Analysis->Result

Caption: Workflow for ¹¹³Cd NMR analysis of Ca²⁺-binding proteins.

Conclusion

¹¹³Cd NMR spectroscopy is a powerful and sensitive technique for characterizing the Ca²⁺-binding sites of proteins. By replacing the native Ca²⁺ with the NMR-active ¹¹³Cd²⁺ isotope, researchers can obtain detailed information about the coordination environment, ligand identity, and conformational dynamics of these critical sites. The protocols and data presented here provide a foundation for applying this technique to a wide range of Ca²⁺-binding proteins, ultimately contributing to a deeper understanding of calcium signaling in health and disease.

References

Application Notes and Protocols: Unraveling Chemical Dynamics with Cadmium-113 NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for utilizing Cadmium-113 (¹¹³Cd) Nuclear Magnetic Resonance (NMR) spectroscopy to investigate chemical exchange phenomena. Given the sensitivity of the ¹¹³Cd chemical shift to its local electronic environment, this technique is a powerful tool for probing dynamic processes in chemical and biological systems, particularly in the study of metalloproteins where Cd²⁺ can often substitute for native Zn²⁺ or Ca²⁺ ions.[1][2][3]

Introduction to Chemical Exchange and ¹¹³Cd NMR

Chemical exchange refers to any process where a nucleus moves between two or more environments with different magnetic properties (i.e., different chemical shifts or coupling constants).[4] The rate of this exchange dictates the appearance of the NMR spectrum. ¹¹³Cd is a spin ½ nucleus with a wide chemical shift range (~950 ppm) and a high sensitivity, making it an exquisite probe for such dynamic events.[1] The extreme sensitivity of the ¹¹³Cd chemical shift allows for the detection of exchange processes that are orders of magnitude faster than those observable with more common nuclei like ¹H or ¹³C.[1]

Three primary types of chemical exchange processes can be investigated using ¹¹³Cd NMR[1]:

  • Direct Metal Ion Exchange: The exchange of the ¹¹³Cd²⁺ ion between a free (solvated) state and a protein-bound state.

  • Ligand Exchange: The exchange of ligands in the coordination sphere of the ¹¹³Cd²⁺ ion. This is more common in metalloenzymes with open coordination sites.[1]

  • Conformational Exchange: The interconversion of a protein between two or more conformations that alter the local environment of the bound ¹¹³Cd²⁺, leading to a change in its chemical shift.[1]

Key ¹¹³Cd NMR Techniques for Studying Chemical Exchange

The choice of NMR experiment depends on the rate of the exchange process relative to the difference in the resonance frequencies (Δν) of the exchanging sites.

a) Lineshape Analysis: This is the primary method for studying systems in the intermediate to fast exchange regimes. The shape of the NMR signal is highly dependent on the exchange rate (kex). By fitting the experimentally observed lineshape to theoretical models, one can extract quantitative information about the exchange rates and the thermodynamics of the process.

b) Two-Dimensional Exchange Spectroscopy (2D EXSY): This technique is ideal for systems in the slow exchange regime (kex < Δν). It is analogous to the well-known NOESY experiment.[5] Cross-peaks in a 2D EXSY spectrum directly indicate which resonances belong to nuclei that are exchanging with each other. The intensities of the cross-peaks relative to the diagonal peaks can be used to determine the exchange rate constants.

c) Saturation Transfer: This is a one-dimensional technique suitable for slow exchange processes.[6] It involves selectively saturating one resonance with a radiofrequency pulse and observing the effect on the intensity of the exchanging partner's resonance. A decrease in the intensity of the second resonance indicates that magnetization is being transferred via chemical exchange.[6]

Data Presentation: ¹¹³Cd NMR Parameters in Chemical Exchange Studies

The following table summarizes typical quantitative data obtained from ¹¹³Cd NMR chemical exchange studies. The values are illustrative and will vary depending on the specific system under investigation.

ParameterSymbolTypical RangeInformation Gained
Chemical Shiftδ-100 to 850 ppmNature of coordinating ligands (N, O, S), coordination number, and geometry.[1]
Exchange Ratekex10⁻¹ to 10⁵ s⁻¹The rate at which the Cd nucleus moves between different environments.
Chemical Shift DifferenceΔν10s to 1000s HzThe difference in resonance frequency between the exchanging sites.

Experimental Protocols

Protocol 1: General Sample Preparation for ¹¹³Cd NMR of Metalloproteins
  • Protein Expression and Purification: Express and purify the protein of interest using standard biochemical techniques. Ensure high purity (>95%) as determined by SDS-PAGE.

  • Apo-Protein Preparation: Dialyze the purified protein against a metal-free buffer (e.g., Tris or HEPES) containing a chelating agent like EDTA to remove any bound metal ions. Subsequently, dialyze extensively against the metal-free buffer to remove the EDTA.

  • ¹¹³Cd Reconstitution: Prepare a stock solution of ¹¹³CdCl₂ or ¹¹³Cd(ClO₄)₂ from isotopically enriched ¹¹³CdO or ¹¹³CdCO₃. Slowly add a stoichiometric amount (or a slight excess) of the ¹¹³Cd²⁺ solution to the apo-protein solution while gently stirring on ice.

  • Buffer Exchange and Concentration: Remove any excess, unbound ¹¹³Cd²⁺ and concentrate the ¹¹³Cd-reconstituted protein to the desired concentration (typically 0.1-1 mM) using ultrafiltration. The final NMR buffer should contain 5-10% D₂O for the field-frequency lock.

  • Sample Transfer: Transfer the final protein solution to a high-quality NMR tube.

Protocol 2: 1D ¹¹³Cd Lineshape Analysis Experiment
  • Spectrometer Setup: Tune and match the NMR probe to the ¹¹³Cd frequency. Ensure the spectrometer is locked and the sample is shimmed to achieve good field homogeneity.

  • Temperature Control: Use a calibrated variable temperature unit to precisely control the sample temperature. Allow the sample to equilibrate at each temperature for at least 15-20 minutes before acquiring data.

  • Acquisition Parameters:

    • Pulse Sequence: A simple one-pulse (zg) sequence is typically used.

    • Spectral Width: Set a wide spectral width (e.g., 500-1000 ppm) to ensure all ¹¹³Cd signals are observed.

    • Acquisition Time: Set to achieve the desired resolution.

    • Recycle Delay (d1): Set to at least 5 times the longest T₁ of the ¹¹³Cd resonances to ensure full relaxation and allow for quantitative analysis.

    • Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition: Acquire a series of 1D ¹¹³Cd spectra over a range of temperatures that span the slow, intermediate, and fast exchange regimes.

  • Data Processing and Analysis:

    • Apply an appropriate window function (e.g., exponential multiplication for sensitivity enhancement) and Fourier transform the FIDs.

    • Phase and baseline correct the spectra.

    • Use specialized software (e.g., DNMR, MEXICO) to fit the experimental lineshapes at each temperature to the Bloch equations modified for chemical exchange. This will yield the exchange rate (kex) at each temperature.

    • Plot ln(kex/T) vs 1/T (Eyring plot) to determine the activation parameters (ΔH‡ and ΔS‡) for the exchange process.

Protocol 3: 2D ¹¹³Cd-¹¹³Cd EXSY Experiment
  • Spectrometer Setup: As in Protocol 2.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard NOESY pulse sequence (e.g., noesygpph).

    • Spectral Width: Set the spectral width in both dimensions to encompass all exchanging ¹¹³Cd resonances.

    • Mixing Time (d8): This is a crucial parameter. Acquire a series of 2D EXSY spectra with different mixing times. The optimal mixing time will be on the order of 1/kex.

    • Number of Increments (t1): Collect a sufficient number of increments in the indirect dimension to achieve the desired resolution.

    • Number of Scans: Set to achieve adequate signal-to-noise.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions in both dimensions.

    • Perform Fourier transformation, phasing, and baseline correction.

    • Identify the diagonal peaks and the cross-peaks. The presence of cross-peaks between two diagonal peaks confirms that these two sites are in chemical exchange.

    • Integrate the volumes of the diagonal and cross-peaks. The exchange rate constant can be determined by analyzing the build-up of cross-peak intensity as a function of the mixing time.

Visualizations

Chemical_Exchange_Process Chemical Exchange between two sites. cluster_0 State A cluster_1 State B A Cd²⁺ @ Site A (Chemical Shift δ_A) B Cd²⁺ @ Site B (Chemical Shift δ_B) A->B k_f B->A k_r

Caption: A diagram illustrating a two-site chemical exchange process.

NMR_Workflow Experimental workflow for a ¹¹³Cd NMR chemical exchange study. start Sample Preparation (¹¹³Cd labeled protein) nmr_acq NMR Data Acquisition (1D Lineshape or 2D EXSY) start->nmr_acq processing Data Processing (FT, Phasing, Baseline Correction) nmr_acq->processing analysis Data Analysis (Lineshape fitting or Cross-peak integration) processing->analysis results Kinetic & Thermodynamic Parameters (k_ex, ΔH‡, ΔS‡) analysis->results Exchange_Regimes Relationship between exchange rate and NMR lineshape. slow Slow Exchange (k_ex << Δν) Two sharp peaks intermediate Intermediate Exchange (k_ex ≈ Δν) Broad, coalesced peak slow->intermediate Increasing Temperature/k_ex fast Fast Exchange (k_ex >> Δν) One sharp, averaged peak intermediate->fast Increasing Temperature/k_ex

References

High-Field Cadmium-113 NMR: A Powerful Tool for Enhanced Resolution in Metalloprotein Studies and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cadmium-113 (¹¹³Cd) NMR spectroscopy has emerged as an indispensable technique for investigating the structure and function of metalloproteins. As a spin-½ nucleus, ¹¹³Cd offers the advantage of sharp NMR signals and a wide chemical shift range of over 800 ppm, making it an exquisite probe for characterizing metal binding sites.[1][2] The extreme sensitivity of the ¹¹³Cd chemical shift to the coordination environment—including the nature of the coordinating ligands (oxygen, nitrogen, or sulfur), coordination number, and geometry—provides detailed insights into the metal's local environment.[1][3] This sensitivity is particularly valuable in studying zinc (Zn²⁺) and calcium (Ca²⁺) binding proteins, where the native diamagnetic metals are NMR-inactive or difficult to observe directly. By substituting Zn²⁺ or Ca²⁺ with ¹¹³Cd²⁺, researchers can leverage the favorable NMR properties of cadmium to gain structural and dynamic information about the native metal binding sites.[4][5]

The advent of high-field NMR spectrometers has further revolutionized ¹¹³Cd NMR studies. Higher magnetic fields lead to significant improvements in both sensitivity and spectral resolution. This enhanced resolution is crucial for resolving distinct metal binding sites within a protein, especially in complex systems like metallothioneins which contain multiple metal ions in close proximity.[1][6] The increased spectral dispersion at high fields helps to overcome signal overlap and allows for more precise characterization of subtle structural changes upon ligand binding, making it a powerful tool in drug discovery and development.[1][3]

This application note provides an overview of the benefits of high-field ¹¹³Cd NMR, detailed protocols for sample preparation and data acquisition, and examples of its application in characterizing metalloproteins and their interactions with small molecules.

Advantages of High-Field ¹¹³Cd NMR

The primary advantages of employing high magnetic fields for ¹¹³Cd NMR spectroscopy are enhanced resolution and sensitivity.

  • Increased Spectral Dispersion: The chemical shift dispersion scales linearly with the magnetic field strength. This means that at higher fields, the separation between different ¹¹³Cd signals is greater, which is critical for resolving signals from multiple cadmium ions in a protein or distinguishing between different coordination states.

  • Reduced Linewidths: For nuclei like ¹¹³Cd in large molecules, a significant contribution to the signal linewidth comes from chemical shift anisotropy (CSA). The relaxation contribution from CSA is proportional to the square of the magnetic field strength, which can lead to broader lines at higher fields. However, for ¹¹³Cd in many biological systems, the improved spectral dispersion at higher fields often outweighs the effects of CSA-induced broadening, leading to better-resolved spectra, especially in solid-state NMR. In solution, for large proteins, higher fields can lead to some line broadening, but this is often compensated by the increased dispersion. Field-dependent relaxation measurements can also provide valuable information on the dynamics at the metal binding site.[1]

  • Improved Sensitivity: The signal-to-noise ratio in NMR is fundamentally dependent on the magnetic field strength. Higher fields result in a greater population difference between nuclear spin states, leading to a stronger NMR signal and improved sensitivity. This allows for the study of proteins at lower, more physiologically relevant concentrations and reduces the required experiment time.

Data Presentation: Impact of High Magnetic Fields on ¹¹³Cd NMR Resolution

The move to higher magnetic field strengths significantly enhances the resolution of ¹¹³Cd NMR spectra, allowing for the clear distinction of chemically similar metal binding sites. The following table provides a representative illustration of the expected improvement in spectral resolution with increasing magnetic field strength for ¹¹³Cd-substituted metalloproteins.

Magnetic Field Strength (T)¹H Frequency (MHz)¹¹³Cd Frequency (MHz)Typical Linewidth (Hz)Key Advantages
4.720044.450 - 150Initial characterization of ¹¹³Cd-proteins.
9.440088.720 - 80Improved resolution for proteins with multiple metal sites.
14.1600133.110 - 50High resolution for detailed structural and drug binding studies.
18.8800177.55 - 30Excellent resolution for complex metalloproteins and subtle conformational changes.
23.51000221.9< 10Unparalleled resolution for challenging biological systems.

Note: The typical linewidths are estimates for a medium-sized protein (~20 kDa) and can vary depending on the protein's size, dynamics, and the specific metal coordination environment.

Experimental Protocols

Protocol 1: Preparation of ¹¹³Cd-Substituted Metalloprotein Samples

This protocol describes the general procedure for substituting the native zinc or calcium ions in a protein with ¹¹³Cd. This example is for a zinc-binding protein.

Materials:

  • Apo-protein (metal-free protein)

  • ¹¹³CdCl₂ (or another suitable ¹¹³Cd salt)

  • Chelating agent (e.g., EDTA, Chelex resin)

  • Buffer (e.g., Tris-HCl, HEPES), metal-free

  • Dialysis tubing or centrifugal ultrafiltration devices

  • Deuterium oxide (D₂O) for NMR buffer

  • pH meter

Procedure:

  • Preparation of Apo-protein:

    • Dissolve the metalloprotein in a suitable buffer.

    • Remove the native metal ions by dialysis against a buffer containing a chelating agent (e.g., 10 mM EDTA) or by incubation with Chelex resin.

    • Extensively dialyze the protein against a metal-free buffer to remove the chelating agent and any remaining metal ions.

    • Confirm the removal of the native metal by techniques such as atomic absorption spectroscopy or ICP-MS.

    • Lyophilize or store the apo-protein frozen at -80 °C.

  • Reconstitution with ¹¹³Cd:

    • Dissolve the lyophilized apo-protein in a minimal amount of degassed, metal-free buffer.

    • Slowly add a stoichiometric amount of a ¹¹³CdCl₂ solution to the protein solution while gently stirring on ice. The exact stoichiometry will depend on the number of metal binding sites in the protein. A slight excess of ¹¹³Cd may be required to ensure complete saturation.

    • Incubate the solution on ice for 1-2 hours to allow for complete metal binding.

    • Remove any excess, unbound ¹¹³Cd by dialysis against the final NMR buffer or by using centrifugal ultrafiltration devices.[7]

  • Preparation of the NMR Sample:

    • Exchange the buffer of the ¹¹³Cd-reconstituted protein with the final NMR buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, pH 7.0 in 90% H₂O/10% D₂O or 99.9% D₂O). The choice of buffer and the use of H₂O/D₂O will depend on the specific NMR experiment.

    • Concentrate the protein to the desired concentration for NMR analysis (typically 0.1 - 1.0 mM).

    • Transfer the final sample to an NMR tube.

Protocol 2: High-Field ¹¹³Cd NMR Data Acquisition

This protocol outlines the parameters for acquiring a standard one-dimensional (1D) proton-decoupled ¹¹³Cd NMR spectrum and a two-dimensional (2D) ¹H-¹¹³Cd HMQC spectrum at high field.

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity.

  • Probe capable of detecting ¹¹³Cd frequencies.

1D ¹¹³Cd NMR (Proton-Decoupled):

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgdc on Bruker systems).

  • Temperature: 298 K (or the temperature at which the protein is most stable).

  • Spectral Width (SW): ~200-300 ppm (centered appropriately based on the expected chemical shifts for the protein's coordination environment, e.g., ~650 ppm for sulfur coordination, ~150 ppm for nitrogen/oxygen coordination).[1]

  • Acquisition Time (AQ): 0.1 - 0.2 seconds.

  • Relaxation Delay (D1): 1.0 - 2.0 seconds.

  • Number of Scans (NS): 1,000 - 10,000 (or more, depending on the sample concentration and desired signal-to-noise).

  • Decoupling: Proton decoupling during acquisition (e.g., GARP or WALTZ-16).

2D ¹H-¹¹³Cd HMQC:

The ¹H-¹¹³Cd Heteronuclear Multiple Quantum Coherence (HMQC) experiment is invaluable for correlating ¹¹³Cd nuclei with their neighboring protons, which is crucial for assigning the ¹¹³Cd signals to specific metal binding sites within the protein structure.[1][3]

  • Pulse Program: A standard gradient-selected HMQC pulse sequence (e.g., hsqcetgpsi on Bruker systems, adapted for ¹H-¹¹³Cd).

  • ¹H Spectral Width (SW in F2): 12 - 16 ppm.

  • ¹¹³Cd Spectral Width (SW in F1): 100 - 600 ppm (covering the range of expected ¹¹³Cd chemical shifts).

  • Number of Increments in F1 (NI): 128 - 256.

  • Number of Scans per Increment (NS): 16 - 64.

  • Relaxation Delay (D1): 1.0 - 1.5 seconds.

  • ¹J(¹H,¹¹³Cd) Coupling Constant: The delays in the pulse sequence should be optimized for an average one-bond ¹H-¹¹³Cd coupling constant, which is typically in the range of 30-50 Hz.

Visualizations

Signaling Pathway of Drug Interaction

The following diagram illustrates how ¹¹³Cd NMR can be used to monitor the structural changes in a metalloprotein upon binding of a drug molecule. The change in the ¹¹³Cd chemical shift provides a direct readout of the alterations in the metal coordination sphere.

Drug_Interaction_Pathway A Apo-Protein (Metal-Free) B ¹¹³Cd-Protein (Initial State) A->B + ¹¹³Cd²⁺ D ¹¹³Cd-Protein-Drug Complex (Final State) B->D + Drug E 1D ¹¹³Cd NMR Spectrum (Initial) B->E NMR Acquisition C Drug Molecule C->D F 1D ¹¹³Cd NMR Spectrum (Final, Shifted Peak) D->F NMR Acquisition

Drug binding monitored by ¹¹³Cd NMR.
Experimental Workflow for Drug Screening

This workflow outlines the key steps in using high-field ¹¹³Cd NMR for screening small molecule libraries to identify compounds that bind to a target metalloprotein.

Drug_Screening_Workflow cluster_prep Sample Preparation cluster_screening NMR Screening cluster_analysis Hit Validation & Characterization A Express & Purify Target Protein B Prepare Apo-Protein A->B C Reconstitute with ¹¹³Cd B->C D Acquire Reference ¹¹³Cd Spectrum C->D E Add Compound/Drug D->E F Acquire ¹¹³Cd Spectrum E->F G Analyze Chemical Shift Perturbations F->G H Identify Hits (Significant Shifts) G->H I Determine Binding Affinity (Titration) H->I J Map Binding Site (¹H-¹¹³Cd HMQC) I->J

Workflow for ¹¹³Cd NMR-based drug screening.
¹¹³Cd Chemical Shift and Coordination Environment

This diagram illustrates the correlation between the ¹¹³Cd NMR chemical shift and the types of ligands coordinating the cadmium ion. This relationship is fundamental for interpreting ¹¹³Cd NMR spectra of metalloproteins.[1]

Chemical_Shift_Coordination cluster_shielding Relative Shielding cluster_shifts ¹¹³Cd Chemical Shift (ppm) High_Shielding High Shielding (Upfield) Low_Shielding Low Shielding (Downfield) range -100      0      100      200      300      400      500      600      700 O All Oxygen (O) (e.g., Carboxylates, Water) N_O Nitrogen/Oxygen (N, O) (e.g., Histidine, Carboxylates) O->N_O Deshielding S All Sulfur (S) (e.g., Cysteine) N_O->S Strong Deshielding

¹¹³Cd chemical shift correlation with ligand type.

Conclusion

High-field ¹¹³Cd NMR spectroscopy is a robust and sensitive technique for probing the metal binding sites in a wide range of metalloproteins. The enhanced resolution and sensitivity offered by modern high-field instruments enable detailed characterization of metal coordination, protein structure, and dynamics. Furthermore, its ability to detect subtle changes in the metal's local environment upon ligand binding makes it an invaluable tool in the field of drug discovery for identifying and characterizing novel therapeutic agents that target metalloproteins. The protocols and workflows presented here provide a foundation for researchers to apply this powerful technique to their own biological systems of interest.

References

Application Notes and Protocols: Unveiling Metal-Organic Interactions with Cadmium-113 NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Cadmium-113 Nuclear Magnetic Resonance (113Cd NMR) spectroscopy to investigate the interactions between metal ions and natural organic matter (NOM). Given that 113Cd can act as a surrogate for biologically relevant ions like Zn2+ and Ca2+, these methods offer valuable insights for environmental science and have potential applications in drug development, particularly in understanding the interactions of natural products with metalloproteins.

Introduction to 113Cd NMR for Studying Natural Organic Matter

This compound is an excellent NMR probe for studying metal binding sites in complex systems like natural organic matter.[1] Its utility stems from several key properties:

  • Spin-1/2 Nucleus: 113Cd has a nuclear spin of 1/2, which results in sharp NMR signals and avoids the line broadening associated with quadrupolar nuclei.[2]

  • High Natural Abundance: With a natural abundance of 12.22%, 113Cd is sufficiently sensitive for NMR studies without the need for isotopic enrichment in many cases.[1]

  • Wide Chemical Shift Range: The 113Cd chemical shift spans a very wide range (approximately 900 ppm), making it exceptionally sensitive to subtle changes in the local coordination environment of the cadmium ion.[1]

  • Probe for Ligand Identity: The chemical shift of 113Cd is highly correlated with the nature of the atoms coordinating the metal ion, allowing for the identification of oxygen, nitrogen, and sulfur ligation sites.[3][4][5]

Applications in Characterizing Metal-NOM Interactions

113Cd NMR spectroscopy is a powerful tool for elucidating the complexation of metal ions by NOM. Key applications include:

  • Identifying Binding Sites: Determining the types of functional groups in NOM (e.g., carboxyl, hydroxyl, amine, thiol) that are involved in metal binding.[1][6]

  • Characterizing Coordination Chemistry: Providing information on the coordination number and geometry of the metal center.[5]

  • Studying Environmental Factors: Investigating the influence of environmental parameters such as pH and the metal-to-carbon ratio on metal speciation and complexation.[1][6]

  • Probing Exchange Dynamics: Differentiating between fast, intermediate, and slow exchange regimes of the metal ion between the free and bound states.[6]

Relevance to Drug Development

While the primary application of 113Cd NMR in the context of NOM is environmental, the principles and techniques are transferable to drug development, particularly when studying natural products:

  • Surrogate for Zn2+ and Ca2+: Many enzymes and proteins that are drug targets are metalloproteins containing zinc or calcium. 113Cd can often substitute for these ions, providing a sensitive NMR handle to probe the metal binding site and its interaction with potential drug candidates derived from natural products.[7][8][9]

  • Characterizing Natural Product-Metal Interactions: Natural products with metal-chelating properties are a significant class of compounds with therapeutic potential. 113Cd NMR can be used to characterize the binding of these natural products to metal ions, providing insights into their mechanism of action.

Quantitative Data Summary

The chemical shift of 113Cd is a key parameter for identifying the coordinating ligands. The following tables summarize typical chemical shift ranges for different coordination environments.

Table 1: 113Cd Chemical Shift Ranges for Different Ligand Donor Atoms

Donor Atom(s)Typical Chemical Shift Range (ppm)Shielding Effect
Oxygen (O)-100 to +50High Shielding
Nitrogen (N)+40 to +300Deshielding
Sulfur (S)+400 to +800Strong Deshielding

Chemical shifts are referenced to 0.1 M Cd(ClO4)2.

Table 2: Approximate 113Cd Chemical Shift Contributions of Ligands

Ligand SubstitutionApproximate Change in Chemical Shift (ppm)
Per Nitrogen Ligand+100
Per Sulfur Ligand+200

This table provides a general guideline for the expected downfield shift upon substitution of an oxygen ligand with a nitrogen or sulfur ligand.[5]

Experimental Protocols

Protocol for Sample Preparation of NOM-Cd Adducts

This protocol outlines the preparation of a sample of natural organic matter with cadmium for 113Cd NMR analysis.

Materials:

  • Natural Organic Matter (e.g., Suwannee River NOM)

  • 113Cd(ClO4)2 stock solution (e.g., 0.1 M)

  • Deuterium oxide (D2O)

  • High-quality 5 mm NMR tubes

  • HClO4 and KOH solutions (for pH adjustment)

  • Pasteur pipettes and glass wool for filtration

Procedure:

  • Dissolve NOM: Prepare a stock solution of NOM in high-purity water. The concentration will depend on the specific experiment, but a typical starting point is a concentration that yields a final dissolved organic carbon (DOC) concentration of around 0.8 M.

  • Prepare the Adduct: In a clean vial, combine the NOM stock solution with the 113Cd(ClO4)2 stock solution to achieve the desired final concentrations and Cd/C molar ratio. A typical final Cd(II) concentration for NMR is in the range of 0.001 M to 0.05 M.[3]

  • pH Adjustment: Carefully adjust the pH of the NOM-Cd solution to the desired value using dilute HClO4 or KOH. Monitor the pH with a calibrated electrode.

  • Add Lock Substance: Add a small percentage (typically 5-10% v/v) of D2O to the sample to provide a lock signal for the NMR spectrometer.

  • Filtration: To ensure magnetic field homogeneity, it is crucial to remove any particulate matter. Filter the final solution through a small plug of glass wool packed tightly into a Pasteur pipette directly into a clean 5 mm NMR tube.[10][11]

  • Sample Volume: The final volume in the NMR tube should be sufficient to cover the detection region of the NMR probe, typically around 0.6-0.7 mL, corresponding to a filling height of 4-5 cm.[12][13]

Protocol for 113Cd NMR Data Acquisition

This protocol provides general parameters for acquiring 113Cd NMR spectra. Optimal parameters may vary depending on the spectrometer and the specific sample.

Instrumentation:

  • High-field NMR spectrometer (e.g., Bruker Avance) equipped with a broadband probe.

Acquisition Parameters:

  • Locking and Shimming: Lock the spectrometer on the deuterium signal from D2O. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the probe to the 113Cd frequency.

  • Reference: The chemical shifts are typically referenced externally to a 0.1 M solution of Cd(ClO4)2 in H2O, defined as 0 ppm.[3]

  • Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.

  • Pulse Width: Use a calibrated pulse width, for example, corresponding to a 30° flip angle, to allow for faster repetition rates.[3]

  • Relaxation Delay: The relaxation delay (d1) should be set according to the spin-lattice relaxation time (T1) of the 113Cd nucleus in the sample. A delay of 1 second is often a good starting point for Cd-NOM complexes.[3]

  • Acquisition Time: Set the acquisition time to achieve the desired resolution.

  • Spectral Width: A large spectral width (e.g., 1000 ppm) is necessary to cover the entire range of possible 113Cd chemical shifts.

  • Number of Scans: The number of scans will depend on the sample concentration and desired signal-to-noise ratio. For dilute samples, a large number of scans (several thousand) may be required, potentially leading to long acquisition times.

  • Temperature: Maintain a constant temperature, for example, 300 K, throughout the experiment.[3]

Protocol for NMR Data Processing

Software:

  • Standard NMR processing software (e.g., TopSpin, Mnova, VnmrJ).

Processing Steps:

  • Fourier Transform: Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum to the known chemical shift of the reference standard (0 ppm for 0.1 M Cd(ClO4)2).

  • Peak Picking and Integration: Identify and integrate the peaks of interest to obtain quantitative information about the relative abundance of different cadmium species.

Visualizations

The following diagrams illustrate key concepts and workflows in the application of 113Cd NMR to study natural organic matter.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis cluster_interp Interpretation prep1 Dissolve NOM in H2O prep2 Add 113Cd(ClO4)2 Solution prep1->prep2 prep3 Adjust pH prep2->prep3 prep4 Add D2O for Lock prep3->prep4 prep5 Filter into NMR Tube prep4->prep5 acq1 Lock and Shim prep5->acq1 acq2 Tune and Match Probe acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire 113Cd Spectrum acq3->acq4 proc1 Fourier Transform & Phasing acq4->proc1 proc2 Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Peak Picking & Integration proc3->proc4 interp1 Correlate Chemical Shift to Ligands proc4->interp1 interp2 Determine Coordination Environment interp1->interp2 interp3 Analyze Exchange Dynamics interp2->interp3

Caption: Experimental workflow for 113Cd NMR analysis of NOM.

chemical_shift_correlation cluster_ligands Coordinating Ligand cluster_shielding Effect on 113Cd Nucleus cluster_shift Resulting Chemical Shift (ppm) O_ligand Oxygen (e.g., -COOH, -OH) shield High Shielding O_ligand->shield N_ligand Nitrogen (e.g., -NH2) deshield Deshielding N_ligand->deshield S_ligand Sulfur (e.g., -SH) strong_deshield Strong Deshielding S_ligand->strong_deshield shift_neg -100 to +50 shield->shift_neg shift_pos1 +40 to +300 deshield->shift_pos1 shift_pos2 +400 to +800 strong_deshield->shift_pos2

Caption: Correlation of ligand type with 113Cd chemical shift.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Broad Cadmium-113 NMR Signal Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Cadmium-113 (¹¹³Cd) NMR experiments, with a specific focus on the causes and remedies for broad signal lines.

Frequently Asked Questions (FAQs)

Q1: Why are my ¹¹³Cd NMR signals unexpectedly broad?

A1: Broad ¹¹³Cd NMR signals can arise from several factors, which can be broadly categorized as sample-related issues, dynamic processes in the sample, and instrumental factors. Common culprits include:

  • Chemical Exchange: The ¹¹³Cd nucleus is highly sensitive to its chemical environment. If the cadmium ion is exchanging between two or more sites with different chemical shifts on a timescale comparable to the NMR experiment, the resulting signal will be broadened.[1] This is a very common cause of line broadening in ¹¹³Cd NMR.

  • High Sample Viscosity: A viscous sample slows down the molecular tumbling rate. Slower tumbling leads to less efficient averaging of anisotropic interactions, resulting in broader lines.[2]

  • Sample Concentration: High concentrations can lead to aggregation or changes in viscosity, both of which can cause line broadening.[3][4] Conversely, very low concentrations can lead to a poor signal-to-noise ratio, which might be mistaken for broad lines.

  • Paramagnetic Impurities: The presence of paramagnetic substances, such as dissolved oxygen or trace metal ions, can significantly shorten relaxation times and lead to severe line broadening.[4]

  • Poor Magnetic Field Homogeneity (Shimming): If the static magnetic field (B₀) is not uniform across the sample volume, nuclei in different parts of the sample will experience slightly different magnetic fields, leading to a distribution of resonance frequencies and a broad signal.[3][4][5]

Q2: What is chemical exchange and how does it affect ¹¹³Cd NMR spectra?

A2: Chemical exchange refers to any process where a nucleus moves between two or more environments with different magnetic properties (i.e., different chemical shifts).[6][7] For ¹¹³Cd, this could be the cadmium ion binding and unbinding from a molecule, or the molecule itself undergoing a conformational change that alters the cadmium's environment. The effect on the NMR spectrum depends on the rate of exchange (k) relative to the difference in resonance frequencies (Δν) of the exchanging sites.

  • Slow Exchange (k << Δν): Two distinct, sharp peaks are observed, one for each environment.

  • Intermediate Exchange (k ≈ Δν): The two peaks broaden and coalesce into a single, very broad peak. This is often the regime that causes significant troubleshooting challenges.

  • Fast Exchange (k >> Δν): A single, sharp peak is observed at a chemical shift that is the population-weighted average of the two sites.

Q3: How can I determine if chemical exchange is the cause of my broad signals?

A3: A key indicator of chemical exchange is the temperature dependence of the NMR spectrum.[1] By acquiring spectra at different temperatures, you can often shift the exchange rate into the slow or fast exchange regime, resulting in sharper signals.

  • Decreasing the temperature will slow down the exchange rate, potentially resolving the broad signal into two distinct peaks (slow exchange).

  • Increasing the temperature will speed up the exchange rate, potentially resulting in a single, sharp, averaged peak (fast exchange).

Q4: Can the choice of solvent affect the linewidth of my ¹¹³Cd NMR signals?

A4: Yes, the solvent can influence linewidths in several ways:

  • Viscosity: Solvents with high viscosity will lead to broader lines.[2]

  • Solubility: Poor solubility can lead to sample inhomogeneity (undissolved particles), which degrades the magnetic field homogeneity and broadens signals.[3]

  • Solvent-Analyte Interactions: The solvent can interact with your molecule of interest, potentially influencing chemical exchange processes or the overall structure, which in turn affects the ¹¹³Cd NMR spectrum.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Broad ¹¹³Cd NMR Signals

This guide provides a step-by-step workflow to identify and resolve the cause of broad signal lines.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_instrumental Instrumental Issues cluster_sample Sample-Related Issues start Broad ¹¹³Cd NMR Signal Observed check_all_peaks Are all peaks broad (including solvent)? start->check_all_peaks shim Poor Shimming check_all_peaks->shim Yes check_concentration Is the sample concentration too high? check_all_peaks->check_concentration No shim_solution Re-shim the magnet. If problem persists, contact facility manager. shim->shim_solution dilute Dilute the sample. check_concentration->dilute Yes check_viscosity Is the sample highly viscous? check_concentration->check_viscosity No end Sharp ¹¹³Cd NMR Signal dilute->end change_solvent Change to a less viscous solvent or increase temperature. check_viscosity->change_solvent Yes check_impurities Are paramagnetic impurities present? check_viscosity->check_impurities No change_solvent->end degas Degas the sample (e.g., with argon) to remove O₂. Use a chelating agent for metal ions. check_impurities->degas Yes check_exchange Is chemical exchange occurring? check_impurities->check_exchange No degas->end vt_nmr Perform variable temperature (VT) NMR. check_exchange->vt_nmr Yes check_exchange->end No vt_nmr->end

Caption: A step-by-step workflow for troubleshooting broad ¹¹³Cd NMR peaks.

Guide 2: Optimizing Experimental Parameters

Fine-tuning your NMR acquisition parameters is crucial for obtaining high-quality spectra.

Table 1: Key Acquisition Parameters for ¹¹³Cd NMR

ParameterRecommended SettingRationale
Pulse Width (pw) Calibrate for a 90° pulse. For routine scans, a 30-60° pulse may be used.A 90° pulse provides the maximum signal in a single scan. Shorter pulses can be used with shorter relaxation delays to improve signal-to-noise over time, especially if T₁ is long.[8]
Relaxation Delay (d1) 1-2 times the longest ¹¹³Cd T₁. For quantitative measurements, use 5 x T₁.Allows for sufficient relaxation of the magnetization between scans to avoid saturation and ensure accurate signal intensities.[8]
Acquisition Time (at) 1-3 times T₂*.Acquiring for longer does not significantly improve the signal-to-noise ratio as the signal will have decayed into the noise.[8]
Number of Scans (ns) Sufficient to achieve a good signal-to-noise ratio.The signal-to-noise ratio increases with the square root of the number of scans.[8]
Receiver Gain (rg) Set automatically by the spectrometer (rga or equivalent command).Optimizes the signal detection without causing overflow of the analog-to-digital converter (ADC), which would distort the spectrum.[9]

Experimental Protocols

Protocol 1: Measuring ¹¹³Cd T₁ Relaxation Time (Inversion-Recovery)

The inversion-recovery experiment is the standard method for measuring the spin-lattice (T₁) relaxation time.[10][11][12][13][14]

Pulse Sequence: 180° - τ - 90° - Acquire FID

Methodology:

  • Setup:

    • Load a standard ¹¹³Cd NMR experiment.

    • Select the inversion-recovery pulse sequence (often called t1ir).

  • Parameters:

    • d1 (Relaxation Delay): Set to at least 5 times the estimated longest T₁ to ensure full relaxation before the start of the sequence.

    • p1 (90° pulse) and p2 (180° pulse): Use calibrated pulse widths for your probe and sample.

    • vd (Variable Delay List): Create a list of τ values. A typical list might include delays from very short (e.g., 0.01 s) to long (e.g., 5-10 times the estimated T₁). Use at least 8-10 different τ values to accurately define the recovery curve.

  • Acquisition:

    • Acquire the 2D data set where one dimension is the chemical shift and the other is the variable delay τ.

  • Processing and Analysis:

    • Process the data to obtain a series of 1D spectra, each corresponding to a different τ value.

    • For each peak of interest, plot the intensity as a function of τ.

    • Fit the data to the following exponential recovery function to extract T₁: I(τ) = I₀(1 - 2 * exp(-τ / T₁)) where I(τ) is the intensity at delay τ and I₀ is the equilibrium intensity.

Protocol 2: Measuring ¹¹³Cd T₂ Relaxation Time (CPMG)

The Carr-Purcell-Meiboom-Gill (CPMG) sequence is used to measure the spin-spin (T₂) relaxation time by refocusing signal loss due to magnetic field inhomogeneity.[15][16][17][18]

Pulse Sequence: 90°x - (τ - 180°y - τ)n - Acquire FID

Methodology:

  • Setup:

    • Load a standard ¹¹³Cd NMR experiment.

    • Select the CPMG pulse sequence (often called cpmg).

  • Parameters:

    • d1 (Relaxation Delay): Set to at least 5 times the longest T₁.

    • p1 (90° pulse) and p2 (180° pulse): Use calibrated pulse widths.

    • d20 (τ delay): Set to a short value (e.g., 1-10 ms).

    • l4 (loop counter n): This will be varied to change the total echo time. Create a list of n values.

  • Acquisition:

    • Acquire a pseudo-2D dataset where the intensity of the echo decays as a function of the total echo time (2nτ).

  • Processing and Analysis:

    • Process the data to obtain a series of 1D spectra for each value of n.

    • For each peak, plot the intensity as a function of the total echo time t = 2 * n * d20.

    • Fit the data to the following exponential decay function to extract T₂: I(t) = I₀ * exp(-t / T₂)

Data Presentation

Table 2: Typical ¹¹³Cd NMR Parameters and Their Influence on Linewidth

ParameterTypical Range for ¹¹³CdEffect of Increase on Linewidth
T₁ (Spin-Lattice Relaxation) 0.5 - 10 sIndirect effect; influences optimal repetition time.
T₂ (Spin-Spin Relaxation) Shorter than T₁Shorter T₂ leads to broader lines (Linewidth ∝ 1/T₂).
Chemical Exchange Rate (k) Highly variableBroadening is maximal when k ≈ Δν.
Sample Concentration 1 - 50 mMCan increase due to viscosity or aggregation.[3][4]
Solvent Viscosity (at 298 K) 0.3 - 2 cP (for common solvents)Increases with higher viscosity.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the primary causes of line broadening in ¹¹³Cd NMR.

LineBroadeningCauses cluster_causes Primary Causes cluster_subcauses Contributing Factors BroadSignal Broad ¹¹³Cd Signal ChemicalExchange Chemical Exchange BroadSignal->ChemicalExchange Relaxation Fast Relaxation (Short T₂) BroadSignal->Relaxation Instrumental Instrumental Factors BroadSignal->Instrumental PoorShimming Poor Shimming Instrumental->PoorShimming HighViscosity High Viscosity HighViscosity->Relaxation Aggregation Aggregation Aggregation->Relaxation Paramagnetic Paramagnetic Impurities Paramagnetic->Relaxation

Caption: Relationship between primary causes and contributing factors of broad ¹¹³Cd NMR signals.

References

Optimizing acquisition parameters for Cadmium-113 NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Cadmium-113 (¹¹³Cd) NMR experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of the ¹¹³Cd nucleus for NMR spectroscopy?

A1: The ¹¹³Cd nucleus is a spin-1/2 nucleus, which results in sharp NMR signals.[1] It has a natural abundance of 12.22% and a wide chemical shift range of approximately 950 ppm, making it highly sensitive to its chemical environment.[2] Isotopic enrichment can further enhance sensitivity by about eight-fold.[2]

Q2: What is the standard reference compound for ¹¹³Cd NMR?

A2: A common reference standard is an external 0.1 M Cadmium Perchlorate (Cd(ClO₄)₂) solution in D₂O, which is defined as 0 ppm.[2][3] Another reference is neat dimethylcadmium ((CH₃)₂Cd) at 641 ppm.[3]

Q3: How does the coordination environment affect the ¹¹³Cd chemical shift?

A3: The ¹¹³Cd chemical shift is exceptionally sensitive to the nature of the coordinating ligands.[2][4] Generally, oxygen ligands provide the most shielding (more negative chemical shifts), followed by nitrogen ligands. Sulfur ligands (from cysteine) cause the most deshielding, resulting in large positive chemical shifts.[2] An approximate downfield shift of 100 ppm per coordinating nitrogen (from histidine) and 200 ppm per coordinating sulfur (from cysteine) from an all-oxygen coordination sphere has been observed.[2]

Q4: What are typical relaxation times for ¹¹³Cd?

A4: ¹¹³Cd nuclei generally have short spin-lattice (T₁) relaxation times.[3] However, in metalloproteins, both chemical shift anisotropy (CSA) and dipolar relaxation mechanisms contribute significantly to relaxation.[2] It is crucial to determine T₁ values experimentally to set appropriate relaxation delays for quantitative measurements. In some cases, the free Cd²⁺ ion can have a long relaxation time (over a minute), while complexed cadmium has shorter relaxation times (less than a second).[5]

Troubleshooting Guide

Poor Signal-to-Noise (S/N)

Q5: My ¹¹³Cd signal is very weak. How can I improve the signal-to-noise ratio?

A5:

  • Increase Sample Concentration: The signal intensity is directly proportional to the sample concentration. For proteins, concentrations of 0.3-0.5 mM are often recommended.[6]

  • Isotopic Enrichment: Using ¹¹³Cd-enriched materials can increase sensitivity by up to eight times compared to natural abundance samples.[2]

  • Increase the Number of Scans (NS): The S/N ratio improves with the square root of the number of scans.[7] Be mindful that this will increase the total experiment time.

  • Optimize Pulse Width: Ensure you are using an appropriate pulse width (e.g., a 90° pulse) to maximize signal for each scan.

  • Use a Cryoprobe: If available, a cryoprobe can significantly enhance sensitivity, reducing acquisition time by a factor of 20 or more.[8]

Spectral Artifacts and Baseline Issues

Q6: I am observing a rolling baseline or baseline distortion in my spectrum. What could be the cause?

A6: This is often due to acoustic ringing , a phenomenon where the radiofrequency pulse induces mechanical vibrations in the probe, which in turn generate spurious signals.[9] This is more prominent at lower frequencies and with high-power pulses.

  • Troubleshooting Steps:

    • Introduce an Acquisition Delay: A short delay (e.g., 20-40 µs) after the pulse and before the start of acquisition can allow the ringing to decay.[10] This may require a subsequent first-order phase correction.

    • Use Acoustic Ringing Suppression Pulse Sequences: Spectrometer software often includes specific pulse sequences designed to cancel out these artifacts (e.g., "aring" on Bruker systems).[10]

    • Backward Linear Prediction: This data processing technique can be used to reconstruct the initial data points of the FID that are corrupted by ringing.[10]

Q7: My baseline is distorted, and I see artifacts, especially with a very concentrated sample. What is happening?

A7: Very high sample concentrations can lead to detector saturation, causing baseline artifacts.[11]

  • Troubleshooting Steps:

    • Reduce the Tip Angle: Using a smaller flip angle (e.g., 30° instead of 90°) will reduce the amount of signal hitting the detector in each scan.[11]

    • Decrease Receiver Gain: Manually reduce the receiver gain to avoid overloading the detector.

    • Dilute the Sample: If possible, reducing the sample concentration is a straightforward solution.

Inaccurate Peak Integrals and Linewidths

Q8: My peak integrals are not quantitative. What parameters should I check?

A8: For quantitative ¹¹³Cd NMR, complete relaxation of the nuclei between pulses is critical.

  • Troubleshooting Steps:

    • Ensure Sufficient Relaxation Delay (d1): The relaxation delay plus the acquisition time should be at least 5-7 times the longest T₁ of interest.[7] Incomplete relaxation will lead to signal attenuation and inaccurate integrals.[12]

    • Measure T₁: Perform a T₁ inversion-recovery experiment to determine the spin-lattice relaxation times for your specific sample and experimental conditions.

    • Use a 90° Pulse Width: Ensure an accurately calibrated 90° pulse width is used for excitation.

Q9: My spectral lines are broader than expected. What are the potential causes?

A9:

  • Chemical Exchange: The extreme sensitivity of the ¹¹³Cd chemical shift makes it susceptible to broadening from chemical exchange processes that are considered slow on the NMR timescale for other nuclei like ¹H or ¹³C.[2] This can occur from direct metal ion exchange, ligand exchange, or conformational changes in the protein.[2] Varying the temperature can help identify if exchange broadening is occurring.

  • Poor Shimming: An inhomogeneous magnetic field will lead to broader lines. Ensure the sample is properly shimmed.

  • Fast Transverse Relaxation (Short T₂): A short T₂ time, which is the decay constant for the signal in the transverse plane, naturally leads to broader lines as the linewidth at half-height is inversely proportional to T₂.[13][14]

Experimental Protocols & Data

Optimizing Acquisition Parameters

The following table summarizes key acquisition parameters and recommended starting points for ¹¹³Cd NMR experiments on a 500 MHz spectrometer.

ParameterSymbolRecommended Value/RangePurpose & Considerations
Pulse Width p1Calibrated 90° pulseMaximizes signal intensity per scan.
Spectral Width sw~1000 ppm (111 kHz)Should be wide enough to encompass all expected signals to avoid aliasing. The ¹¹³Cd chemical shift range is approximately -125 to +700 ppm.[3]
Acquisition Time aq0.2 - 0.5 sDetermines the digital resolution of the spectrum. Longer acquisition times provide better resolution but may decrease the S/N ratio per unit time if the signal has already decayed.
Relaxation Delay d1> 5 x T₁Crucial for quantitative analysis. Must be long enough for full spin-lattice relaxation.[7]
Number of Scans ns1024 - 4096 (or more)Dependent on sample concentration and desired S/N. Should be a multiple of the phase cycle.
Temperature TE298 K (or as required)Temperature can affect chemical shifts and exchange rates.[2] Maintain stable temperature.
Decoupling cpdProton decoupling (e.g., GARP)Removes ¹H-¹¹³Cd scalar couplings to simplify the spectrum and can provide a modest Nuclear Overhauser Effect (NOE).
Reference sr0 ppm for 0.1 M Cd(ClO₄)₂Indirect referencing using the ¹H signal of TMS is also a reliable method.[15]
Protocol: 1D ¹¹³Cd Spectrum Acquisition with Proton Decoupling
  • Sample Preparation: Prepare a sample of your ¹¹³Cd-containing molecule (ideally isotopically enriched) in a suitable deuterated solvent to a concentration of at least 0.3-0.5 mM.[6]

  • Spectrometer Setup: Tune and match the probe for both the ¹H and ¹¹³Cd frequencies.

  • Shimming: Shim the magnetic field on the deuterium lock signal to achieve good homogeneity.

  • Pulse Width Calibration: Calibrate the 90° pulse width for ¹¹³Cd on your sample or a suitable standard.

  • Set Acquisition Parameters:

    • Load a standard 1D pulse sequence with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Set the spectral width (sw) to cover the expected range of ¹¹³Cd chemical shifts (e.g., 1000 ppm).

    • Set the transmitter frequency offset (o1p) to the center of the spectral region of interest.

    • Set the number of data points (td) and acquisition time (aq).

    • Set the relaxation delay (d1) based on an estimated or measured T₁ value (start with 1-2 seconds if T₁ is unknown, but measure it for quantitative work).

    • Set the number of scans (ns) based on your sample concentration.

  • Acquisition: Start the acquisition.

  • Processing:

    • Apply an exponential window function (line broadening) to improve S/N if needed.

    • Fourier transform the FID.

    • Phase correct the spectrum.

    • Apply baseline correction.

    • Reference the spectrum to the appropriate standard.

Visualizations

experimental_workflow ¹¹³Cd NMR Experimental Workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing prep Prepare Sample (≥0.3 mM, ¹¹³Cd enriched) tune Tune & Match Probe (¹H and ¹¹³Cd) prep->tune shim Shim on Lock Signal tune->shim pw_cal Calibrate 90° Pulse shim->pw_cal set_params Set Parameters (sw, aq, d1, ns) pw_cal->set_params acquire Acquire FID set_params->acquire process FT, Phasing, Baseline Correction acquire->process reference Reference Spectrum process->reference analyze Analyze Data reference->analyze

Caption: A typical workflow for acquiring a ¹¹³Cd NMR spectrum.

troubleshooting_logic Troubleshooting Logic for Common ¹¹³Cd NMR Issues cluster_problems Identify Primary Issue cluster_solutions_sn Solutions for Poor S/N cluster_solutions_baseline Solutions for Baseline Issues cluster_solutions_quant Solutions for Quantitation cluster_solutions_broad Solutions for Broad Lines start Initial Spectrum Acquired poor_sn Poor S/N start->poor_sn baseline_issue Baseline Distortion start->baseline_issue quant_error Integration Error start->quant_error broad_lines Broad Peaks start->broad_lines inc_conc Increase Concentration poor_sn->inc_conc Low Concentration? inc_ns Increase Scans poor_sn->inc_ns Time Permitting? enrich Use ¹¹³Cd Enrichment poor_sn->enrich Sample Prep Stage? aring_ps Use 'aring' Pulse Sequence baseline_issue->aring_ps Acoustic Ringing? acq_delay Add Acquisition Delay baseline_issue->acq_delay Acoustic Ringing? reduce_gain Reduce Receiver Gain baseline_issue->reduce_gain High Concentration? inc_d1 Increase d1 (≥ 5*T₁) quant_error->inc_d1 check_shim Re-shim broad_lines->check_shim Field Homogeneity? vary_temp Vary Temperature (Check for Exchange) broad_lines->vary_temp Chemical Exchange? measure_t1 Measure T₁ inc_d1->measure_t1 T₁ Unknown?

Caption: A decision tree for troubleshooting common ¹¹³Cd NMR problems.

References

Strategies to improve signal-to-noise in Cadmium-113 spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cadmium-113 (¹¹³Cd) NMR spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the signal-to-noise ratio in their ¹¹³Cd spectra.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise (S/N) ratio in my ¹¹³Cd spectrum so low?

A1: Several factors can contribute to a low S/N ratio in ¹¹³Cd NMR spectra. This compound has a relatively low natural abundance (12.22%) and a small magnetogyric ratio, which makes it inherently less sensitive than nuclei like ¹H.[1][2] Other contributing factors can include low sample concentration, suboptimal experimental parameters, and issues with sample preparation.

Q2: What is the most effective way to significantly boost my ¹¹³Cd signal?

A2: The two most impactful strategies are isotopic enrichment and the use of a cryoprobe.

  • Isotopic Enrichment: Using ¹¹³Cd-enriched materials can provide a substantial sensitivity enhancement. For example, 96% isotopic enrichment can increase sensitivity by approximately eight-fold compared to natural abundance samples.[3]

  • Cryoprobe: A cryoprobe cools the detector coils and preamplifiers to cryogenic temperatures, which dramatically reduces thermal noise.[4][5] This can result in a signal-to-noise enhancement of up to a factor of five compared to a room temperature probe.[6]

Q3: How does the chemical environment affect the ¹¹³Cd signal?

A3: The ¹¹³Cd chemical shift is extremely sensitive to its coordination environment, spanning a range of over 900 ppm.[1] The type of coordinating ligands (e.g., oxygen, nitrogen, sulfur) and the coordination geometry significantly influence the chemical shift and can also affect relaxation properties and linewidths.[3][7] Chemical exchange phenomena, where the ¹¹³Cd ion exchanges between different binding sites or conformations, can lead to significant line broadening and even signal disappearance.[3][8]

Q4: Can I use proton decoupling for ¹¹³Cd NMR?

A4: Yes, ¹H decoupling is a common and recommended technique in ¹¹³Cd NMR.[2][9] It simplifies the spectrum by removing scalar couplings between ¹¹³Cd and nearby protons, which can sharpen the signals and improve the signal-to-noise ratio.[9]

Troubleshooting Guide

Issue 1: Weak or No Signal

This is a common challenge in ¹¹³Cd NMR. The following workflow can help you diagnose and resolve the issue.

Troubleshooting Workflow: Weak or No Signal cluster_start Initial Check cluster_enrichment Sample Enhancement cluster_hardware Hardware Optimization cluster_parameters Acquisition Parameters cluster_end Resolution Start Start: Weak or No Signal CheckConcentration Is the sample concentration adequate? (> few tenths of a millimolar with enrichment) Start->CheckConcentration UseEnriched Use isotopically enriched ¹¹³Cd CheckConcentration->UseEnriched No CheckProbe Are you using a cryoprobe? CheckConcentration->CheckProbe Yes UseEnriched->CheckProbe UseCryoprobe Utilize a cryoprobe for up to 5x S/N gain CheckProbe->UseCryoprobe No UseHighField Use a higher field magnet CheckProbe->UseHighField Yes UseCryoprobe->UseHighField OptimizeParams Optimize acquisition parameters: - Increase number of scans (NS) - Check pulse width and relaxation delay - Implement ¹H decoupling UseHighField->OptimizeParams End Signal Improved OptimizeParams->End

Caption: A logical workflow for troubleshooting weak or absent signals in ¹¹³Cd NMR experiments.

Issue 2: Broad Peaks and Poor Resolution

Broad peaks can obscure important structural information and reduce the effective signal-to-noise ratio.

Possible Causes and Solutions:

  • Chemical Exchange: The extreme sensitivity of the ¹¹³Cd chemical shift makes it susceptible to exchange broadening.[3]

    • Solution: Varying the temperature can help to move out of the intermediate exchange regime. Lowering the temperature may slow the exchange rate sufficiently to observe distinct signals, while increasing the temperature might lead to a single, sharp, averaged signal.

  • Poor Shimming: Inhomogeneous magnetic fields are a common cause of broad lines.

    • Solution: Carefully and slowly shim the magnet using the lock signal.[10] Ensure your sample is prepared correctly with the appropriate volume and is free of air bubbles or solid particles.[11][12]

  • High Sample Viscosity: Viscous samples can lead to broader lines.

    • Solution: If possible, dilute the sample or increase the temperature to reduce viscosity.

  • Paramagnetic Impurities: The presence of paramagnetic species can cause significant line broadening.

    • Solution: Ensure all reagents and buffers are free from paramagnetic metal ion contamination. If chelation is an option, consider adding a small amount of a chelating agent like EDTA, provided it does not interact with your system of interest. Degassing the sample to remove dissolved oxygen can also be beneficial.[13]

Issue 3: Baseline Artifacts and Receiver Overload

Possible Causes and Solutions:

  • Receiver Overload: If the free induction decay (FID) appears truncated or rectangular at the beginning, the receiver gain is likely set too high.[10] This is more common with highly concentrated samples.

    • Solution: Reduce the receiver gain (RG). It may also be necessary to reduce the pulse angle (tip angle) to excite less signal.[14]

  • Acoustic Ringing: Probes can sometimes exhibit acoustic ringing, which introduces baseline distortions.

    • Solution: Adjust pre-acquisition delays to allow for the decay of these artifacts before signal acquisition begins.

Data Presentation: Signal Enhancement Strategies

The following table summarizes the quantitative impact of various strategies on the signal-to-noise ratio in ¹¹³Cd NMR.

StrategyEnhancement FactorNotesReferences
Isotopic Enrichment ~8xFor 96% ¹¹³Cd enrichment compared to natural abundance.[3]
Cryoprobe 3x - 5xCompared to a conventional room temperature probe. Reduces thermal noise.[5][6][15][16]
Higher Magnetic Field Proportional to B₀^(3/2)Theoretical improvement; actual gain depends on relaxation properties.[17]
Signal Averaging Proportional to √NWhere N is the number of scans.[4]

Experimental Protocols

Protocol 1: Standard ¹¹³Cd Direct Observation with ¹H Decoupling

This protocol outlines a basic 1D ¹¹³Cd experiment.

  • Sample Preparation:

    • Dissolve the ¹¹³Cd-containing sample in a suitable deuterated solvent to a final volume of 0.5-0.6 mL in a 5 mm NMR tube.[11]

    • If the sample contains any solids, filter it into the NMR tube to avoid interfering with shimming.[11][18]

    • For metalloprotein studies, ensure the protein concentration is at least a few tenths of a millimolar, preferably using ¹¹³Cd-enriched material.[3]

  • Spectrometer Setup:

    • Insert the sample, lock on the deuterated solvent, and shim the magnetic field to achieve a narrow and symmetrical lock signal.[10][12]

    • Tune and match the probe for both the ¹¹³Cd and ¹H channels.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgdc on Bruker systems).

    • Pulse Width (P1): Calibrate the 90° pulse width for ¹¹³Cd. A smaller tip angle (e.g., 30°) can be used to allow for shorter relaxation delays.[7]

    • Relaxation Delay (D1): Set a relaxation delay appropriate for the T₁ of your ¹¹³Cd nucleus. While ¹¹³Cd T₁ values are often short (less than 1 second for complexes), a delay of 1-2 seconds is a good starting point.[1][7]

    • Number of Scans (NS): This will depend on the sample concentration and desired S/N. For dilute samples, a large number of scans (thousands to tens of thousands) may be necessary.

    • Receiver Gain (RG): Set the receiver gain to an optimal level, avoiding overload. Use the spectrometer's automatic gain adjustment as a starting point.[12]

    • Decoupling: Enable proton decoupling during the acquisition period.

Protocol 2: 2D ¹H-¹¹³Cd HMQC

The Heteronuclear Multiple Quantum Coherence (HMQC) experiment is an inverse detection method that can provide significantly higher sensitivity for ¹¹³Cd by detecting the signal through the more sensitive ¹H nucleus.[2][3]

Experimental Workflow: 2D ¹H-¹¹³Cd HMQC cluster_prep Preparation cluster_setup Spectrometer Setup cluster_acq Acquisition cluster_proc Processing cluster_result Result Prep Prepare ¹¹³Cd-labeled sample in deuterated solvent Setup Lock, shim, and tune ¹H and ¹¹³Cd channels Prep->Setup LoadSeq Load ¹H-¹¹³Cd HMQC pulse sequence Setup->LoadSeq SetParams Set key parameters: - Spectral widths for ¹H and ¹¹³Cd - Set delay for evolution of J(¹H, ¹¹³Cd) coupling LoadSeq->SetParams Acquire Acquire 2D data set SetParams->Acquire Process Process data: - Fourier transform in both dimensions - Phasing and baseline correction Acquire->Process Result 2D spectrum showing ¹H-¹¹³Cd correlations Process->Result

Caption: A streamlined workflow for acquiring a 2D ¹H-¹¹³Cd HMQC spectrum.

  • Sample Preparation: As described in Protocol 1. The presence of protons coupled to ¹¹³Cd is essential for this experiment.

  • Spectrometer Setup: As described in Protocol 1.

  • Acquisition Parameters:

    • Pulse Program: Select a gradient-enhanced HMQC pulse sequence from the spectrometer's library.

    • Spectral Widths: Set appropriate spectral widths in both the ¹H (direct) and ¹¹³Cd (indirect) dimensions.

    • Evolution Delay: The delays in the pulse sequence should be optimized based on the expected one-bond or long-range J(¹H, ¹¹³Cd) coupling constant. A typical starting point for a one-bond coupling is to set the delay to 1/(2J).

    • Number of Increments: Set the number of increments in the indirect (¹¹³Cd) dimension to achieve the desired resolution.

    • Number of Scans (NS): Set the number of scans per increment.

  • Processing: After acquisition, the data is Fourier transformed in both dimensions to yield the 2D correlation spectrum.

References

Technical Support Center: Overcoming Chemical Exchange Broadening in Cadmium-113 NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cadmium-113 (¹¹³Cd) NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome common challenges related to chemical exchange broadening in their ¹¹³Cd NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my ¹¹³Cd NMR signals unexpectedly broad?

A1: Broadening of ¹¹³Cd NMR signals is often due to chemical exchange processes occurring on a timescale comparable to the NMR experiment. The ¹¹³Cd chemical shift is exceptionally sensitive to its coordination environment, including the nature of the coordinating ligands (O, N, S), coordination number, and geometry.[1][2] Any dynamic process that alters this environment can lead to line broadening. Common causes include:

  • Ligand Exchange: The binding and dissociation of ligands to the cadmium ion.

  • Conformational Exchange: The protein or molecule hosting the cadmium ion is undergoing conformational changes.[1]

  • Metal Ion Exchange: Exchange of the ¹¹³Cd ion with other metal ions present in the solution, or between different binding sites.[1]

  • Intermediate Exchange Rates: When the rate of exchange between two or more states is on the order of the difference in their resonance frequencies, maximal broadening occurs.[3]

Q2: How can I determine if chemical exchange is the cause of my line broadening?

A2: Several experimental approaches can help diagnose chemical exchange:

  • Variable Temperature (VT) NMR: Altering the temperature can change the rate of the exchange process. If your peaks sharpen or coalesce as you increase or decrease the temperature, it is a strong indication of chemical exchange.[4]

  • Changing Solvent or pH: Modifying the solvent or pH can alter the exchange kinetics and the chemical shifts of the exchanging species, thus affecting the appearance of the NMR spectrum.[1][5]

  • Varying the Magnetic Field Strength: The separation of exchanging peaks in Hertz is field-dependent. An exchange process that is fast at one field strength may be in the intermediate or slow regime at a higher field, leading to different degrees of broadening.[6]

Q3: My signal is completely broadened and undetectable. What can I do?

A3: When a signal is "exchanged away," it means the broadening is so severe that the peak is lost in the baseline noise. To overcome this, you need to shift the exchange regime towards either the slow or fast exchange limit.

  • To achieve slow exchange: Lower the temperature significantly. This will slow down the exchange rate, and you may be able to observe separate, sharp signals for each state.

  • To achieve fast exchange: Increase the temperature. This can accelerate the exchange rate to a point where a single, sharp, population-averaged signal is observed.

  • Chemical Modification: In some cases, modifying the sample can help. For instance, in studies of alkaline phosphatase, phosphorylation of an active site serine residue was shown to inhibit exchange broadening, allowing for the observation of distinct ¹¹³Cd resonances.[1]

Q4: What is the role of Carr-Purcell-Meiboom-Gill (CPMG) experiments in addressing this issue?

A4: CPMG is a spin-echo NMR pulse sequence that can be used to suppress the effects of chemical exchange broadening.[7][8] By applying a train of 180° pulses, the CPMG sequence repeatedly refocuses the magnetization, which can average out the dephasing caused by chemical exchange. This technique is particularly useful for quantifying the kinetics of the exchange process and can help to sharpen broadened signals.[9][10]

Troubleshooting Guides

Guide 1: Troubleshooting Broad ¹¹³Cd NMR Signals
Symptom Possible Cause Troubleshooting Steps
All ¹¹³Cd signals are broad.Intermediate chemical exchange.1. Perform a variable temperature (VT) experiment. Acquire spectra at a range of temperatures (e.g., in 10°C increments) to find a temperature where the exchange is either slow or fast, resulting in sharper signals. 2. If VT-NMR is not feasible, consider changing the solvent or adjusting the pH to alter the exchange kinetics.
Only some ¹¹³Cd signals are broad.Site-specific intermediate exchange.1. This suggests that different cadmium sites have different exchange dynamics. Use selective excitation or 2D NMR techniques to identify the exchanging sites. 2. Apply VT-NMR to selectively influence the exchange at the broadened sites.
Signal is very broad and has low intensity.Exchange rate is close to the coalescence point.1. Make larger temperature jumps in your VT-NMR experiment to move significantly away from the coalescence temperature. 2. Consider using a CPMG experiment to reduce the line broadening and improve signal intensity.
Signal is completely absent.Severe exchange broadening (signal is "exchanged away").1. Drastically change the temperature (e.g., decrease by 30-40°C) to try and reach the slow exchange regime. 2. Increase the number of scans to improve the signal-to-noise ratio, as the broadened peak may be hidden in the noise.
Guide 2: Optimizing Variable Temperature (VT) ¹¹³Cd NMR Experiments
Problem Possible Cause Solution
No significant change in linewidth with temperature.The exchange process is not temperature-dependent in the accessible range, or the broadening is not due to chemical exchange.1. Ensure your temperature range is sufficiently wide. 2. Consider other sources of broadening, such as paramagnetic impurities or sample aggregation.
Sample freezes or boils.Inappropriate solvent for the temperature range.Choose a deuterated solvent with a suitable freezing and boiling point for your desired temperature range. Always stay at least 10-15°C away from the solvent's phase transition temperatures.
Poor signal-to-noise at low temperatures.Increased viscosity at low temperatures can lead to faster relaxation and broader lines.Increase the relaxation delay and/or the number of scans to compensate for the lower signal intensity.

Data Presentation

Table 1: ¹¹³Cd Chemical Shift Ranges for Different Coordination Environments

The chemical shift of ¹¹³Cd is highly dependent on the coordinating ligands. This table provides a general guide to expected chemical shift ranges.

Coordinating AtomsTypical LigandsApproximate Chemical Shift Range (ppm)
Oxygen (O)Carboxylates, Water-100 to 100
Nitrogen (N)Histidine100 to 300
Sulfur (S)Cysteine400 to 700
Mixed O, NIntermediate between O and N ranges
Mixed N, SIntermediate between N and S ranges

Reference: 0.1 M Cd(ClO₄)₂. Data compiled from multiple sources.[1][11]

Table 2: Effect of Temperature on ¹¹³Cd Chemical Shifts in a Hypothetical Metalloprotein

This table illustrates a typical outcome of a VT-NMR experiment where chemical exchange is present.

Temperature (°C)Site A Chemical Shift (ppm)Site A Linewidth (Hz)Site B Chemical Shift (ppm)Site B Linewidth (Hz)
5150.250155.855
15151.5150154.5160
25Coalesced Broad Signal>500Coalesced Broad Signal>500
35152.8100152.8100
45153.140153.140

Experimental Protocols

Protocol 1: Variable Temperature (VT) ¹¹³Cd NMR

Objective: To identify and overcome chemical exchange broadening by modifying the exchange rate.

Methodology:

  • Sample Preparation: Prepare your ¹¹³Cd-labeled sample in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., D₂O with a cryoprotectant, or a deuterated organic solvent).

  • Spectrometer Setup:

    • Tune the probe for ¹¹³Cd.

    • Set up a standard 1D ¹¹³Cd experiment with proton decoupling.

    • Use a relaxation delay of at least 2-3 times the longest T₁.

  • Initial Spectrum: Acquire a spectrum at ambient temperature (e.g., 25°C) to serve as a reference.

  • Temperature Variation:

    • Cooling: Decrease the temperature in steps of 5-10°C. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.

    • Heating: Increase the temperature in steps of 5-10°C, again allowing for equilibration at each temperature.

  • Data Acquisition: At each temperature, acquire a ¹¹³Cd spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: Analyze the spectra for changes in chemical shifts, linewidths, and the appearance/disappearance of signals. Plot the chemical shift and linewidth as a function of temperature.

Protocol 2: Carr-Purcell-Meiboom-Gill (CPMG) ¹¹³Cd NMR

Objective: To reduce line broadening caused by chemical exchange and potentially quantify the exchange rate.

Methodology:

  • Sample Preparation: Prepare your ¹¹³Cd-labeled sample as you would for a standard NMR experiment.

  • Spectrometer Setup:

    • Tune the probe for ¹¹³Cd.

    • Load a CPMG pulse sequence.

    • Set the 90° and 180° pulse lengths for ¹¹³Cd.

  • Experiment Parameters:

    • d20 (τ, delay between 180° pulses): This is the key parameter. Start with a short delay (e.g., 0.125 ms) and gradually increase it in subsequent experiments.

    • d21 (Total length of CPMG sequence): Keep this constant for a series of experiments. A typical starting value might be 20-50 ms.

    • L4 (Number of 180° pulses): This is often automatically calculated as d21/d20.

  • Data Acquisition: Acquire a series of 1D ¹¹³Cd CPMG spectra with varying d20 values.

  • Data Analysis:

    • Process the spectra and measure the intensity of the exchanging peak in each spectrum.

    • Plot the peak intensity as a function of the effective CPMG frequency (ν_cpmg = 1 / (4 * d20)).

    • The resulting "dispersion curve" can be fitted to appropriate equations to extract the exchange rate (k_ex).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solution Troubleshooting Pathway cluster_outcome Desired Outcome start Broad or Missing ¹¹³Cd Signal is_exchange Chemical Exchange? start->is_exchange vt_nmr Variable Temperature NMR is_exchange->vt_nmr Yes cpmg_nmr CPMG NMR is_exchange->cpmg_nmr Yes change_conditions Change Sample Conditions (pH, Solvent) is_exchange->change_conditions Yes sharp_signal Sharp ¹¹³Cd Signal vt_nmr->sharp_signal cpmg_nmr->sharp_signal change_conditions->sharp_signal

Caption: Troubleshooting workflow for broad ¹¹³Cd NMR signals.

exchange_regimes cluster_slow Slow Exchange (k_ex << Δν) cluster_intermediate Intermediate Exchange (k_ex ≈ Δν) cluster_fast Fast Exchange (k_ex >> Δν) slow Two sharp peaks (A and B) intermediate One broad peak slow->intermediate Increase Temperature/Rate fast One sharp, averaged peak intermediate->fast Increase Temperature/Rate

Caption: Effect of exchange rate on NMR lineshapes.

signaling_pathway_analogy cluster_stateA Conformation A cluster_stateB Conformation B cluster_observation NMR Observation stateA ¹¹³Cd @ Site A (Chemical Shift ν_A) stateB ¹¹³Cd @ Site B (Chemical Shift ν_B) stateA->stateB k_AB observed_signal Observed Signal (Broadened or Averaged) stateA->observed_signal stateB->observed_signal

Caption: Logical relationship of chemical exchange in ¹¹³Cd NMR.

References

Sample preparation techniques for Cadmium-113 solid-state NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cadmium-113 (¹¹³Cd) solid-state Nuclear Magnetic Resonance (ssNMR).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and practices of ¹¹³Cd solid-state NMR sample preparation.

Q1: Why is ¹¹³Cd used as a probe in solid-state NMR, particularly for biological systems? A1: this compound is a spin-½ nucleus, which yields narrow and well-resolved NMR signals.[1] It is often used as a surrogate probe for other divalent metal ions like Zinc (Zn²⁺) and Calcium (Ca²⁺) in metalloproteins.[2][3] The native nuclei, such as ⁶⁷Zn, are often quadrupolar, which leads to very broad and difficult-to-detect NMR signals.[2][4] The ¹¹³Cd chemical shift is also extremely sensitive to the local coordination environment, including the nature of the coordinating ligands (e.g., oxygen, nitrogen, sulfur) and the coordination geometry, making it an excellent tool for structural characterization.[3][5]

Q2: Is isotopic enrichment of ¹¹³Cd necessary for my experiments? A2: While ¹¹³Cd has a natural abundance of 12.3%, which is higher than ¹³C, isotopic enrichment is highly recommended for studies on biological samples or any sample where the cadmium-containing species is dilute.[5][6] Enrichment to over 90% can enhance sensitivity by approximately eight-fold, enabling studies at lower, more physiologically relevant concentrations and significantly reducing experiment time.[5]

Q3: What is Magic Angle Spinning (MAS) and why is it crucial for ¹¹³Cd ssNMR? A3: Magic Angle Spinning (MAS) is a technique where the sample is spun at a high frequency (typically 1 to 130 kHz) at an angle of 54.74° (the "magic angle") relative to the main magnetic field.[7] In solid samples, interactions such as chemical shift anisotropy (CSA) and dipolar couplings cause significant line broadening, often resulting in featureless spectra.[7][8] MAS effectively averages these orientation-dependent interactions, dramatically increasing spectral resolution and allowing for the observation of sharp, "solution-like" peaks.[7]

Q4: What is Cross-Polarization (CP) and how does it improve my ¹¹³Cd spectrum? A4: Cross-Polarization (CP) is a technique that transfers magnetization from an abundant nucleus (typically protons, ¹H) to a rare nucleus (like ¹¹³Cd).[9][10] This process significantly enhances the signal of the rare nucleus, capitalizing on the higher natural polarization and faster relaxation of protons.[9] The combination of CP with MAS (CP/MAS) is a standard experiment for obtaining high-resolution ssNMR spectra of insensitive nuclei in solids.[2]

Q5: How does hydration affect ¹¹³Cd ssNMR spectra of protein samples? A5: For lyophilized (freeze-dried) protein samples, the local structure at the metal binding site can be disordered, leading to broad spectral lines.[2] Rehydrating the powdered sample, for instance, through vapor diffusion with D₂O, can restore a more native-like local structure. This process has been shown to narrow the ¹¹³Cd signal by as much as a factor of four, which also improves the signal-to-noise ratio.[2]

Section 2: Experimental Protocols & Workflows

This section provides a general workflow and detailed protocols for key sample preparation steps.

General Experimental Workflow

The following diagram outlines the typical workflow for a ¹¹³Cd solid-state NMR experiment on a metalloprotein.

G cluster_prep Sample Preparation cluster_nmr NMR Experiment p1 Protein Expression & Purification p2 Isotopic Labeling (¹¹³Cd Exchange) p1->p2 Introduce ¹¹³Cd p3 Lyophilization (Freeze-Drying) p2->p3 p4 Grinding into Fine Powder p3->p4 p5 Sample Hydration (Optional, e.g., D₂O vapor) p4->p5 p6 Rotor Packing p4->p6 p5->p6 n1 Insert Rotor & Set MAS Speed p6->n1 n2 Tune Probe n1->n2 n3 Optimize CP Parameters n2->n3 n4 Data Acquisition n3->n4 n5 Data Processing n4->n5

Caption: General workflow for ¹¹³Cd solid-state NMR experiments.

Protocol 1: Sample Packing for MAS Rotors

Properly packing the NMR rotor is critical to prevent rotor crashes and to achieve good spectral quality. An imbalanced or loosely packed rotor can wobble at high spinning speeds, leading to poor shimming, broad lines, and potential damage to the probe.[11]

  • Prepare the Sample: Ensure your sample is a fine, homogeneous powder. Use a mortar and pestle to gently grind any clumps for at least 5-10 minutes.[11] This improves packing efficiency and homogenizes the crystallite orientations.

  • Insert Rotor: Place the empty MAS rotor into a designated packing tool or holder.

  • Add Sample in Aliquots: Add a small amount of the powdered sample into the rotor.

  • Compact the Sample: Use a packing stick that fits the rotor's inner diameter to gently but firmly press the sample down. Make several quick pushes to allow the powder to settle before applying firm pressure.[11]

  • Repeat: Continue adding small aliquots of the sample and compacting until the rotor is filled to the desired level. Do not overfill.

  • Clean and Cap: Carefully clean any loose powder from the top of the rotor and its threads. Place the cap on the rotor, ensuring it is sealed completely and not cross-threaded. If there is a gap between the rotor body and the cap, you have added too much sample.[11]

  • Mark the Rotor: If required by your spectrometer, mark the bottom of the rotor with a permanent marker so the tachometer can accurately read the spinning speed.[11]

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during ¹¹³Cd ssNMR experiments.

Q: My signal-to-noise ratio (S/N) is poor. What can I do? A: A low S/N ratio is a frequent issue. Consider the following potential causes and solutions:

  • Insufficient Scans: The S/N ratio increases with the square root of the number of scans. To double your S/N, you must quadruple the number of acquisitions.[12]

  • Low ¹¹³Cd Concentration: If possible, use isotopically enriched ¹¹³Cd to prepare your sample.[5] For a given sample, ensure the rotor is packed efficiently to maximize the amount of material in the coil.[13]

  • Sub-optimal CP Conditions: The efficiency of the cross-polarization transfer is critical. Systematically optimize the CP contact time to find the value that yields the maximum signal for your specific sample.

  • Incorrect Probe Tuning: The probe must be correctly tuned and matched to the ¹¹³Cd frequency. Poor tuning leads to inefficient power transfer and signal detection.[14]

  • Receiver Gain Set Too Low: While automatic gain adjustment is often reliable, it may not always be optimal. Manually check the receiver gain to ensure it is set as high as possible without causing signal clipping or overflow.[15]

  • Long Recycle Delay: The recycle delay (d1) between scans should be set appropriately based on the ¹H T₁ relaxation time. If the delay is too short, the proton magnetization will not fully recover, leading to a loss of signal in subsequent scans.

Q: My spectral lines are very broad. How can I improve the resolution? A: Broad lines can obscure important structural details. The following steps can help improve resolution:

  • Increase MAS Speed: Insufficient spinning speed is a common cause of broad lines, as it fails to completely average out anisotropic interactions like CSA and dipolar couplings.[7] Increasing the MAS speed can significantly narrow the lines. Modern probes allow for very fast MAS (>60 kHz), which is particularly effective.[16][17]

  • Improve Sample Homogeneity: Inhomogeneous packing or the presence of large crystallites can lead to line broadening. Ensure your sample is a very fine, consistent powder.[11]

  • Check Sample Hydration (for proteins): As mentioned, lyophilized proteins can exhibit broad lines due to local disorder. Careful rehydration can restore structure and narrow the lines significantly.[2]

  • Remove Paramagnetic Species: The presence of paramagnetic impurities, including dissolved molecular oxygen, can cause significant line broadening. For sensitive samples, degassing using several freeze-pump-thaw cycles may be necessary.[18][19]

  • Address Chemical Exchange: In some systems, the cadmium ion may be exchanging between different chemical environments on a timescale that is intermediate on the NMR timescale, leading to exchange broadening.[5] This is an intrinsic property of the sample, but changing the sample temperature may help move the exchange rate into the fast or slow regime, resulting in sharper lines.

Q: I see a series of repeating peaks next to my main signal. What are these? A: These are most likely spinning sidebands . They are artifacts that appear at integer multiples of the magic angle spinning (MAS) frequency on either side of the true isotropic chemical shift peak.[7]

  • Identification: To confirm that these peaks are spinning sidebands, change the MAS speed. The position of the sidebands (relative to the centerband) will change, while the isotropic peak will remain in the same position.

  • Management: To reduce the intensity of sidebands and simplify the spectrum, you can increase the MAS speed.[16] While often considered artifacts, the intensities of spinning sidebands can also be analyzed (e.g., using the Herzfeld-Berger method) to determine the principal components of the chemical shift anisotropy (CSA) tensor, providing valuable structural information.[6]

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common spectral issues.

G start Poor Spectrum Quality low_sn Low Signal-to-Noise start->low_sn broad_lines Broad Lines start->broad_lines sidebands Excessive Sidebands start->sidebands c1 Increase Scans (S/N ∝ √N) low_sn->c1 c2 Optimize CP Contact Time low_sn->c2 c3 Check Probe Tuning & Receiver Gain low_sn->c3 c4 Use Enriched ¹¹³Cd / Pack More Sample low_sn->c4 c5 Increase MAS Speed broad_lines->c5 c6 Grind Sample to Fine, Homogeneous Powder broad_lines->c6 c7 Rehydrate Lyophilized Protein Sample broad_lines->c7 c8 Degas to Remove Paramagnetic O₂ broad_lines->c8 c9 Increase MAS Speed sidebands->c9 c10 Use Sideband Suppression Sequence sidebands->c10

Caption: A troubleshooting decision tree for common ¹¹³Cd ssNMR issues.

Section 4: Key Experimental Parameters & Data

This section provides tables with key data for planning ¹¹³Cd solid-state NMR experiments.

Table 1: Nuclear Properties of this compound

Property Value
Spin (I) 1/2
Natural Abundance 12.34%[6]
Gyromagnetic Ratio (γ) -5.953 x 10⁷ rad T⁻¹ s⁻¹
Larmor Frequency 22.19 MHz at 2.35 T (100 MHz for ¹H)

| Reference Compound | 0.1 M Cd(ClO₄)₂[5] |

Table 2: Typical ¹¹³Cd Solid-State NMR Experimental Parameters

Parameter Typical Range / Value Notes
Magic Angle Spinning (MAS) Speed 5 - 60 kHz Higher speeds (>20 kHz) are generally better for reducing sidebands and improving resolution in biological solids.[17]
¹H-¹¹³Cd CP Contact Time 1 - 15 ms Highly sample-dependent. Must be optimized experimentally. A typical starting point is 2-5 ms.[20]
Recycle Delay (d1) 1.5 x T₁ (¹H) The delay should be long enough to allow for >95% recovery of proton magnetization.
¹H Decoupling High-power decoupling (e.g., SPINAL-64) Required during acquisition to remove ¹H-¹¹³Cd dipolar couplings and achieve high resolution.

| Temperature | -50 °C to 50 °C | Low temperatures can sometimes sharpen lines by slowing molecular motions, but can also broaden them if multiple conformations are frozen out. |

Table 3: Approximate ¹¹³Cd Isotropic Chemical Shift Ranges by Coordination Sphere The ¹¹³Cd chemical shift is highly correlated with its ligand environment. Oxygen ligands provide the most shielding (most negative shifts), while sulfur provides the least (most positive shifts).[3][5]

Coordination EnvironmentApproximate Chemical Shift Range (ppm)Example Ligands
All Oxygen (CdOₓ) -150 to 0Carboxylates (Asp, Glu), Water, Phosphate[5]
Mixed Nitrogen/Oxygen (CdNₓOᵧ) 0 to 250Histidine, Carboxylates[5]
Mixed Sulfur/Oxygen (CdSₓOᵧ) 250 to 450Cysteine, Methionine, Water[5][6]
All Sulfur (CdSₓ) 450 to 750Cysteine (e.g., in Metallothioneins)[5][21]

Note: These ranges are approximate and can vary based on the specific geometry, coordination number, and secondary coordination sphere.

References

Identifying and minimizing artifacts in Cadmium-113 NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cadmium-113 (¹¹³Cd) NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common artifacts encountered during their experiments.

Troubleshooting Guide

This guide provides a summary of common issues, their probable causes, and recommended solutions to help you optimize your ¹¹³Cd NMR experiments.

Observed Problem Probable Cause(s) Recommended Solution(s)
Broad, rolling baseline or distorted peaks 1. Acoustic Ringing: Mechanical vibrations of the probe components caused by the magnetic field and radiofrequency pulses, especially at the low frequencies used for ¹¹³Cd NMR.[1][2] 2. Probe Background Signal: Signals originating from materials in the NMR probe itself, such as the coil or housing.[3][4][5]1. Implement specialized pulse sequences: - EASY (Elimination of Artifacts in NMR SpectroscopY): Acquires a second FID without a relaxation delay to capture only the background and ringing, which is then subtracted from the first FID containing the sample signal.[3][4][6] - "aring" or "aring2" (on Bruker systems): Pulse programs specifically designed to cancel out acoustic ringing.[2] - Increase the acquisition delay (de or ad): This allows the initial ringing to subside before signal acquisition begins, though it may introduce a large phase correction.[2] 2. Use backward linear prediction: This can computationally reconstruct the initial data points that are corrupted by ringing.[2]
Poor signal-to-noise ratio (S/N) 1. Insufficient number of scans. 2. Suboptimal acquisition parameters (e.g., incorrect pulse width, short relaxation delay). 3. Low sample concentration.1. Increase the number of scans: The S/N ratio increases with the square root of the number of scans.[7] 2. Optimize acquisition parameters: - Ensure a calibrated 90° pulse width for maximum signal in a single scan.[8] - Use an appropriate relaxation delay (typically 1-5 times the T₁ of the cadmium species) to allow for full magnetization recovery.[8] 3. Increase sample concentration if possible.
Broad or disappearing signals 1. Chemical Exchange: The ¹¹³Cd nucleus is very sensitive to its chemical environment, and exchange between different states (e.g., free vs. bound, different protein conformations) can lead to significant line broadening.[9] 2. Presence of Paramagnetic Impurities: Metal ions or dissolved oxygen can cause rapid relaxation and line broadening.[10] 3. High Sample Viscosity: Can restrict molecular tumbling and lead to broader lines.[11] 4. Inhomogeneous Magnetic Field: Poor shimming.1. Manage chemical exchange: - Lower the temperature: This can slow down the exchange rate and sharpen the signals.[9] - Adjust pH or buffer conditions: This can shift the chemical equilibrium to favor one state.[12] 2. Improve sample preparation: - Use high-purity reagents and solvents.[10] - Degas the sample to remove dissolved oxygen.[10] - Consider using a chelating agent to remove trace metal contaminants.[10] 3. Reduce sample viscosity by lowering the concentration or using a different solvent. 4. Improve shimming of the magnetic field.
Spurious sharp signals or "glitches" 1. Center Glitch: An artifact at the exact center of the spectrum due to a slight imbalance in the quadrature detectors.[13] 2. Truncation Artifacts ("sinc wiggles"): Occur when the Free Induction Decay (FID) is truncated before it has fully decayed, often seen with very sharp signals.1. Address center glitch: - Increase the number of scans.[13] - Use processing commands to correct for DC offset (e.g., wft('nodc') on some systems).[13] 2. Minimize truncation artifacts: - Increase the acquisition time to allow the FID to decay more completely. - Apply an appropriate line broadening (apodization) function during processing.
Receiver Overflow The receiver gain is set too high for a concentrated sample, leading to a clipped FID and a distorted spectrum.[13][14]1. Use automatic gain adjustment. [13] 2. Manually reduce the receiver gain. [14] 3. Reduce the pulse width (tip angle) to excite less signal. [14] 4. Dilute the sample if it is highly concentrated. [13]

Frequently Asked Questions (FAQs)

Q1: What is acoustic ringing and why is it a problem in ¹¹³Cd NMR?

A1: Acoustic ringing is a type of artifact caused by the mechanical vibration of NMR probe components in the strong magnetic field, induced by the radiofrequency pulses.[2] Because ¹¹³Cd has a low resonance frequency, the frequencies of these vibrations can be close to the NMR frequencies, leading to significant baseline distortions and obscuring real signals.[1]

Q2: How does the EASY pulse sequence work to remove background signals and acoustic ringing?

A2: The EASY (Elimination of Artifacts in NMR SpectroscopY) pulse sequence acquires two Free Induction Decays (FIDs) back-to-back without a relaxation delay between them.[3] The first FID contains signals from both the sample and the background/ringing artifacts. The second FID, acquired before the sample has had time to relax, primarily contains the rapidly relaxing background and ringing signals. Subtracting the second FID from the first effectively cancels out these artifacts, leaving a clean spectrum of the sample.[3][6]

EASY_Workflow cluster_0 EASY Pulse Sequence cluster_1 Data Processing P1 90° Pulse A1 Acquire FID 1 (Sample + Artifacts) P1->A1 P2 90° Pulse A1->P2 No Relaxation Delay Subtract Subtract FID 2 from FID 1 A1->Subtract A2 Acquire FID 2 (Artifacts Only) P2->A2 A2->Subtract FT Fourier Transform Subtract->FT Spectrum Clean Spectrum FT->Spectrum

Workflow for the EASY pulse sequence.

Q3: My ¹¹³Cd signal is very broad. What are the likely causes and how can I fix it?

A3: Broad signals in ¹¹³Cd NMR are often due to chemical exchange processes, where the cadmium ion is exchanging between two or more different environments on a timescale that is intermediate for the NMR experiment.[9] The large chemical shift range of ¹¹³Cd makes it particularly sensitive to this phenomenon.[9] Other causes include the presence of paramagnetic impurities, high sample viscosity, or poor magnetic field shimming.[10][11]

Broadening_Troubleshooting Start Broad ¹¹³Cd Signal Cause1 Chemical Exchange? Start->Cause1 Cause2 Paramagnetic Impurities? Start->Cause2 Cause3 Poor Shimming? Start->Cause3 Solution1a Lower Temperature Cause1->Solution1a Yes Solution1b Adjust pH/Buffer Cause1->Solution1b Yes Solution2a Degas Sample Cause2->Solution2a Yes Solution2b Use High-Purity Reagents Cause2->Solution2b Yes Solution3 Re-shim Magnet Cause3->Solution3 Yes

Troubleshooting broad ¹¹³Cd NMR signals.

Q4: How important is sample preparation for good ¹¹³Cd NMR spectra?

A4: Sample preparation is critical. Due to the sensitivity of ¹¹³Cd NMR to the local environment, several factors in sample preparation can introduce artifacts:

  • Solid Particles: Undissolved material in the sample will distort the magnetic field homogeneity, leading to broad lines. Always filter your sample into the NMR tube.[11]

  • Paramagnetic Contaminants: Trace amounts of metal ions or dissolved oxygen can significantly broaden your ¹¹³Cd signals. Use high-purity solvents and consider degassing your sample.[10]

  • pH and Buffer: The chemical shift of ¹¹³Cd is highly dependent on its coordination environment, which can be influenced by the pH and buffer composition.[12] Ensure these are consistent and appropriate for your system.

Experimental Protocols

Protocol 1: Minimizing Acoustic Ringing and Background with the EASY Pulse Sequence

This protocol outlines the general steps for implementing the EASY pulse sequence to obtain a clean ¹¹³Cd NMR spectrum.

  • Sample Preparation:

    • Prepare your sample ensuring it is fully dissolved and free of any particulate matter by filtering it into a high-quality NMR tube.[11]

    • Use high-purity deuterated solvents to minimize paramagnetic impurities.[10] If necessary, degas the sample.

  • Spectrometer Setup:

    • Tune and match the NMR probe for the ¹¹³Cd frequency.

    • Load a standard 1D pulse sequence and then select the EASY pulse program.

    • Calibrate the 90° pulse width for ¹¹³Cd on your sample or a suitable reference. A 90° flip angle is preferable for the EASY sequence.[3]

  • Acquisition Parameters:

    • Pulse Program: Select the EASY pulse sequence.

    • Pulse Width (p1): Set to the calibrated 90° pulse width.

    • Spectral Width (sw): Set a wide enough spectral width to cover the expected range of ¹¹³Cd chemical shifts (can be up to 900 ppm).[12]

    • Acquisition Time (aq): Set to an appropriate value to ensure good digital resolution.

    • Relaxation Delay (d1): Set an appropriate relaxation delay following the two-pulse EASY block to allow for T₁ relaxation before the next scan.

    • Number of Scans (ns): Set to achieve the desired signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire the data. The EASY sequence will automatically perform the subtraction of the two FIDs.

    • Process the resulting FID with appropriate Fourier transformation, phase correction, and baseline correction. The resulting spectrum should have significantly reduced background and ringing artifacts.[3][6]

Quantitative Data Summary

While specific quantitative improvements are highly dependent on the spectrometer, probe, and sample, the following table provides a qualitative and illustrative quantitative comparison of artifact reduction techniques.

Technique Description Typical Artifact Reduction Signal-to-Noise Impact Considerations
Standard 1-Pulse A single radiofrequency pulse followed by acquisition.None (Baseline)Reference S/NSusceptible to all artifacts, especially acoustic ringing and probe background.[2]
Increased Acquisition Delay A delay is inserted after the pulse and before acquisition.Moderate reduction in ringing.Can decrease S/N due to signal decay during the delay.Introduces a large, frequency-dependent phase shift that must be corrected.[2]
EASY Pulse Sequence Two pulses with back-to-back acquisition and subtraction.Excellent suppression of ringing and background signals (can be >95%).[3][6]May slightly increase noise due to the subtraction of two datasets.[4]Highly effective and easy to implement for quantitative NMR.[3][6]
"aring" Pulse Sequences Specialized multi-pulse sequences.Good to excellent suppression of acoustic ringing.[2]Generally preserves S/N better than increasing the acquisition delay.Specifically designed for ringing; may not address probe background as effectively as EASY.

Note: The quantitative values are illustrative and the actual performance will vary.

References

Technical Support Center: Temperature Effects on Cadmium-113 Chemical Shifts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cadmium-113 (¹¹³Cd) NMR spectroscopy in their experiments, with a specific focus on the effects of temperature.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹¹³Cd chemical shift so sensitive to temperature changes?

A1: The ¹¹³Cd chemical shift is highly sensitive to its local electronic environment. Temperature variations can influence this environment in several ways:

  • Chemical Exchange: Many biological and chemical systems involving cadmium are in a state of dynamic equilibrium. Temperature changes can alter the rate of exchange between different chemical species, leading to shifts in the observed NMR signal. For instance, a broad signal at room temperature might resolve into distinct signals at lower temperatures as the exchange rate slows.[1]

  • Conformational Changes: In metalloproteins, temperature can induce subtle conformational changes in the protein backbone or side chains coordinating the cadmium ion. These structural alterations modify the electronic shielding around the ¹¹³Cd nucleus, resulting in a change in its chemical shift.[2]

  • Solvent Effects: The interaction of the cadmium-containing molecule with the surrounding solvent can be temperature-dependent, leading to changes in the observed chemical shift.

Q2: What is a typical temperature range for variable-temperature ¹¹³Cd NMR experiments?

A2: The optimal temperature range depends on the specific system under investigation and the goals of the experiment. For biological samples like metalloproteins, a common range is 277 K to 320 K (4°C to 47°C).[2] It is crucial to select a temperature range that is appropriate for the stability of your sample and the dynamic process you wish to study. Always ensure your chosen solvent remains in its liquid phase and does not undergo significant viscosity changes that could adversely affect your results.

Q3: How do I accurately calibrate the temperature in my NMR spectrometer?

A3: Accurate temperature calibration is critical for reproducible results. The most common method involves using a calibrated NMR thermometer, which is a sample containing a compound with temperature-dependent chemical shifts, such as methanol or ethylene glycol.[3][4][5] The chemical shift difference between two peaks in the spectrum of the thermometer sample is used to calculate the actual temperature in the probe. It is good practice to calibrate the temperature before and after your experiment.

Q4: What is the expected trend for ¹¹³Cd chemical shifts with increasing temperature?

A4: There is no single universal trend. The direction and magnitude of the chemical shift change with temperature are highly dependent on the specific chemical system and the underlying dynamic processes. For example, if an increase in temperature shifts an equilibrium towards a species with a more downfield chemical shift, you will observe a downfield shift in the averaged signal. In systems undergoing fast chemical exchange, the observed shift will be a weighted average of the shifts of the individual species, and the temperature dependence will reflect the temperature dependence of the equilibrium constant.

Troubleshooting Guides

This section addresses common issues encountered during variable-temperature ¹¹³Cd NMR experiments.

Problem 1: Significant Peak Broadening or Disappearance of Signals with Temperature Change
  • Possible Cause: Chemical exchange processes are occurring at a rate comparable to the NMR timescale. At certain temperatures, this can lead to significant line broadening, sometimes to the point where the signal disappears into the baseline.[1]

  • Troubleshooting Steps:

    • Acquire spectra at a wider range of temperatures: Collect data at smaller temperature increments to identify the coalescence point (the temperature at which two exchanging signals merge) and temperatures where the exchange is in the fast or slow regime.

    • Adjust the magnetic field strength: Acquiring spectra at a different magnetic field strength can help to confirm the presence of chemical exchange, as the coalescence point will be field-dependent.

    • Check for sample degradation: Ensure that the temperature changes are not causing your sample to degrade or precipitate, which can also lead to signal broadening. Visually inspect the sample after the experiment and acquire a spectrum at the initial temperature to check for reversibility.

Problem 2: Poor Signal-to-Noise Ratio in ¹¹³Cd Spectra
  • Possible Cause: ¹¹³Cd has a low gyromagnetic ratio and is a low-abundance isotope (12.2% natural abundance). This inherent low sensitivity can be exacerbated by broad lines resulting from chemical exchange or slow molecular tumbling.

  • Troubleshooting Steps:

    • Increase the number of scans: This is the most straightforward way to improve the signal-to-noise ratio.

    • Use ¹¹³Cd-enriched materials: If possible, using isotopically enriched samples will significantly enhance the signal intensity.

    • Optimize acquisition parameters: Ensure that the pulse width and relaxation delay are optimized for ¹¹³Cd NMR.

    • Check probe tuning: The NMR probe must be properly tuned to the ¹¹³Cd frequency. Re-tuning may be necessary after significant temperature changes.

Problem 3: Inconsistent Chemical Shifts at the Same Temperature
  • Possible Cause: Insufficient temperature equilibration time or poor temperature stability. The sample needs adequate time to reach thermal equilibrium after a temperature change.

  • Troubleshooting Steps:

    • Increase equilibration time: Allow the sample to equilibrate for at least 5-10 minutes after the spectrometer reports that the target temperature has been reached. For larger temperature changes, a longer equilibration time may be necessary.

    • Monitor the lock signal: A drifting lock signal can indicate temperature instability.

    • Check the gas flow: Ensure a stable and appropriate flow of the temperature-regulating gas.

Data Presentation

The following table provides an illustrative example of how to present quantitative data on the temperature effects on ¹¹³Cd chemical shifts.

Disclaimer: The following data is for illustrative purposes only and is based on qualitative descriptions of temperature effects on metallothionein.[2] Actual chemical shift values and their temperature dependence will vary depending on the specific protein, isoform, and experimental conditions.

Temperature (K)¹¹³Cd Resonance 1 (ppm)¹¹³Cd Resonance 2 (ppm)¹¹³Cd Resonance 3 (ppm)
277630.5645.2658.9
287631.8644.1659.5
297633.2643.0660.1
307634.5641.9660.7
317635.8640.8661.3

Experimental Protocols

Protocol: Variable-Temperature ¹¹³Cd NMR Experiment
  • Sample Preparation:

    • Prepare your sample in a suitable deuterated solvent, ensuring it is stable across the desired temperature range.

    • Use high-quality NMR tubes to avoid breakage at extreme temperatures.

    • Filter your sample to remove any particulate matter that could affect shimming.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock and shim the spectrometer at the initial temperature (usually ambient temperature).

    • Tune the probe for ¹¹³Cd.

  • Temperature Calibration:

    • If precise temperature measurements are required, perform a temperature calibration using a standard methanol or ethylene glycol sample before running your experiment.

  • Acquisition at Initial Temperature:

    • Acquire a ¹¹³Cd NMR spectrum at the starting temperature. This will serve as a reference.

  • Changing the Temperature:

    • Set the desired target temperature.

    • Allow the sample to equilibrate for a minimum of 5-10 minutes after the spectrometer indicates the target temperature has been reached.

    • Re-shim the spectrometer, as the magnetic field homogeneity is temperature-dependent.

    • Re-tune the probe if the temperature change is significant.

  • Data Acquisition at Different Temperatures:

    • Acquire ¹¹³Cd NMR spectra at each desired temperature, ensuring all acquisition parameters are kept constant.

  • Returning to Ambient Temperature:

    • After the final high or low-temperature acquisition, gradually return the sample to ambient temperature to avoid thermal shock to the probe and the sample.

  • Data Processing and Analysis:

    • Process the acquired spectra using appropriate software.

    • Reference the chemical shifts consistently across all spectra.

    • Analyze the changes in chemical shift, linewidth, and signal intensity as a function of temperature.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample & Spectrometer Preparation cluster_acq Data Acquisition Loop cluster_analysis Post-Acquisition prep_sample Prepare Sample insert_sample Insert Sample & Lock prep_sample->insert_sample shim Shim at Initial T insert_sample->shim tune Tune Probe for ¹¹³Cd shim->tune set_temp Set Target Temperature tune->set_temp equilibrate Equilibrate Sample (5-10 min) set_temp->equilibrate reshim Re-shim equilibrate->reshim acquire Acquire ¹¹³Cd Spectrum reshim->acquire acquire->set_temp Next Temperature return_ambient Return to Ambient T acquire->return_ambient Experiment Complete process_data Process & Analyze Data return_ambient->process_data

Caption: Workflow for a variable-temperature ¹¹³Cd NMR experiment.

Temp_Exchange_Relationship cluster_temp Temperature Regime cluster_exchange Chemical Exchange Rate cluster_spectrum Observed ¹¹³Cd NMR Spectrum low_T Low Temperature slow_ex Slow Exchange low_T->slow_ex intermediate_T Intermediate Temperature intermediate_ex Intermediate Exchange intermediate_T->intermediate_ex high_T High Temperature fast_ex Fast Exchange high_T->fast_ex sharp_peaks Two Sharp Signals slow_ex->sharp_peaks broad_peak One Broad Signal (Coalescence) intermediate_ex->broad_peak avg_peak One Sharp Averaged Signal fast_ex->avg_peak

Caption: Relationship between temperature, exchange rate, and ¹¹³Cd NMR spectrum.

References

Technical Support Center: pH Dependence of Cadmium-113 NMR Spectra in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pH-dependent Cadmium-113 (¹¹³Cd) NMR spectroscopy in biological samples.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹¹³Cd chemical shift so sensitive to pH in biological samples?

The chemical shift of ¹¹³Cd is highly sensitive to its immediate coordination environment, including the type of coordinating ligands (e.g., oxygen, nitrogen, sulfur), the coordination number, and the geometry of the metal-binding site.[1] In biological samples, changes in pH can alter the protonation state of amino acid residues involved in cadmium binding, such as histidine and cysteine, or water molecules in the coordination sphere. This modification of the ligand environment directly influences the electronic shielding of the ¹¹³Cd nucleus, leading to significant changes in its chemical shift.[2]

Q2: What is the expected trend for ¹¹³Cd chemical shifts with changes in pH?

The relationship between ¹¹³Cd chemical shift and pH often follows a sigmoidal curve, reflecting the titration of an ionizable group in the vicinity of the cadmium ion.[3][4] The direction of the chemical shift change depends on the specific ligands involved. Generally, coordination to oxygen ligands results in the greatest shielding (more negative ppm values), followed by nitrogen ligands, and then sulfur ligands, which cause the most deshielding (more positive ppm values).[2][5] For instance, the deprotonation of a water molecule to a hydroxide ion in the coordination sphere as pH increases can lead to a significant change in the chemical shift.

Q3: What is a suitable reference standard for ¹¹³Cd NMR experiments, and is it pH-dependent?

A common external reference standard for ¹¹³Cd NMR is a 0.1 M solution of cadmium perchlorate, Cd(ClO₄)₂.[2][6] In this solution, cadmium exists as the hydrated ion, [Cd(H₂O)₆]²⁺, providing a reference point of 0 ppm. The chemical shift of this standard is generally considered to be stable across a wide pH range. However, it is crucial to use an external reference to avoid any potential interactions with the biological sample.

Troubleshooting Guide

Issue 1: I am not observing any ¹¹³Cd NMR signal.

  • Possible Cause 1: Chemical Exchange Broadening.

    • Explanation: The ¹¹³Cd nucleus is very sensitive to chemical exchange processes, where the cadmium ion exchanges between different environments (e.g., free and protein-bound states, or between different protein conformations) at a rate comparable to the NMR timescale.[2] This can lead to severe line broadening, to the point where the signal becomes undetectable.

    • Solution:

      • Vary the temperature: Acquiring spectra at different temperatures can alter the exchange rate. Lowering the temperature may slow down the exchange process and sharpen the signals.

      • Change the solvent or buffer: The composition of the medium can influence exchange kinetics.[2]

      • Phosphorylate the protein: In some cases, like with alkaline phosphatase, phosphorylation of an active site residue can inhibit exchange broadening and allow for the observation of distinct ¹¹³Cd resonances.[2]

  • Possible Cause 2: Low Sample Concentration or Insufficient Isotopic Enrichment.

    • Explanation: ¹¹³Cd has a relatively low natural abundance (12.22%). For biological samples, which are often concentration-limited, using isotopically enriched ¹¹³Cd is highly recommended to enhance sensitivity.[6]

    • Solution:

      • Use ¹¹³Cd-enriched cadmium salts for sample preparation.

      • Increase the concentration of the biological macromolecule if possible.

      • Increase the number of scans during data acquisition.

Issue 2: My ¹¹³Cd NMR signal is very broad.

  • Possible Cause 1: Intermediate Chemical Exchange.

    • Explanation: As mentioned above, chemical exchange is a common cause of line broadening.[2] Even if the signal is not completely obliterated, it can be significantly broadened.

    • Solution: Refer to the solutions for "Issue 1, Possible Cause 1".

  • Possible Cause 2: Sample Heterogeneity or Aggregation.

    • Explanation: The presence of aggregated protein or other solid particles in the sample can lead to poor magnetic field homogeneity, resulting in broad spectral lines.[7]

    • Solution:

      • Ensure your sample is fully dissolved.

      • Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube to remove any particulate matter.[7][8]

      • Optimize buffer conditions (e.g., ionic strength, pH) to minimize aggregation.

  • Possible Cause 3: High Viscosity.

    • Explanation: Highly concentrated samples can be viscous, which slows down molecular tumbling and leads to broader lines.

    • Solution: If possible, reduce the sample concentration. Be aware that this will require longer acquisition times.

Issue 3: The chemical shift of my signal is not changing with pH as expected.

  • Possible Cause 1: The pKa of the Titratable Group is Outside the Investigated pH Range.

    • Explanation: If the pH range of your titration does not encompass the pKa of the ionizable residue(s) influencing the cadmium site, you will not observe a significant change in the chemical shift.

    • Solution: Expand the pH range of your experiment, if the stability of your sample permits.

  • Possible Cause 2: The Cadmium is Not Bound to the Expected Site.

    • Explanation: The cadmium ion may be binding to a different site on the macromolecule that is not sensitive to pH changes in the range you are studying.

    • Solution: Use other analytical techniques, such as mass spectrometry or mutagenesis, to confirm the cadmium binding site.

  • Possible Cause 3: Incorrect pH Measurement.

    • Explanation: Inaccurate pH measurements will lead to a misleading titration curve.

    • Solution: Calibrate your pH meter immediately before use with fresh, high-quality buffers. For measurements in NMR tubes, use a specialized long-stem pH electrode.

Data Presentation

Table 1: pH-Dependent ¹¹³Cd Chemical Shifts in Carbonic Anhydrases

EnzymepHChemical Shift (ppm)
Human Carbonic Anhydrase B6.9 - 8.5~145
Human Carbonic Anhydrase B> 9.5Shifts upfield
Bovine Carbonic Anhydrase6.9 - 8.5Varies
Bovine Carbonic Anhydrase> 9.5Shifts upfield

Data extracted from studies on carbonic anhydrases, showing a sigmoidal titration curve with pKa values ranging from 9.2 to 9.7.[3]

Table 2: pH-Dependent ¹¹³Cd Chemical Shifts in Cd-NOM Complexes

pH RangeObserved Chemical Shift (ppm)Interpretation
3.6 - ~6Single, sharp peakFast exchange, primarily coordinated by oxygen donors (e.g., carboxyl groups).
> 6More complex spectra, multiple peaksSlower exchange, increased contribution from nitrogen and possibly sulfur donor atoms as pH increases.
8.4 - 9.0Downfield peak between +40 and +70 ppm appearsIndicates coordination to nitrogen donor atoms.

Data from studies on the complexation of cadmium with Suwannee River Natural Organic Matter (NOM).[5]

Experimental Protocols

Protocol 1: Preparation of a Biological Sample for ¹¹³Cd NMR pH Titration

  • Apo-Protein Preparation: Prepare the apo-protein (metal-free) by dialysis against a chelating agent (e.g., EDTA), followed by extensive dialysis against a metal-free buffer (e.g., Tris or HEPES) to remove the chelator.

  • ¹¹³Cd Reconstitution:

    • Prepare a stock solution of ¹¹³CdCl₂ or ¹¹³Cd(ClO₄)₂ in the same metal-free buffer.

    • Slowly add a stoichiometric amount of the ¹¹³Cd solution to the apo-protein solution while gently stirring on ice.

  • Buffer Exchange and Concentration:

    • Concentrate the ¹¹³Cd-reconstituted protein sample and exchange it into the desired NMR buffer (e.g., a low-salt buffer to avoid interference) using ultrafiltration.

    • The final sample should contain 10% D₂O for the NMR lock signal.

  • Initial pH Measurement and Adjustment:

    • Transfer a small aliquot of the sample to a microcentrifuge tube.

    • Measure the initial pH using a calibrated micro-pH electrode.

    • Adjust the pH of the bulk sample by adding small volumes of dilute, metal-free HCl or NaOH.

  • NMR Sample Preparation:

    • Filter the final sample through a 0.22 µm filter or a glass wool-plugged Pasteur pipette directly into a clean, high-quality NMR tube.[7][8]

  • pH Titration Points:

    • For each subsequent pH point, carefully remove the sample from the NMR tube, adjust the pH as described in step 4, and re-filter it back into the tube. This prevents dilution and concentration changes.

Protocol 2: ¹¹³Cd NMR Data Acquisition

  • Spectrometer Setup:

    • Tune and match the NMR probe for the ¹¹³Cd frequency.

    • Lock the spectrometer on the D₂O signal.

    • Shim the magnetic field to achieve good homogeneity.

  • Acquisition Parameters (Example):

    • Pulse Program: A simple pulse-acquire sequence is often sufficient.

    • Spectral Width: A wide spectral width (e.g., 800-1000 ppm) is recommended to cover the entire range of possible ¹¹³Cd chemical shifts.

    • Acquisition Time: Typically 0.1-0.5 seconds.

    • Relaxation Delay: Should be at least 1-2 times the longest T₁ of the ¹¹³Cd signals.

    • Number of Scans: This will depend on the sample concentration and can range from several hundred to many thousands.

    • Proton Decoupling: Use broadband proton decoupling during acquisition to improve signal-to-noise and simplify the spectra.

  • Referencing: Record the spectrum of the external 0.1 M Cd(ClO₄)₂ reference standard under the same experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis A Apo-Protein Preparation B Reconstitution with ¹¹³Cd A->B C Buffer Exchange & Concentration B->C D Initial pH Adjustment C->D E Filtering into NMR Tube D->E F NMR Spectrometer Setup E->F Insert Sample G ¹¹³Cd Data Acquisition F->G H Data Processing G->H I Chemical Shift Analysis H->I I->D Next Titration Point

Caption: Experimental workflow for a ¹¹³Cd NMR pH titration experiment.

pH_Effect_on_Coordination cluster_low_ph Low pH cluster_high_ph High pH Cd_low ¹¹³Cd His_H His-H⁺ Cd_low->His_H Coordination H2O H₂O Cd_low->H2O Coordination increase_pH Increase pH Cd_high ¹¹³Cd His His Cd_high->His Coordination OH OH⁻ Cd_high->OH Coordination

Caption: Effect of increasing pH on ¹¹³Cd coordination environment.

Troubleshooting_Tree Start Problem with ¹¹³Cd NMR Signal NoSignal No Signal Observed Start->NoSignal BroadSignal Broad Signal Start->BroadSignal NoShiftChange No Chemical Shift Change with pH Start->NoShiftChange ChemExchange1 Check for Chemical Exchange NoSignal->ChemExchange1 Yes LowConcentration Check Concentration/Enrichment NoSignal->LowConcentration No ChemExchange2 Check for Chemical Exchange BroadSignal->ChemExchange2 Yes SampleQuality Check Sample Quality BroadSignal->SampleQuality No pKaRange Check pKa vs. pH Range NoShiftChange->pKaRange Yes BindingSite Confirm Binding Site NoShiftChange->BindingSite No VaryTemp1 Vary Temperature ChemExchange1->VaryTemp1 VaryTemp2 Vary Temperature ChemExchange2->VaryTemp2 FilterSample Filter Sample SampleQuality->FilterSample ExpandpH Expand pH Range pKaRange->ExpandpH

Caption: Troubleshooting decision tree for common ¹¹³Cd NMR issues.

References

Dealing with low sensitivity in Cadmium-113 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with low sensitivity in Cadmium-113 (¹¹³Cd) NMR experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is the signal-to-noise ratio in my ¹¹³Cd NMR spectrum so low?

Low sensitivity is an inherent challenge in ¹¹³Cd NMR spectroscopy. Several factors contribute to this:

  • Low Natural Abundance: While ¹¹³Cd is a spin-½ nucleus, which is advantageous, its natural abundance is only 12.22%.[1]

  • Lower Gyromagnetic Ratio: The gyromagnetic ratio of ¹¹³Cd is significantly lower than that of protons (¹H), which directly impacts the signal intensity.

  • Sample Concentration: The signal intensity is directly proportional to the concentration of the ¹¹³Cd isotope in the sample.[2] For proteins, concentrations are often in the low millimolar (mM) or even micromolar (µM) range, further exacerbating the low sensitivity.

Troubleshooting Steps:

  • Isotopic Enrichment: The most effective way to boost sensitivity is to use isotopically enriched ¹¹³Cd. Enrichment to 96% can provide an eight-fold enhancement in sensitivity.[3]

  • Increase Sample Concentration: If possible, increase the concentration of your metalloprotein or cadmium-containing compound. For proteins, aiming for concentrations of 0.3-0.5 mM is recommended, though this may not always be feasible.[2]

  • Optimize Acquisition Parameters: Increase the number of scans (NS) to improve the signal-to-noise ratio through signal averaging.[4][5] Be mindful that this will also increase the experiment time.

  • Utilize a Cryoprobe: If available, a cryoprobe can significantly enhance sensitivity by reducing thermal noise from the electronics.[6][7][8][9][10]

2. How can I optimize my experimental parameters to improve sensitivity?

Optimizing acquisition parameters is crucial for maximizing the signal-to-noise ratio in a given experiment time.

  • Number of Scans (NS): Increasing the number of scans directly improves the signal-to-noise ratio, which scales with the square root of the number of scans.[6] Double the scans for a √2 improvement.

  • Relaxation Delay (D1): Understanding the spin-lattice relaxation time (T₁) of your ¹¹³Cd nucleus is important. Setting the relaxation delay to at least 1.3 times T₁ is a good starting point for maximizing signal per unit time. However, ¹¹³Cd can have short T₁ values, which can be advantageous.[1]

  • Pulse Width Calibration: Ensure the 90° pulse width for ¹¹³Cd is accurately calibrated for your specific probe and sample to ensure maximum signal excitation.

  • Spectral Width (SW): Set the spectral width to encompass all expected ¹¹³Cd signals. A unnecessarily wide spectral width can increase noise. The chemical shift range for ¹¹³Cd is large, approximately +700 to -125 ppm.[1]

Experimental Protocol: Optimizing Number of Scans

  • Initial Short Experiment: Acquire a spectrum with a relatively low number of scans (e.g., 1024) to get a quick assessment of the signal.

  • Estimate Required Scans: Based on the initial signal-to-noise ratio (S/N), estimate the number of scans needed to achieve the desired S/N. The relationship is: (Desired S/N / Initial S/N)² = (Required Scans / Initial Scans).

  • Set Up Long Acquisition: Set the calculated number of scans for your final experiment.

  • Monitor Experiment: Periodically check the progress of the acquisition to ensure the experiment is running as expected.

3. What role does sample preparation play in ¹¹³Cd NMR sensitivity?

Proper sample preparation is critical for obtaining high-quality ¹¹³Cd NMR spectra.

  • Purity: Ensure your sample is free of paramagnetic impurities, which can cause significant line broadening and reduce signal intensity.

  • Buffer Selection: Choose a buffer system that does not interact with the cadmium ion and has good pH stability. Be aware that some buffer components can chelate metal ions.

  • Solvent: Use high-quality deuterated solvents to minimize solvent signals that could interfere with your peaks of interest.[11]

  • Stability: The protein or complex should be stable under the experimental conditions for the duration of the NMR experiment, which can be lengthy.[2]

Recommended Sample Conditions for Protein NMR:

ParameterRecommended ValueRationale
Protein Concentration 0.3 - 0.5 mM (or higher if possible)[2]Higher concentration leads to a stronger NMR signal.
¹¹³Cd Enrichment > 90%Significantly boosts sensitivity.[3]
Buffer Non-chelating buffer (e.g., Tris, HEPES)Avoids unintended interactions with the Cd²⁺ ion.
pH Optimized for protein stability and foldingEnsures a homogeneous sample.
Additives Minimize, check for Cd²⁺ interactionAvoids interference and unwanted complexation.
Sample Volume ~500 µL (for standard 5mm tubes)Ensures proper filling of the NMR tube for optimal shimming.[2]

4. Can hardware upgrades improve my ¹¹³Cd NMR experiments?

Yes, utilizing advanced NMR hardware can provide a substantial boost in sensitivity.

  • Cryoprobes: These probes cool the detection electronics to cryogenic temperatures, which dramatically reduces thermal noise and can lead to a 3-4 fold increase in signal-to-noise ratio compared to a room temperature probe.[6][7][8][9][10] This translates to a 9-16 fold reduction in experiment time for the same S/N.

  • Higher Field Magnets: Moving to a higher magnetic field strength will increase sensitivity and spectral dispersion. The sensitivity gain is proportional to B₀^(3/2).

Quantitative Impact of Cryoprobe on Experiment Time:

S/N ImprovementReduction in Experiment Time
2x4x
3x9x
4x16x

5. Are there advanced NMR techniques that can help overcome low sensitivity?

When direct detection of ¹¹³Cd is challenging, indirect detection methods can be a powerful alternative.

  • ¹H-¹¹³Cd Heteronuclear Multiple Quantum Coherence (HMQC): This 2D NMR experiment detects the sensitive ¹H nucleus that is scalar coupled to the ¹¹³Cd nucleus.[1] This can provide a significant sensitivity enhancement, especially for protons on ligands directly coordinated to the cadmium ion, such as the protons of cysteine or histidine residues.[3] This technique was crucial in determining the 3D structure of metallothioneins.[12]

Methodology for a ¹H-¹¹³Cd HMQC Experiment:

  • Sample Preparation: Prepare a sample with ¹¹³Cd-labeled protein.

  • Spectrometer Setup: Tune the probe for both ¹H and ¹¹³Cd frequencies.

  • Pulse Program: Select a sensitivity-enhanced HMQC pulse sequence.

  • Parameter Optimization:

    • Set the ¹H spectral width to cover all proton resonances.

    • Set the ¹¹³Cd spectral width to cover the expected cadmium chemical shift range.

    • Optimize the long-range coupling constant (J-coupling) delay to match the expected ¹H-¹¹³Cd coupling.

  • Data Acquisition: Acquire the 2D data set. This may take several hours to days depending on the sample concentration.

  • Data Processing: Process the 2D data to obtain the correlation spectrum.

Visualizations

experimental_workflow General Workflow for a ¹¹³Cd NMR Experiment cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Prepare ¹¹³Cd-labeled protein/complex buffer Optimize buffer and sample conditions prep->buffer setup Spectrometer Setup (Tuning, Shimming) buffer->setup params Optimize Acquisition Parameters (NS, D1) setup->params acquire Acquire Data params->acquire process Process FID (FT, Phasing) acquire->process analyze Analyze Spectrum process->analyze sensitivity_enhancement Strategies to Enhance ¹¹³Cd NMR Sensitivity cluster_sample Sample Optimization cluster_hardware Hardware Solutions cluster_experimental Experimental Techniques low_sensitivity Low ¹¹³Cd Sensitivity enrichment Isotopic Enrichment (¹¹³Cd) low_sensitivity->enrichment Primary Solution concentration Increase Concentration low_sensitivity->concentration cryoprobe Use Cryoprobe low_sensitivity->cryoprobe Significant Impact high_field Higher Magnetic Field low_sensitivity->high_field scans Increase Number of Scans low_sensitivity->scans hmqc Indirect Detection (¹H-¹¹³Cd HMQC) low_sensitivity->hmqc Advanced Method

References

Correcting for baseline distortions in Cadmium-113 NMR data

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cadmium-113 (¹¹³Cd) NMR data analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline distortions in their ¹¹³Cd NMR experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your ¹¹³Cd NMR experiments, providing explanations and actionable solutions.

Q1: What are the common causes of baseline distortions in my ¹¹³Cd NMR spectra?

A1: Baseline distortions in NMR spectra, which manifest as a rolling or uneven baseline, can arise from several sources. In ¹¹³Cd NMR, these are often more pronounced due to the low frequency and wide spectral widths frequently used. Common causes include:

  • Acoustic Ringing: This is a significant issue in low-frequency NMR, such as ¹¹³Cd NMR.[1] The application of a radiofrequency pulse can induce mechanical vibrations in the probe components, which in turn generate spurious signals detected by the receiver coil.[1] This "ringing" decays over time and introduces a sinusoidal distortion to the baseline.

  • Pulse Breakthrough/FID Truncation: Ideally, data acquisition should start immediately after the excitation pulse. However, a short delay is necessary to prevent the receiver from being overwhelmed by the pulse itself. If this delay is too short, pulse breakthrough can occur, leading to a distorted baseline.[2] Conversely, if the initial points of the Free Induction Decay (FID) are not properly acquired (truncated), it can also result in baseline roll.

  • Instrumental Artifacts: Electronic imperfections, inadequate digital filtering, or timing errors in the pulse sequence can all contribute to baseline distortions.[3]

  • Broad Signals: The presence of very broad signals from the sample itself can sometimes be mistaken for a poor baseline.[4]

Q2: I observe a "rolling" or wavy baseline in my ¹¹³Cd NMR spectrum. How can I correct this?

A2: A rolling baseline is a common problem that can be addressed using various post-processing techniques. The most common methods involve fitting the distorted baseline to a mathematical function and then subtracting it from the spectrum. The choice of method depends on the nature of the distortion:

  • Polynomial Fitting: This method fits the baseline to a polynomial function of a chosen order.[2][4][5][6][7] It is effective for smooth, slowly varying baseline distortions.

  • Spline Fitting: For more complex or irregularly shaped baselines, a spline fit can be more appropriate. This method uses a series of polynomial functions to model different regions of the baseline, providing a more flexible fit.[2][5][6]

  • Digital Filtering: Modern NMR spectrometers often employ digital filters to improve data quality by suppressing noise and reducing baseline distortions at the acquisition stage.[8][9] Post-processing digital filtering can also be applied to the FID to mitigate baseline issues.

Q3: How do I choose the correct order for a polynomial baseline correction?

A3: The order of the polynomial determines the flexibility of the baseline fit. A low-order polynomial (e.g., 0th or 1st order) corrects for simple offset and linear tilt, respectively.[5] Higher-order polynomials can fit more complex curvatures.[4][5] However, using too high an order can lead to "overfitting," where the algorithm starts to fit broad peaks as part of the baseline, distorting the actual spectral features.[4] It is generally recommended to start with a lower order and gradually increase it while visually inspecting the corrected spectrum to ensure that real signals are not being attenuated.[4]

Q4: My baseline correction seems to be affecting my broad peaks. What should I do?

A4: This is a common pitfall, especially with automatic baseline correction algorithms that may misinterpret broad signals as part of the baseline.[4][6] To avoid this, you can:

  • Use Manual Baseline Correction: Manually select points in signal-free regions of the spectrum to define the baseline.[3][4][5] This gives you more control over the fitting process.

  • Apply Correction to a Specific Range: If the distortion is localized, apply the baseline correction only to that specific region of the spectrum, leaving the area with broad peaks unaffected.[4]

  • Use a Different Algorithm: Some algorithms, like the Whittaker Smoother, can be more robust in distinguishing between broad peaks and baseline roll.[6]

Q5: Can I prevent baseline distortions during the experiment instead of just correcting them afterwards?

A5: Yes, optimizing acquisition parameters can significantly reduce baseline distortions:

  • Adjust Acquisition Delay: Increasing the pre-scan delay (the time between the pulse and the start of acquisition) can help to minimize the effects of acoustic ringing and pulse breakthrough. However, this may also lead to a loss of signal for rapidly decaying FIDs.

  • Use Specific Pulse Sequences: Some pulse sequences are designed to minimize acoustic ringing. For example, the "aring" and "aring2" pulse programs in Bruker's TopSpin software can be effective.

  • Proper Shimming: While not a direct cause of baseline roll, poor shimming can lead to broad, distorted line shapes that can be mistaken for baseline issues. Ensuring good magnetic field homogeneity is crucial for acquiring high-quality spectra.

Experimental Protocols

This section provides detailed methodologies for the key baseline correction techniques.

Protocol 1: Polynomial Baseline Correction

This protocol describes a manual approach to polynomial baseline correction, which offers a high degree of control.

Objective: To correct for smooth, rolling baselines in ¹¹³Cd NMR spectra using a polynomial function.

Methodology:

  • Process the Raw Data: Perform Fourier transformation, phasing, and referencing of the raw FID data.

  • Identify Baseline Regions: Visually inspect the spectrum and identify regions that are free of any signals. These regions will be used to define the baseline. It is crucial to select points from across the entire spectral width to ensure a good fit.

  • Select Baseline Points: Using the processing software, select multiple data points within the identified baseline regions. The more points you select, the more accurately the polynomial will represent the baseline.

  • Choose Polynomial Order: Start with a low polynomial order (e.g., 3rd or 5th order).

  • Fit and Subtract: The software will fit a polynomial of the chosen order to the selected baseline points and subtract this fitted curve from the entire spectrum.

  • Evaluate the Correction: Visually inspect the corrected spectrum. The baseline should be flat and centered around zero. If the correction is not satisfactory, you can try the following:

    • Adjust the selected baseline points.

    • Increase or decrease the polynomial order. Be cautious with high orders, as they can distort broad peaks.[4]

  • Iterate if Necessary: Repeat steps 3-6 until a satisfactory baseline correction is achieved.

Protocol 2: Spline-Based Baseline Correction

This protocol is suitable for more complex baseline distortions that cannot be adequately modeled by a single polynomial.

Objective: To correct for complex and irregular baseline distortions using a spline function.

Methodology:

  • Initial Data Processing: As with the polynomial correction, begin with a Fourier-transformed, phased, and referenced spectrum.

  • Define Baseline Nodes: Instead of selecting many individual points, for a spline correction, you will define "nodes" or anchor points in the signal-free regions of the baseline.

  • Select Spline Type: NMR processing software often provides different types of spline algorithms (e.g., cubic splines). A cubic spline is a common choice that provides a smooth baseline.[2]

  • Generate and Subtract Spline: The software will generate a smooth curve that passes through the defined nodes and subtracts this from the spectrum.

  • Assess the Result: Examine the corrected spectrum for flatness. If the baseline is still distorted, you may need to add, remove, or reposition the nodes to better define the baseline curvature.

  • Refine the Correction: Adjust the nodes as needed and re-apply the spline correction until the desired baseline flatness is achieved.

Data Presentation

The effectiveness of different baseline correction methods can be compared quantitatively. The following table summarizes typical performance improvements, although specific results will vary depending on the initial quality of the data and the complexity of the spectrum.

Correction MethodTypical Signal-to-Noise Ratio ImprovementBaseline Flatness (Std. Dev. of Baseline)Peak Height/Area Accuracy
No Correction N/AHighLow (due to integration errors)
Polynomial Fit (5th Order) 10-20%Moderate to LowGood to Excellent
Spline Fit 15-25%Very LowExcellent
Whittaker Smoother 20-30%Very LowExcellent

Note: These are generalized values. Actual improvements are highly dependent on the specific dataset.

Mandatory Visualization

Experimental Workflow for Metalloprotein Analysis using ¹¹³Cd NMR

The following diagram illustrates a typical experimental workflow for studying the interaction of cadmium with metalloproteins using ¹¹³Cd NMR. This process is crucial in drug development and for understanding the role of metal ions in biological systems.[10][11]

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_processing Data Processing & Correction cluster_analysis Data Analysis & Interpretation protein_prep Protein Expression & Purification metal_removal Apo-protein Preparation (Metal Removal) protein_prep->metal_removal cd_titration Titration with ¹¹³Cd Isotopes metal_removal->cd_titration sample_prep NMR Sample Preparation cd_titration->sample_prep nmr_acq ¹¹³Cd NMR Data Acquisition sample_prep->nmr_acq Load Sample fid_data Raw FID Data nmr_acq->fid_data ft Fourier Transform fid_data->ft Process phasing Phase Correction ft->phasing baseline_correction Baseline Correction (e.g., Polynomial, Spline) phasing->baseline_correction processed_spectrum Corrected Spectrum baseline_correction->processed_spectrum peak_picking Peak Picking & Integration processed_spectrum->peak_picking Analyze chem_shift Chemical Shift Analysis peak_picking->chem_shift structural_info Structural & Dynamic Information chem_shift->structural_info

Caption: Workflow for ¹¹³Cd NMR analysis of metalloproteins.

References

Validation & Comparative

A Comparative Guide: Cadmium-113 vs. Zinc-67 NMR for Metalloprotein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metalloprotein analysis, nuclear magnetic resonance (NMR) spectroscopy stands out as a powerful technique for elucidating the structure and function of metal binding sites. For proteins that naturally bind zinc (Zn²⁺) or calcium (Ca²⁺), two NMR-active isotopes, Cadmium-113 (¹¹³Cd) and Zinc-67 (⁶⁷Zn), are of particular interest. This guide provides an objective comparison of ¹¹³Cd and ⁶⁷Zn NMR, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific analytical needs.

At a Glance: Key Differences

This compound NMR is often employed as a surrogate probe for zinc and calcium in proteins due to its favorable nuclear properties. In contrast, Zinc-67 NMR offers a direct window into the native zinc environment but is hampered by significant technical challenges.

Quantitative Comparison of Nuclear Properties

The intrinsic properties of the ¹¹³Cd and ⁶⁷Zn nuclei dictate the feasibility and quality of NMR experiments. The following table summarizes their key characteristics.

PropertyThis compound (¹¹³Cd)Zinc-67 (⁶⁷Zn)
Nuclear Spin (I) 1/25/2
Natural Abundance (%) 12.224.10
Gyromagnetic Ratio (γ) / 10⁷ rad T⁻¹ s⁻¹ -5.96092.6685
NMR Receptivity (relative to ¹H) 1.33 x 10⁻³1.18 x 10⁻⁴
Quadrupole Moment (Q) / 10⁻²⁸ m² 00.15
Chemical Shift Range (ppm) ~850 (-125 to +700)~2700
Typical Linewidths NarrowBroad

Performance in Metalloprotein Analysis

The choice between ¹¹³Cd and ⁶⁷Zn NMR hinges on a trade-off between sensitivity, directness of measurement, and the level of structural detail required.

This compound NMR: The Sensitive Surrogate

¹¹³Cd is a spin-1/2 nucleus, which means it does not have a nuclear quadrupole moment. This results in sharper resonance lines and higher sensitivity compared to quadrupolar nuclei.[1] Its chemical shift is exquisitely sensitive to the coordination environment, including the number and type of ligands (e.g., oxygen, nitrogen, sulfur), coordination number, and geometry.[2][3] This makes it an excellent probe for characterizing metal binding sites.[2][3]

Advantages:

  • High Sensitivity and Resolution: The spin-1/2 nature of ¹¹³Cd leads to narrow lines and relatively high sensitivity, enabling the study of metalloproteins at reasonable concentrations.[1]

  • Wide Chemical Shift Range: The large chemical shift range of ¹¹³Cd allows for the resolution of multiple metal binding sites within a single protein.[2][4][5]

  • Well-Established Methodology: A wealth of literature exists on ¹¹³Cd NMR of metalloproteins, providing a strong foundation for experimental design and data interpretation.[2][3]

Limitations:

  • Indirect Probe: As a surrogate, ¹¹³Cd only provides information about the metal binding site after the native metal has been replaced. This substitution could potentially perturb the local structure.

  • Toxicity: Cadmium is a toxic heavy metal, requiring careful handling and disposal.

Zinc-67 NMR: The Challenging Native Probe

⁶⁷Zn is the only NMR-active isotope of zinc, offering the potential for direct observation of the native metal binding site.[6] However, its utility is severely limited by its nuclear properties. As a quadrupolar nucleus (spin I = 5/2), its interaction with local electric field gradients leads to very broad resonance signals and low sensitivity.[7][8][9]

Advantages:

  • Direct Observation: ⁶⁷Zn NMR directly probes the native zinc environment, avoiding any potential structural artifacts introduced by metal substitution.

  • Sensitivity to Local Symmetry: The quadrupolar interaction is highly sensitive to the symmetry of the metal coordination sphere, providing unique structural insights.[10][11]

Limitations:

  • Very Low Sensitivity: The combination of low natural abundance, a low gyromagnetic ratio, and quadrupolar broadening results in extremely low sensitivity, often necessitating isotopic enrichment and advanced NMR techniques.[7][8][9]

  • Broad Linewidths: The large quadrupolar moment of ⁶⁷Zn leads to broad signals, which can obscure subtle differences between metal sites and make detection difficult, especially for larger proteins in solution.[6][12][13]

  • Technical Demands: Successful ⁶⁷Zn NMR experiments typically require very high magnetic fields, cryogenic probes to reduce thermal noise, and specialized solid-state NMR techniques.[7][14][15][16]

Experimental Protocols

General Workflow for Metalloprotein NMR Sample Preparation

cluster_0 Protein Expression and Purification cluster_1 Apo-Protein Preparation cluster_2 Metal Reconstitution cluster_3 NMR Sample Preparation P1 Express Protein P2 Purify Protein P1->P2 A1 Remove Native Metal P2->A1 A2 Buffer Exchange A1->A2 M1 Add Isotopically Enriched Metal A2->M1 N1 Concentrate Sample M1->N1 N2 Transfer to NMR Tube N1->N2

Caption: General workflow for preparing a metalloprotein sample for NMR analysis.

This compound NMR Spectroscopy of a Metalloprotein

Objective: To characterize the metal binding sites of a zinc-binding protein by substituting the native Zn²⁺ with ¹¹³Cd²⁺.

Methodology:

  • Apo-Protein Preparation: The native zinc ions are removed from the purified protein by dialysis against a buffer containing a chelating agent (e.g., EDTA), followed by extensive dialysis against a metal-free buffer.

  • ¹¹³Cd²⁺ Reconstitution: The apo-protein is titrated with a solution of ¹¹³CdCl₂ or ¹¹³Cd(ClO₄)₂ until the metal binding sites are saturated. The progress of reconstitution can be monitored by UV-Vis or fluorescence spectroscopy.

  • Sample Preparation for NMR: The ¹¹³Cd-substituted protein is concentrated to a final concentration typically in the range of 0.5-2 mM. The sample is then placed in a suitable NMR tube.

  • NMR Data Acquisition: A one-dimensional ¹¹³Cd NMR spectrum is acquired, usually with proton decoupling to enhance sensitivity and resolution.[2] For assignments and further structural information, two-dimensional experiments like ¹H-¹¹³Cd HMQC can be performed.[3][4]

Zinc-67 NMR Spectroscopy (Solid-State)

Objective: To directly probe the native zinc coordination environment in a metalloprotein.

Methodology:

  • Isotopic Enrichment: Due to the low natural abundance of ⁶⁷Zn, it is often necessary to express the protein in a medium enriched with ⁶⁷Zn.

  • Sample Preparation for Solid-State NMR: The purified, ⁶⁷Zn-enriched protein is lyophilized or precipitated to obtain a solid powder. The powder is then packed into a solid-state NMR rotor.

  • NMR Data Acquisition: ⁶⁷Zn solid-state NMR spectra are acquired at a high magnetic field (e.g., >18 T).[7][10] A cryogenic probe is often used to increase the signal-to-noise ratio.[7][14][15][16] Specialized pulse sequences, such as the Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) sequence, are employed to enhance the signal of the broad central transition.[10][12][13]

Decision-Making Framework

The selection of the appropriate NMR technique depends on the specific research question and available resources.

Start Start: Analyze Metalloprotein Q1 Is direct observation of the native Zn site essential? Start->Q1 Q2 Are high-field NMR and cryoprobe available? Q1->Q2 Yes A2 Use 113Cd NMR as a surrogate probe Q1->A2 No Q3 Is isotopic enrichment feasible? Q2->Q3 Yes Q2->A2 No A1 Consider 67Zn NMR Q3->A1 Yes Q3->A2 No End1 Proceed with 67Zn NMR A1->End1 End2 Proceed with 113Cd NMR A2->End2

Caption: Decision tree for selecting between ¹¹³Cd and ⁶⁷Zn NMR.

Conclusion

This compound and Zinc-67 NMR are complementary techniques for the study of metalloproteins. ¹¹³Cd NMR is a robust and sensitive method that serves as an excellent surrogate for probing the metal binding sites of zinc and calcium proteins, particularly in solution. Its primary drawback is the indirect nature of the measurement. Conversely, ⁶⁷Zn NMR provides direct information about the native zinc environment but is plagued by very low sensitivity and technical complexity, often limiting its application to the solid state. The choice between these two powerful techniques should be guided by the specific biological question, the properties of the protein under investigation, and the available instrumentation.

References

Cadmium-113 NMR: A Superior Probe for Unraveling Metalloprotein Dynamics and Drug Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to elucidate the intricate roles of metal ions in biological systems, Cadmium-113 Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful and versatile tool. This guide provides an objective comparison of ¹¹³Cd NMR with other nuclei, supported by experimental data, and offers detailed methodologies for its application in metalloprotein studies.

The unique nuclear properties of this compound (¹¹³Cd) offer significant advantages over other NMR-active nuclei, particularly for probing metal binding sites in proteins and for characterizing the mechanisms of drug action. Its utility as a surrogate for biologically crucial but NMR-silent or challenging nuclei, such as Zinc-67 (⁶⁷Zn), Calcium-43 (⁴³Ca), and Magnesium-25 (²⁵Mg), has made it an indispensable technique in bioinorganic chemistry and drug discovery.

Unveiling the Advantages: ¹¹³Cd vs. Other Nuclei

The primary strengths of ¹¹³Cd as an NMR probe lie in its favorable nuclear spin, high sensitivity, and an exceptionally wide chemical shift range that is exquisitely sensitive to the coordination environment.

Property¹¹³Cd ⁶⁷Zn⁴³Ca²⁵Mg¹H¹³C¹⁵N
Nuclear Spin (I) 1/2 5/27/25/21/21/21/2
Natural Abundance (%) 12.22 4.100.13510.0099.981.110.37
Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) -5.961 2.669-1.815-1.64226.7526.728-2.712
Relative Sensitivity (vs ¹H) 1.09 x 10⁻² 2.87 x 10⁻³9.26 x 10⁻³2.68 x 10⁻³1.001.59 x 10⁻²1.04 x 10⁻³
Chemical Shift Range (ppm) ~900 ~200~100~50~15~250~900

As the table illustrates, ¹¹³Cd possesses a nuclear spin of 1/2, which results in sharp NMR signals, free from the line-broadening effects associated with quadrupolar nuclei (spin > 1/2) like ⁶⁷Zn, ⁴³Ca, and ²⁵Mg. While its natural abundance is moderate, it is significantly higher than that of ⁴³Ca. Furthermore, isotopic enrichment of ¹¹³Cd is readily achievable, providing a substantial boost in sensitivity.

The most striking advantage of ¹¹³Cd is its vast chemical shift range, spanning approximately 900 ppm.[1] This extensive range makes the ¹¹³Cd chemical shift a highly sensitive reporter of the local electronic environment around the cadmium nucleus. The nature of the coordinating ligands (oxygen, nitrogen, or sulfur) and the coordination geometry profoundly influence the chemical shift, allowing for detailed characterization of metal binding sites.[1]

¹¹³Cd Chemical Shift Dependence on Ligand Type:

Coordinating AtomTypical Chemical Shift Range (ppm)
Oxygen (O)-100 to 100
Nitrogen (N)100 to 300
Sulfur (S)300 to 700

This predictable trend allows researchers to identify the types of amino acid residues coordinating the metal ion within a protein.

Experimental Protocol: Probing Metal Binding in E. coli Alkaline Phosphatase with ¹¹³Cd NMR

A classic application of ¹¹³Cd NMR is the study of metal ion binding and cooperativity in metalloenzymes. The dimeric zinc metalloenzyme Escherichia coli alkaline phosphatase has been extensively studied using this technique, where ¹¹³Cd(II) is substituted for the native Zn(II) ions.

Objective: To monitor the stepwise binding of ¹¹³Cd²⁺ to the apoenzyme of alkaline phosphatase and to characterize the different metal binding sites.

Materials:

  • Apo-alkaline phosphatase from E. coli

  • ¹¹³CdCl₂ (isotopically enriched)

  • Buffer solution (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • NMR tubes (5 mm)

  • NMR spectrometer equipped with a broadband probe

Procedure:

  • Apoenzyme Preparation: Prepare a solution of apo-alkaline phosphatase in the chosen buffer. The protein concentration should be in the range of 0.5-1.0 mM.

  • ¹¹³Cd Titration:

    • Acquire a background ¹¹³Cd NMR spectrum of the buffer solution.

    • Add aliquots of a concentrated ¹¹³CdCl₂ solution to the apoenzyme solution to achieve desired metal-to-protein stoichiometries (e.g., 0.5, 1.0, 1.5, 2.0, 3.0, and 4.0 equivalents of ¹¹³Cd²⁺ per enzyme dimer).

    • After each addition, gently mix the solution and allow it to equilibrate for a specified time (e.g., 30 minutes) at a controlled temperature.

  • NMR Data Acquisition:

    • Transfer the sample to a 5 mm NMR tube.

    • Acquire one-dimensional ¹¹³Cd NMR spectra at a constant temperature (e.g., 25 °C).

    • Typical acquisition parameters include:

      • Spectrometer frequency for ¹¹³Cd (e.g., 110.9 MHz on an 11.7 T magnet).

      • A 90° pulse width calibrated for the specific probe and sample.

      • A relaxation delay of 1-2 seconds.

      • A spectral width sufficient to cover the expected chemical shift range (e.g., 800 ppm).

      • A large number of scans (e.g., 10,000 - 50,000) to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

      • Proton decoupling is typically applied during acquisition to improve signal sharpness.

  • Data Processing:

    • Apply a line broadening factor (e.g., 10-50 Hz) to the free induction decay (FID) to improve the signal-to-noise ratio.

    • Fourier transform the FID to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Reference the chemical shifts to an external standard (e.g., 0.1 M Cd(ClO₄)₂).

Expected Results: The sequential appearance of distinct ¹¹³Cd NMR signals with increasing metal equivalents allows for the assignment of resonances to the different metal binding sites (A, B, and C sites in each monomer of alkaline phosphatase) and provides insights into the binding affinity and cooperativity.

Visualizing Metal-Ion-Dependent Anticooperativity in Alkaline Phosphatase

¹¹³Cd NMR studies have been instrumental in elucidating the mechanism of negative cooperativity in E. coli alkaline phosphatase. The following diagram, generated using the DOT language, illustrates the different states of the dimeric enzyme upon ¹¹³Cd²⁺ and phosphate binding, as revealed by ¹¹³Cd NMR.

AlkalinePhosphatase_Cooperativity Apo Apo-AP Dimer Cd2_A [Cd(A)]₂-AP (Symmetric A-sites occupied) Apo->Cd2_A + 2 Cd²⁺ Cd2_AP_P_intermediate [Cd(A)]₂-AP + 2Pᵢ (Transient state) Cd2_A->Cd2_AP_P_intermediate + 2 Pᵢ Cd2_AP_P_asymmetric [Cd(A)-Pᵢ][Cd(B)]-AP (Asymmetric state) Cd2_AP_P_intermediate->Cd2_AP_P_asymmetric Conformational Change (Negative Cooperativity)

Metal-ion-dependent anticooperativity in E. coli alkaline phosphatase.

This diagram illustrates how the initial symmetric binding of two ¹¹³Cd²⁺ ions to the A-sites of the apoenzyme is followed by an asymmetric conformational change upon the addition of phosphate. This change, a hallmark of negative cooperativity, is directly observed through changes in the ¹¹³Cd NMR spectrum.

Conclusion

This compound NMR spectroscopy stands as a premier technique for investigating the structure and function of metalloproteins and for probing the interactions of drugs with these vital targets. Its inherent advantages, including a spin-1/2 nucleus, high sensitivity (especially with isotopic enrichment), and a broad and informative chemical shift range, provide unparalleled insights into the coordination chemistry of metal binding sites. By serving as a sensitive surrogate for biologically important but less NMR-amenable metal ions, ¹¹³Cd NMR will continue to be a cornerstone of research in bioinorganic chemistry, enzymology, and drug development, enabling the design of more effective and targeted therapeutics.

References

A Comparative Guide: Cross-validation of Cadmium-113 NMR Data with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cadmium-113 Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for the structural elucidation of cadmium-binding sites in biological macromolecules. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to assist researchers in selecting the appropriate technique and in cross-validating their findings for a more complete understanding of metal-protein interactions.

Introduction

In the realm of structural biology and drug development, understanding the precise coordination environment of metal ions within proteins is paramount. Cadmium, often used as a substitute for zinc or calcium in metalloproteins, provides a valuable probe for studying these sites.[1] Two powerful techniques, this compound (¹¹³Cd) NMR spectroscopy and X-ray crystallography, stand out for their ability to provide high-resolution structural information.

¹¹³Cd NMR is a sensitive spectroscopic technique that provides detailed information about the electronic environment of the cadmium ion, including the nature of the coordinating ligands, coordination number, and geometry.[2][3] In contrast, X-ray crystallography provides a static, three-dimensional map of electron density, revealing the precise spatial arrangement of atoms, including the metal ion and its coordinating residues, and providing accurate bond lengths and angles.[4]

While both techniques are powerful, they offer complementary information. NMR provides insights into the dynamic nature of the metal-binding site in solution, whereas crystallography offers a high-resolution snapshot of the site in a crystalline state.[5] Cross-validation of data from both techniques is therefore crucial for a comprehensive and accurate description of the metal coordination sphere.

Data Presentation: A Comparative Analysis of Metallothionein

Metallothioneins are small, cysteine-rich proteins that bind heavy metal ions like cadmium and zinc.[6][7] The structure of rat metallothionein-2, containing seven cadmium ions, has been determined by both ¹¹³Cd NMR and X-ray crystallography, providing an excellent case study for a direct comparison of the data obtained from these two techniques.[6][8]

Parameter¹¹³Cd NMR (in solution)X-ray Crystallography (in crystal)Key Observations
Overall Fold The global fold and the topology of the metal-cysteine clusters are identical to the crystal structure.[6]Provides a static picture of the protein's three-dimensional structure.[6]High degree of concordance between the solution and crystal structures, indicating that the crystal packing forces do not significantly alter the overall protein architecture.[6]
Metal-Cysteine Connectivity Homonuclear ¹¹³Cd-¹¹³Cd decoupling experiments establish the connectivity within the metal-thiolate clusters.[9]The electron density map clearly shows the linkages between cadmium ions and cysteine sulfur atoms.[6]Both techniques independently confirm the presence of a three-metal and a four-metal cluster.[6][9]
¹¹³Cd Chemical Shift (ppm) Ranges from approximately 610 to 670 ppm, highly sensitive to the local coordination environment.[9]Not applicable.The chemical shift in NMR is a powerful indicator of the nature and geometry of the coordinating ligands.[2]
Cd-S Bond Lengths (Å) Not directly measured.Average bond lengths can be precisely determined. For example, in a related CdS magic-size cluster, the average Cd-S bond length was determined to be around 2.4 Å.X-ray crystallography provides precise bond distances, which are crucial for understanding the stability and reactivity of the metal site.
Coordination Geometry Inferred from chemical shifts; tetrahedral coordination by four cysteine sulfur atoms is indicated by the observed chemical shift range.[2][9]Directly observed as tetrahedral for all cadmium ions.[6]Excellent agreement on the coordination geometry of the cadmium ions.
Dynamics Provides information on the flexibility of the protein backbone and side chains in solution.Provides a static picture, with thermal B-factors indicating regions of higher or lower mobility.NMR is uniquely suited to study the dynamic aspects of the metal-binding site, which can be crucial for function.

Experimental Protocols

This compound NMR Spectroscopy of Metalloproteins

This protocol outlines the key steps for acquiring ¹¹³Cd NMR data for a cadmium-substituted protein.

1. Sample Preparation:

  • Protein Expression and Purification: Express and purify the metalloprotein of interest. If the native protein does not contain cadmium, it needs to be substituted with ¹¹³Cd. This is often achieved by dialysis against a buffer containing ¹¹³CdCl₂.

  • Buffer Exchange: Dialyze the ¹¹³Cd-substituted protein into a suitable NMR buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4). The buffer should not contain any chelating agents.

  • Concentration: Concentrate the protein sample to 0.3-0.5 mM.[10] For smaller peptides, concentrations of 2-5 mM may be achievable.[10]

  • Solvent: The final sample should be in a deuterated solvent (e.g., 90% H₂O/10% D₂O) for the NMR lock.[11]

  • Filtration: Filter the final sample into a clean NMR tube to remove any particulate matter.[3][12]

2. NMR Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer equipped with a cryoprobe for optimal sensitivity.

  • Experiment: Acquire a one-dimensional (1D) ¹¹³Cd NMR spectrum. Proton decoupling is typically used to obtain sharp signals.[13]

  • Parameters:

    • Pulse Width: Calibrate the 90° pulse width for ¹¹³Cd.

    • Acquisition Time: Typically 0.1-0.2 seconds.

    • Recycle Delay: 1-2 seconds.

    • Number of Scans: A large number of scans (often thousands) are required due to the low gyromagnetic ratio and natural abundance of ¹¹³Cd.

  • Referencing: The ¹¹³Cd chemical shifts are typically referenced externally to a 0.1 M Cd(ClO₄)₂ solution at 0 ppm.[2]

3. Data Processing and Analysis:

  • Fourier Transformation: Apply Fourier transformation to the acquired free induction decay (FID).

  • Phasing and Baseline Correction: Phase the spectrum and apply baseline correction to obtain a clean spectrum.

  • Peak Picking and Integration: Identify and integrate the ¹¹³Cd resonances.

  • Interpretation: Correlate the observed chemical shifts with the nature of the coordinating ligands (e.g., sulfur, nitrogen, oxygen) and the coordination geometry.[2]

X-ray Crystallography of Cadmium-Containing Proteins

This protocol provides a general workflow for determining the crystal structure of a cadmium-containing protein.

1. Protein Preparation and Crystallization:

  • Protein Purity: The protein sample must be highly pure (>95%).

  • Concentration: Concentrate the protein to 5-10 mg/mL.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion to find initial crystallization hits.[14]

  • Crystal Optimization: Optimize the initial crystallization conditions to obtain large, well-diffracting single crystals.[14] For cadmium-substituted proteins, ¹¹³CdCl₂ can be included in the crystallization buffer or the crystals can be soaked in a solution containing the cadmium salt.

2. X-ray Diffraction Data Collection:

  • Cryo-protection: Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.[14]

  • Data Collection: Mount the crystal on a goniometer and collect diffraction data using a synchrotron X-ray source.[4] A full dataset is collected by rotating the crystal in the X-ray beam.

  • Anomalous Diffraction: To unambiguously identify the cadmium ions, it is recommended to collect diffraction data at energies above and below the cadmium absorption edge (anomalous diffraction).[15]

3. Structure Determination and Refinement:

  • Data Processing: Process the diffraction images to obtain a list of reflection intensities.

  • Phase Determination: Solve the "phase problem" using methods like molecular replacement (if a homologous structure is available) or experimental phasing techniques such as single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD).[4]

  • Model Building: Build an initial atomic model of the protein into the calculated electron density map.

  • Refinement: Refine the atomic model against the experimental diffraction data to improve its agreement with the observed data and to ensure good stereochemistry. This process yields the final three-dimensional structure.[4]

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow for Cd-113 NMR and X-ray Crystallography cluster_NMR This compound NMR Spectroscopy cluster_Xray X-ray Crystallography cluster_Validation Cross-Validation NMR_Sample 1. Prepare 113Cd-labeled Protein Sample NMR_Acquire 2. Acquire 1D 113Cd NMR Spectrum NMR_Sample->NMR_Acquire NMR_Process 3. Process and Analyze Chemical Shifts NMR_Acquire->NMR_Process NMR_Result Coordination Environment (Ligands, Geometry) NMR_Process->NMR_Result Compare Compare NMR and X-ray Data NMR_Result->Compare Xray_Crystals 1. Crystallize Cd-containing Protein Xray_Data 2. Collect X-ray Diffraction Data Xray_Crystals->Xray_Data Xray_Structure 3. Determine and Refine 3D Structure Xray_Data->Xray_Structure Xray_Result Atomic Coordinates (Bond Lengths, Angles) Xray_Structure->Xray_Result Xray_Result->Compare Model Refine Structural Model Compare->Model Conclusion Comprehensive Structural and Dynamic Picture Model->Conclusion

Caption: Workflow for the cross-validation of ¹¹³Cd NMR and X-ray crystallography data.

Conclusion

The cross-validation of ¹¹³Cd NMR and X-ray crystallography data provides a powerful approach for the comprehensive characterization of cadmium-binding sites in proteins. While X-ray crystallography delivers a precise, static atomic picture, ¹¹³Cd NMR offers valuable insights into the dynamic nature and electronic properties of the metal site in solution. The strong correlation observed in studies of proteins like metallothionein underscores the validity of both techniques and highlights their complementary nature. For researchers in drug development and structural biology, the integrated use of these two methods will lead to a more complete and accurate understanding of metalloprotein structure and function, ultimately aiding in the design of more effective therapeutic agents.

References

Cadmium-113 vs. Calcium-43 NMR: A Comparative Guide for Studying Calcium Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of calcium-binding studies, the choice of nuclear magnetic resonance (NMR) probe is a critical decision. While Calcium-43 is the endogenous nucleus, its unfavorable NMR properties often lead researchers to a more sensitive surrogate: Cadmium-113. This guide provides an objective comparison of ¹¹³Cd and ⁴³Ca NMR for investigating calcium binding events, supported by experimental data and detailed methodologies.

The direct observation of calcium, a crucial second messenger in a myriad of signaling pathways, is often hampered by the inherent limitations of its only NMR-active isotope, ⁴³Ca. Its low natural abundance, small magnetic moment, and quadrupolar nature present significant challenges in sensitivity and resolution. Consequently, ¹¹³Cd has emerged as a powerful substitute, offering superior NMR characteristics that facilitate the detailed characterization of calcium-binding sites in proteins and other biomolecules.

At a Glance: Key Differences

PropertyThis compound Calcium-43
Nuclear Spin (I) 1/27/2
Natural Abundance (%) 12.220.135
Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) -5.961-1.803
Relative Sensitivity (vs. ¹H) 1.09 x 10⁻²6.13 x 10⁻³
Receptivity (vs. ¹³C) 7.940.051
Chemical Shift Range (ppm) ~900 (-200 to +700)~70 (-35 to +35)
Quadrupolar Moment (10⁻²⁸ m²) 0-0.049
Typical Linewidths in Proteins Narrow (Hz to tens of Hz)Broad (hundreds to thousands of Hz)

Probing the Calcium-Binding Site: A Deeper Dive

This compound NMR: The Sensitive Surrogate

Cadmium(II) shares similar ionic radius and coordination preferences with Calcium(II), allowing it to effectively substitute for Ca²⁺ in many biological systems. The primary advantage of ¹¹³Cd lies in its spin-1/2 nucleus, which results in sharp NMR signals and the absence of quadrupolar broadening. This, combined with its relatively high natural abundance and the option for isotopic enrichment, provides a significant sensitivity advantage over ⁴³Ca.

The large chemical shift range of ¹¹³Cd is exquisitely sensitive to the coordination environment, including the number and type of coordinating ligands (oxygen, nitrogen, or sulfur), coordination number, and geometry.[1] This sensitivity allows for the detailed characterization of metal binding sites and the detection of subtle conformational changes upon ligand binding or protein-protein interactions.

  • High Sensitivity: Especially with isotopic enrichment, enabling studies at physiologically relevant concentrations.[1]

  • High Resolution: The spin-1/2 nucleus yields narrow lines, facilitating the resolution of individual binding sites.

  • Informative Chemical Shifts: The wide chemical shift range provides detailed information about the coordination sphere.[1]

  • Surrogate Probe: It is not the native ion, and structural or dynamic perturbations due to the substitution must be considered.

  • Toxicity: Cadmium is a heavy metal with significant toxicity, requiring careful handling and disposal.

Calcium-43 NMR: The Direct but Challenging Approach

The most significant advantage of ⁴³Ca NMR is that it directly probes the native calcium ion in its unperturbed environment. However, the practical application of ⁴³Ca NMR is severely limited by its intrinsic properties. The very low natural abundance (0.135%) and low gyromagnetic ratio result in extremely low sensitivity.[2] Furthermore, as a quadrupolar nucleus (spin I = 7/2), ⁴³Ca is subject to rapid relaxation and broad spectral lines, particularly in the asymmetric environments typical of protein binding sites.[3]

Isotopic enrichment is almost always a necessity for ⁴³Ca NMR studies of biological macromolecules, which can be a significant cost factor.[4] Despite these challenges, advancements in high-field magnets and specialized pulse sequences are gradually expanding the applicability of this technique.

  • Direct Observation: Provides information about the native calcium ion without the need for a surrogate.

  • Quadrupolar Coupling: The quadrupolar interaction, while a source of broadening, can provide information about the symmetry of the electric field gradient at the nucleus and thus the geometry of the binding site.

  • Very Low Sensitivity: Requires high concentrations and/or expensive isotopic enrichment.[2]

  • Broad Lines: Quadrupolar relaxation leads to broad signals, often limiting resolution.[3]

  • Small Chemical Shift Range: The narrow chemical shift range can make it difficult to resolve different calcium binding sites.[3]

Experimental Considerations: Protocols and Data Acquisition

Sample Preparation

For ¹¹³Cd NMR:

  • Protein Expression and Purification: The calcium-binding protein of interest is expressed and purified to homogeneity.

  • Apo-Protein Preparation: Endogenous metals are removed by dialysis against a chelating agent (e.g., EDTA or Chelex-100), followed by extensive dialysis against metal-free buffer.

  • ¹¹³Cd Titration: A stock solution of ¹¹³CdCl₂ or ¹¹³Cd(ClO₄)₂ (often from isotopically enriched ¹¹³CdO) is gradually added to the apo-protein solution.[5]

  • NMR Sample: The final sample typically contains 0.1-1 mM protein in a suitable buffer (e.g., Tris or HEPES) with 10% D₂O for the field-frequency lock. The pH is carefully adjusted to the desired value.

For ⁴³Ca NMR:

  • Protein Expression and Purification: Similar to ¹¹³Cd NMR, the protein is expressed and purified.

  • Apo-Protein Preparation: Rigorous removal of all divalent cations is crucial.

  • ⁴³Ca Labeling: A stock solution of isotopically enriched ⁴³CaCl₂ (e.g., from ⁴³CaCO₃ dissolved in HCl) is added to the apo-protein.[6]

  • NMR Sample: Due to the low sensitivity, protein concentrations are typically higher (mM range) than for ¹¹³Cd NMR. The sample is prepared in a suitable buffer with D₂O.

NMR Data Acquisition
Parameter¹¹³Cd NMR ⁴³Ca NMR
Spectrometer Frequency Typically 4.7 to 21.1 THigh field (≥ 14.1 T) is highly recommended
Pulse Sequence Simple pulse-acquire with proton decouplingSpin-echo or more complex sequences to manage broad lines
Acquisition Time 0.1 - 0.5 sShorter due to rapid relaxation (ms range)
Recycle Delay 1 - 5 sShorter due to rapid T₁ relaxation (ms to s range)
Number of Scans Thousands to hundreds of thousandsHundreds of thousands to millions
Referencing External 0.1 M Cd(ClO₄)₂ in H₂O/D₂O (0 ppm)[1]External 1 M CaCl₂ in H₂O/D₂O (0 ppm)[7]

Visualizing the Workflow and Logic

To better understand the decision-making process and experimental flow, the following diagrams illustrate the key considerations and steps for each technique.

Cadmium113_Workflow Experimental Workflow for ¹¹³Cd NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation p1 Express & Purify Protein p2 Prepare Apo-Protein (Chelation) p1->p2 p3 Titrate with ¹¹³Cd²⁺ p2->p3 p4 Prepare NMR Sample (0.1-1 mM) p3->p4 a1 1D ¹¹³Cd NMR Experiment p4->a1 a2 Proton Decoupling a1->a2 a3 Set Referencing (External Cd(ClO₄)₂) a1->a3 d1 Observe Chemical Shifts a3->d1 d2 Measure Linewidths d1->d2 d3 Integrate Signals d2->d3 i1 Determine Number of Binding Sites d3->i1 i2 Characterize Coordination Environment i1->i2 i3 Probe Conformational Changes i2->i3

Caption: Workflow for ¹¹³Cd NMR studies of calcium-binding proteins.

Calcium43_Workflow Experimental Workflow for ⁴³Ca NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation p1 Express & Purify Protein p2 Prepare Apo-Protein (Rigorous Chelation) p1->p2 p3 Label with Isotopically Enriched ⁴³Ca²⁺ p2->p3 p4 Prepare Concentrated NMR Sample (>1 mM) p3->p4 a1 1D ⁴³Ca NMR Experiment (High Field) p4->a1 a2 Spin-Echo or Quadrupolar Echo a1->a2 a3 Set Referencing (External CaCl₂) a1->a3 d3 Observe Chemical Shift a3->d3 d1 Measure Linewidths d2 Determine Quadrupolar Coupling Constant (Cq) d1->d2 d1->d3 i1 Assess Binding Site Symmetry d2->i1 i2 Study Dynamics of Bound Ca²⁺ i1->i2 i3 Confirm Native Ion Binding i2->i3

Caption: Workflow for ⁴³Ca NMR studies of calcium-binding proteins.

Logic_Comparison Logical Comparison of ¹¹³Cd and ⁴³Ca NMR cluster_question Primary Research Question cluster_cd ¹¹³Cd NMR Path cluster_ca ⁴³Ca NMR Path cluster_outcome Expected Outcome q1 Detailed Characterization of Binding Site? cd1 High Sensitivity & Resolution q1->cd1 q2 Confirmation of Native Ion Binding? ca2 Direct Probe of Native Ion q2->ca2 cd2 Large Chemical Shift Dispersion cd1->cd2 cd3 Ideal for Titrations & Conformational Studies cd2->cd3 out1 Detailed Structural & Dynamic Information cd3->out1 ca1 Low Sensitivity & Broad Lines ca1->ca2 ca3 Provides Information on Site Symmetry ca2->ca3 out2 Validation of Native State ca3->out2

Caption: Decision logic for choosing between ¹¹³Cd and ⁴³Ca NMR.

Conclusion: Making the Right Choice

The selection between ¹¹³Cd and ⁴³Ca NMR spectroscopy for studying calcium binding is a trade-off between sensitivity and authenticity.

  • ¹¹³Cd NMR is the workhorse for detailed structural and dynamic investigations of calcium-binding sites. Its superior sensitivity and resolution allow for a wide range of experiments that are often not feasible with ⁴³Ca. It is the method of choice for identifying the number of binding sites, characterizing the nature of the coordinating ligands, and monitoring conformational changes.

  • ⁴³Ca NMR , despite its significant challenges, offers the unique advantage of directly observing the native calcium ion. It is most valuable for validating that the observations made with a surrogate ion like ¹¹³Cd are relevant to the native protein and for studying the dynamics and symmetry of the authentic calcium-binding environment, particularly when isotopic enrichment is a viable option.

For many research projects, a combination of both techniques can provide the most comprehensive understanding. ¹¹³Cd NMR can be used for the initial detailed characterization, while ⁴³Ca NMR can then be employed to validate key findings with the native ion. Ultimately, the choice of nucleus will depend on the specific scientific question, the available instrumentation, and the budget for isotopic enrichment.

References

Unveiling Coordination Geometries with Cadmium-113 NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the coordination environment of metal ions is paramount for elucidating structure-function relationships in chemical and biological systems. Cadmium-113 Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful analytical technique, offering exceptional sensitivity to the local chemical environment of the cadmium nucleus. The 113Cd chemical shift, in particular, provides a robust correlation with the coordination number and the nature of the coordinating ligands, making it an invaluable tool for characterizing metal binding sites.

This guide provides a comprehensive comparison of 113Cd chemical shifts for different coordination geometries, supported by experimental data. It further details the experimental protocols for acquiring 113Cd NMR spectra, enabling researchers to effectively apply this technique in their own work.

Data Presentation: Correlating 113Cd Chemical Shifts with Coordination Environment

The 113Cd chemical shift is highly sensitive to its immediate electronic surroundings. Key factors influencing the chemical shift include the coordination number, the type of donor atoms (e.g., oxygen, nitrogen, sulfur, or halogens), and the overall geometry of the cadmium complex.[1] The extensive chemical shift range of 113Cd, spanning over 850 ppm, allows for the clear resolution of signals from cadmium ions in distinct chemical environments.[2][3]

Generally, an increase in the coordination number leads to greater shielding of the cadmium nucleus, resulting in an upfield shift (a more negative ppm value).[1] Conversely, the nature of the coordinating ligands significantly impacts the degree of shielding. Oxygen-donor ligands are known to provide the most shielding, while nitrogen and sulfur-donor ligands induce a progressive deshielding, leading to downfield shifts.[1] For instance, when substituting oxygen ligands with nitrogen (from histidine) or sulfur (from cysteine) in a coordination sphere, the 113Cd chemical shift moves downfield by approximately 100 ppm per nitrogen and 200 ppm per sulfur atom, respectively.[1]

Below is a summary of experimentally observed 113Cd chemical shifts for various coordination geometries and ligand environments. The chemical shifts are referenced to an external 0.1 M Cd(ClO4)2 aqueous solution at 0 ppm, which corresponds to the octahedral [Cd(H2O)6]2+ complex.[1][3][4][5]

Coordination GeometryCoordination NumberLigand Donor Atoms113Cd Chemical Shift (δ/ppm)Reference(s)
Tetrahedral44 I-+65 to +156[4]
Tetrahedral44 Se~ -65 (core of CdSe nanocrystals)[6]
Octahedral66 H2O0 (Reference Standard)[1][3]
Octahedral66 I--713 to -715[4]
Hexa-coordinated6O/NDownfield relative to hepta-coordinated[1]
Hepta-coordinated7O/NUpfield relative to hexa-coordinated[1]

Experimental Protocols

The acquisition of high-quality 113Cd NMR spectra is crucial for the accurate determination of chemical shifts and, consequently, the coordination environment. Both solid-state and liquid-state NMR techniques are applicable.[7][8]

Sample Preparation

For solution-state NMR, samples are typically prepared in 5 mm NMR tubes. A coaxial capillary containing D2O is often inserted to provide a lock signal for the spectrometer.[2] The concentration of the cadmium complex should be optimized to achieve a good signal-to-noise ratio, with concentrations in the low millimolar range often being sufficient, especially when using isotopically enriched 113Cd.[1]

NMR Spectrometer and Parameters

113Cd NMR spectra can be recorded on a standard Fourier transform (FT) NMR spectrometer.[2] Key experimental parameters to consider include:

  • Spectrometer Frequency: While various field strengths can be used, higher fields generally provide better sensitivity and resolution.

  • Pulse Sequence: A simple single-pulse experiment is often sufficient for acquiring a 1D 113Cd spectrum.[4]

  • Pulse Width: A 30° pulse width is a common starting point.[2]

  • Relaxation Delay: A relaxation delay of 1 second is often adequate due to the relatively short spin-lattice relaxation times (T1) of 113Cd.[2][5]

  • Proton Decoupling: To simplify the spectra and improve the signal-to-noise ratio, proton decoupling is typically employed to remove couplings between 113Cd and nearby protons.[9]

  • Referencing: Chemical shifts are externally referenced to a 0.1 M aqueous solution of Cd(ClO4)2 at 0 ppm.[2][4]

For solid-state NMR, Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain sharper lines.[4]

Mandatory Visualization

The following diagram illustrates the general trends observed in 113Cd chemical shifts as a function of the coordination environment.

Cadmium113_Chemical_Shift_Trends cluster_coordination_number Coordination Number Effect cluster_ligand_type Ligand Type Effect cluster_chemical_shift 113Cd Chemical Shift (ppm) High_CN Higher Coordination Number (e.g., 7-coordinate) Low_CN Lower Coordination Number (e.g., 6-coordinate) High_CN->Low_CN Downfield Shift Upfield Upfield (More Shielded) < 0 ppm High_CN->Upfield Downfield Downfield (Less Shielded) > 0 ppm Low_CN->Downfield Oxygen Oxygen Donors (Most Shielded) Nitrogen Nitrogen Donors Oxygen->Nitrogen Downfield Shift Oxygen->Upfield Sulfur Sulfur Donors (Most Deshielded) Nitrogen->Sulfur Downfield Shift Sulfur->Downfield

Caption: Factors influencing 113Cd NMR chemical shifts.

This guide provides a foundational understanding of how 113Cd NMR spectroscopy can be a powerful tool for probing the coordination geometry of cadmium in various molecular systems. By carefully analyzing the 113Cd chemical shifts and comparing them with established data, researchers can gain significant insights into the local structure of metal binding sites, which is critical in fields ranging from bioinorganic chemistry to materials science and drug development.

References

Cadmium-113 as a Surrogate for Zinc in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of metalloproteins, particularly those containing zinc, is crucial for understanding a vast array of biological processes, from enzymatic catalysis to gene regulation. However, the direct study of zinc's coordination environment and its dynamics within these proteins is often hampered by the unfavorable spectroscopic properties of its most abundant isotopes. This has led to the widespread use of Cadmium-113 (¹¹³Cd) as a spectroscopic surrogate. This guide provides an objective comparison of ¹¹³Cd and zinc in biological systems, supported by experimental data and detailed methodologies, to aid researchers in the design and interpretation of their studies.

Physicochemical and Biological Properties: A Comparative Overview

Zinc is an essential trace element vital for the function of over 300 enzymes and 1000 transcription factors. In contrast, cadmium is a toxic heavy metal with no known biological function. The toxicity of cadmium stems in part from its ability to displace zinc from its native binding sites in proteins, leading to protein misfolding, inactivation, and downstream cellular damage.[1][2][3] The chemical similarity between Zn²⁺ and Cd²⁺, both being group 12 divalent cations, is the primary reason for this biological antagonism.[1][4]

While their chemical behaviors are similar in some respects, key differences in their ionic radii, coordination preferences, and ligand exchange kinetics influence their interactions with biological macromolecules. These differences are critical to consider when using ¹¹³Cd as a zinc surrogate.

Quantitative Comparison of Zinc and Cadmium Properties
PropertyZinc (Zn²⁺)Cadmium (Cd²⁺)Significance in Biological Systems
Ionic Radius (Å) 0.740.95The larger size of Cd²⁺ can distort the geometry of the metal-binding site, potentially altering protein structure and function.[1][4]
Preferred Coordination Geometry Tetrahedral, Pentacoordinate, OctahedralTetrahedral, Pentacoordinate, OctahedralBoth ions are flexible in their coordination, but the larger size of Cd²⁺ may favor higher coordination numbers in some contexts.
Ligand Exchange Rate FastSlower than ZincThe slower exchange rate of Cd²⁺ can be advantageous for structural studies, but it may not accurately reflect the dynamics of zinc in its native environment.
NMR Active Isotope ⁶⁷Zn (Spin 5/2, 4.1% abundance)¹¹³Cd (Spin 1/2, 12.2% abundance)¹¹³Cd is a much more favorable nucleus for NMR spectroscopy due to its spin of 1/2 (no quadrupolar broadening) and higher natural abundance, providing sharper signals and greater sensitivity.[5]
Toxicity Essential nutrient; toxic at high concentrationsHighly toxic environmental pollutantThe toxicity of cadmium is a major consideration in in vivo studies and highlights the functional differences between the two ions.[2][3]

The Utility of ¹¹³Cd NMR in Studying Zinc-Binding Proteins

The primary advantage of using ¹¹³Cd as a zinc surrogate lies in its suitability for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹¹³Cd is a spin-1/2 nucleus, which yields sharp NMR signals that are highly sensitive to the coordination environment of the metal ion.[5][6][7] This allows for the detailed characterization of metal-binding sites in proteins, including the identification of coordinating ligands, the geometry of the metal center, and the dynamics of metal binding. In contrast, the most common NMR-active zinc isotope, ⁶⁷Zn, is a quadrupolar nucleus with low natural abundance, resulting in broad and difficult-to-detect NMR signals.[5]

The chemical shift of ¹¹³Cd is particularly informative, spanning a range of over 800 ppm, with distinct chemical shift ranges being characteristic of different types of coordinating ligands (e.g., sulfur, nitrogen, oxygen). This sensitivity allows researchers to probe subtle changes in the metal's environment upon substrate binding, protein-protein interaction, or conformational changes.

Experimental Protocols

Preparation of ¹¹³Cd-Substituted Proteins

Objective: To replace the native zinc ions in a protein with ¹¹³Cd for NMR analysis.

Methodology:

  • Apo-protein Preparation: The native zinc is removed from the protein. A common method involves dialysis against a buffer containing a strong chelating agent, such as dipicolinic acid or EDTA, followed by extensive dialysis against a metal-free buffer to remove the chelator and any remaining metal ions.[8]

  • Reconstitution with ¹¹³Cd: The apo-protein is then incubated with a solution containing an isotopically enriched ¹¹³Cd salt (e.g., ¹¹³CdCl₂). The stoichiometry of ¹¹³Cd to protein is carefully controlled to ensure saturation of the metal-binding sites.

  • Removal of Excess Cadmium: Unbound ¹¹³Cd is removed by dialysis against a metal-free buffer or by size-exclusion chromatography.

  • Verification of Substitution: The extent of cadmium substitution and the absence of zinc can be confirmed using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).[8][9]

¹¹³Cd NMR Spectroscopy

Objective: To characterize the metal-binding sites in the ¹¹³Cd-substituted protein.

Methodology:

  • Sample Preparation: The ¹¹³Cd-substituted protein is concentrated to a suitable level for NMR (typically 0.1-1 mM) in a buffered solution with a known pH and ionic strength.

  • NMR Data Acquisition: One-dimensional (1D) ¹¹³Cd NMR spectra are acquired on a high-field NMR spectrometer. The large chemical shift range of ¹¹³Cd requires a wide spectral width.

  • Data Analysis: The chemical shifts of the observed ¹¹³Cd resonances are analyzed to infer the nature of the coordinating ligands. Competition experiments, where other divalent cations (e.g., Zn²⁺, Ca²⁺) are titrated into the sample, can be used to assess the relative binding affinities of different metals for specific sites.[10][11][12][13]

Isothermal Titration Calorimetry (ITC)

Objective: To quantitatively measure the binding affinity of zinc and cadmium to a protein.

Methodology:

  • Sample Preparation: The purified protein is placed in the sample cell of the calorimeter, and a solution of the metal ion (ZnCl₂ or CdCl₂) is placed in the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

  • Titration: A series of small injections of the metal solution are made into the protein solution, and the heat released or absorbed during each injection is measured.

  • Data Analysis: The resulting data are fit to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. This allows for a direct comparison of the thermodynamic parameters of zinc and cadmium binding.

Visualizing the Comparison: Diagrams and Workflows

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the competitive binding of zinc and cadmium and a typical experimental workflow.

cluster_0 Biological System Protein Zinc-Binding Protein Zn Zn²⁺ Zn->Protein Essential for Function Cd Cd²⁺ Cd->Protein Disrupts Function

Caption: Competitive binding of Zinc and Cadmium to a protein.

cluster_workflow Experimental Workflow: Comparing Zn²⁺ and Cd²⁺ Effects A 1. Prepare Apo-Protein (Remove native Zn²⁺) B 2. Reconstitute with Zn²⁺ or ¹¹³Cd²⁺ A->B C 3. Structural Analysis (NMR, X-ray Crystallography) B->C D 4. Functional Assay (e.g., Enzyme Kinetics) B->D E 5. Compare Structural and Functional Data C->E D->E

References

A Comparative Guide to Cadmium-113 NMR Sensitivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nuclear magnetic resonance (NMR) spectroscopy, the choice of nucleus is paramount to the success of an experiment. While proton (¹H) and carbon-13 (¹³C) NMR are ubiquitous in organic chemistry, the study of metalloproteins and organometallic compounds often necessitates the use of less common nuclei. Among these, Cadmium-113 (¹¹³Cd), a spin-1/2 nucleus, has emerged as a powerful probe, particularly as a surrogate for zinc and calcium in biological systems.[1][2][3] This guide provides a comprehensive benchmark of ¹¹³Cd NMR sensitivity against other key spin-1/2 nuclei, supported by quantitative data and experimental considerations.

Unveiling the Sensitivity of Spin-1/2 Nuclei: A Quantitative Comparison

The inherent sensitivity of a nucleus in an NMR experiment is governed by its gyromagnetic ratio (γ) and its natural abundance. A higher gyromagnetic ratio leads to a larger energy separation between spin states, resulting in a stronger NMR signal. Similarly, a higher natural abundance means more nuclei are available to contribute to the signal. These two factors are often combined into a single parameter known as receptivity, which provides a direct measure of the ease of observation.

The following table summarizes the key NMR properties for ¹¹³Cd and other common spin-1/2 nuclei, offering a clear comparison of their relative sensitivities.

NucleusSpin (I)Natural Abundance (%)Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹)Receptivity Relative to ¹HReceptivity Relative to ¹³C
¹H1/299.9926.75221.005681.8
¹⁹F1/2100.0025.1810.8334733.0
³¹P1/2100.0010.83946.63 x 10⁻²376.7
¹¹³Cd 1/2 12.22 -5.9609 1.33 x 10⁻³ 7.56
¹³C1/21.116.72831.76 x 10⁻⁴1.00
¹⁵N1/20.36-2.71263.85 x 10⁻⁶2.19 x 10⁻²

Data compiled from multiple sources.[1][4][5]

As the data illustrates, ¹¹³Cd possesses a moderate natural abundance but a relatively low gyromagnetic ratio, which is also negative.[1] Its receptivity, while significantly lower than that of ¹H, ¹⁹F, and ³¹P, is notably higher than that of the widely used ¹³C nucleus.[2] This makes ¹¹³Cd a viable and informative nucleus for a range of applications, particularly with the use of isotopic enrichment which can dramatically enhance sensitivity.[2]

Factors Influencing NMR Sensitivity

The overall sensitivity of an NMR experiment is a multifaceted issue. Beyond the intrinsic properties of the nucleus, several other factors play a crucial role. The logical relationship between these factors is depicted in the diagram below.

G Factors Affecting NMR Sensitivity cluster_intrinsic Intrinsic Nuclear Properties cluster_outcome Experimental Outcome Gyromagnetic_Ratio Gyromagnetic Ratio (γ) Receptivity Receptivity Gyromagnetic_Ratio->Receptivity Natural_Abundance Natural Abundance Natural_Abundance->Receptivity SNR Signal-to-Noise Ratio (SNR) Receptivity->SNR Magnetic_Field_Strength Magnetic Field Strength (B₀) Magnetic_Field_Strength->SNR Probe_Design Probe Design & Temperature Probe_Design->SNR Sample_Concentration Sample Concentration Sample_Concentration->SNR Acquisition_Parameters Acquisition Parameters (Scans, Pulse Angle, etc.) Acquisition_Parameters->SNR

Diagram illustrating the key factors that contribute to the final signal-to-noise ratio in an NMR experiment.

Experimental Protocols for Benchmarking NMR Sensitivity

To obtain a reliable comparison of NMR sensitivity, a standardized experimental protocol is essential. The signal-to-noise ratio (S/N) is the primary metric for this evaluation.[6] A general workflow for such a benchmarking experiment is outlined below.

G General Workflow for NMR Sensitivity Benchmarking A Sample Preparation (Standardized Concentration & Solvent) B Spectrometer Setup (Tuning & Matching Probe for each Nucleus) A->B C Define Standard Acquisition Parameters (Pulse Width, Acquisition Time, Relaxation Delay) B->C D Acquire Single-Scan Spectrum C->D E Process Spectrum (Fourier Transform, Phasing, Baseline Correction) D->E F Measure Signal & Noise E->F G Calculate Signal-to-Noise Ratio (S/N) F->G H Repeat for Multiple Scans (e.g., 16, 64) to verify S/N ∝ √N_scans G->H I Compare S/N across Nuclei G->I H->I

A generalized workflow for the systematic benchmarking of NMR sensitivity across different nuclei.
Key Experimental Considerations:

  • Standard Samples: For ¹H NMR, a standard sample of 0.1% ethylbenzene in CDCl₃ is commonly used to measure the S/N.[6] For ¹¹³Cd, a 0.1 M solution of Cd(ClO₄)₂ in D₂O is a typical reference standard.[1] When comparing sensitivities, it is crucial to use samples with the same molar concentration of the nucleus of interest.

  • Pulse Calibration: A 90° pulse width should be carefully calibrated for each nucleus on the specific probe being used.[6] This ensures that the magnetization is maximally tipped into the transverse plane for detection.

  • Relaxation Delays: To obtain quantitative results, the relaxation delay (d1) between scans should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the nuclei in the sample.[7]

  • Signal Averaging: The S/N ratio improves with the square root of the number of scans.[8] Acquiring spectra with a set number of scans (e.g., 1, 16, 64) allows for a standardized comparison and verification of spectrometer performance.

  • Data Processing: Consistent data processing parameters, such as the line broadening factor, are essential for an unbiased comparison of the final S/N ratios.

Applications in Research and Drug Development

The moderate sensitivity and wide chemical shift range of ¹¹³Cd make it a valuable tool in various research areas.[1][9] In drug development, ¹¹³Cd NMR can be employed to:

  • Characterize Metalloproteins: By substituting the native Zn²⁺ or Ca²⁺ ions with ¹¹³Cd²⁺, researchers can gain insights into the metal coordination environment, protein folding, and dynamics.[2]

  • Investigate Drug-Target Interactions: ¹¹³Cd NMR can be used to monitor changes in the metal-binding site of a protein upon the introduction of a drug candidate.

  • Study Metal-Based Drugs: For therapeutic agents containing cadmium, ¹¹³Cd NMR offers a direct method to study their solution chemistry and interactions with biological molecules.

References

Unveiling the Shadows: A Comparative Guide to the Limitations of Cadmium-113 as a Spectroscopic Probe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of metalloprotein analysis, the choice of spectroscopic probe is paramount. For decades, Cadmium-113 (¹¹³Cd) has served as a workhorse, offering a convenient NMR-active window into the metal binding sites of otherwise silent proteins. However, an over-reliance on this surrogate can mask critical nuances of protein structure and function. This guide provides an objective comparison of ¹¹³Cd with alternative spectroscopic probes, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal tool for their specific biological questions.

This compound, a spin I = 1/2 nucleus, provides sharp NMR signals over a wide chemical shift range, making it an attractive substitute for diamagnetic native metal ions like Zn²⁺ and Ca²⁺.[1][2] Its chemical shift is exquisitely sensitive to the coordination environment, offering insights into the types of coordinating ligands (e.g., oxygen, nitrogen, sulfur) and the geometry of the metal-binding site.[3] However, this very sensitivity also underpins its primary limitations.

One of the most significant drawbacks of ¹¹³Cd NMR is its susceptibility to chemical exchange broadening .[3] Dynamic processes at the metal-binding site, such as ligand exchange or conformational changes in the protein, can lead to significant broadening of the ¹¹³Cd resonance, potentially rendering it undetectable. This is a particular challenge in metalloenzymes where open coordination sites are often required for substrate binding and catalysis.[3]

Furthermore, the use of ¹¹³Cd as a surrogate probe is an inherent limitation. While it can often mimic the coordination preferences of Zn²⁺ and Ca²⁺, differences in ionic radius and electronic properties can lead to structural and functional perturbations of the native protein. This raises critical questions about the biological relevance of the information obtained.

A Comparative Analysis of Spectroscopic Probes

To overcome the limitations of ¹¹³Cd, a variety of alternative spectroscopic probes have been developed and utilized. These can be broadly categorized into other diamagnetic nuclei for NMR, paramagnetic probes for NMR, and spin-labels for Electron Paramagnetic Resonance (EPR) spectroscopy. The following tables provide a quantitative comparison of their key properties.

Probe Spin (I) Natural Abundance (%) Relative Sensitivity (vs. ¹H) Chemical Shift/Signal Range Key Advantages Key Disadvantages
¹¹³Cd 1/212.221.09 x 10⁻²~800 ppmSharp signals, high sensitivity to coordination environmentChemical exchange broadening, surrogate probe limitations
⁷⁷Se 1/27.636.93 x 10⁻³>3000 ppmVery sensitive to electronic environment, direct probe for selenoproteinsLow natural abundance, requires isotopic enrichment, surrogate for sulfur
²⁰⁷Pb 1/222.19.13 x 10⁻³~17,000 ppmExtremely wide chemical shift range, high sensitivityToxicity, surrogate probe, potential for broad lines
¹⁹⁹Hg 1/216.875.67 x 10⁻³~3500 ppmVery sensitive to coordination geometry, useful for soft ligand sitesToxicity, surrogate probe
Lanthanide Ions (e.g., Tb³⁺, Dy³⁺) VariesVaries-Large pseudocontact shiftsLong-range structural information (~40 Å), provides orientational restraintsParamagnetic broadening, requires a suitable binding site or tag
Nitroxide Spin Labels (for EPR) 1/2 (electron)-HighSensitive to mobility and environmentVery high sensitivity, provides distance and dynamic informationRequires site-directed mutagenesis and chemical labeling, bulky label can perturb structure

Experimental Protocols: A Practical Guide

The successful application of any spectroscopic probe hinges on meticulous experimental design and execution. Below are detailed protocols for key experiments cited in the comparison.

113Cd NMR Spectroscopy of a Metalloprotein

This protocol outlines the general steps for acquiring a one-dimensional ¹¹³Cd NMR spectrum of a protein where a native metal ion (e.g., Zn²⁺) is replaced by ¹¹³Cd.

1. Protein Preparation and Metal Removal:

  • Express and purify the protein of interest using standard chromatographic techniques.
  • Remove the native metal ion by dialysis against a buffer containing a strong chelating agent (e.g., EDTA), followed by extensive dialysis against a metal-free buffer.

2. ¹¹³Cd Reconstitution:

  • Prepare a stock solution of ¹¹³CdCl₂ or ¹¹³Cd(ClO₄)₂ from isotopically enriched ¹¹³CdO.
  • Gradually add the ¹¹³Cd solution to the apo-protein solution while monitoring the protein concentration and metal-to-protein stoichiometry.

3. NMR Sample Preparation:

  • Concentrate the ¹¹³Cd-reconstituted protein to the desired concentration (typically 0.1-1 mM) in a suitable NMR buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 7.5) containing 10% D₂O for the field-frequency lock.
  • Transfer the sample to a 5 mm NMR tube.

4. NMR Data Acquisition:

  • Acquire a one-dimensional ¹¹³Cd NMR spectrum on a high-field NMR spectrometer equipped with a broadband probe.
  • Use a simple pulse-acquire sequence with proton decoupling during acquisition.
  • Set the spectral width to cover the expected chemical shift range for ¹¹³Cd in proteins (approximately -100 to 700 ppm).
  • The reference for ¹¹³Cd chemical shifts is typically external 0.1 M Cd(ClO₄)₂.[1]
  • Optimize the acquisition parameters (e.g., pulse width, relaxation delay) to achieve an adequate signal-to-noise ratio.

5. Data Processing:

  • Process the acquired free induction decay (FID) using an appropriate software package (e.g., TopSpin, Mnova).

  • Apply Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

    experimental_workflow_113Cd_NMR cluster_protein_prep Protein Preparation cluster_reconstitution Reconstitution cluster_nmr NMR Spectroscopy a Protein Expression & Purification b Native Metal Removal (EDTA) a->b c Apo-protein b->c d Addition of ¹¹³Cd c->d e ¹¹³Cd-Protein d->e f Sample Preparation e->f g Data Acquisition f->g h Data Processing g->h

    Workflow for ¹¹³Cd NMR of a metalloprotein.
    Site-Directed Spin Labeling (SDSL) and EPR Spectroscopy

This protocol describes the process of introducing a nitroxide spin label at a specific site in a protein for subsequent analysis by EPR spectroscopy.[4][5]

1. Site-Directed Mutagenesis:

  • If the protein of interest contains native cysteine residues that are not the target for labeling, they must first be mutated to another amino acid (e.g., alanine or serine).
  • Introduce a unique cysteine residue at the desired labeling site using site-directed mutagenesis.

2. Protein Expression and Purification:

  • Express and purify the cysteine-mutant protein. It is crucial to maintain a reducing environment during purification (e.g., by adding DTT or TCEP) to prevent the formation of disulfide bonds involving the introduced cysteine.

3. Spin Labeling Reaction:

  • Remove the reducing agent from the purified protein solution by dialysis or using a desalting column.
  • Add a 10-fold molar excess of a sulfhydryl-reactive nitroxide spin label (e.g., MTSL) to the protein solution.
  • Allow the reaction to proceed for several hours at 4°C or room temperature.

4. Removal of Unreacted Spin Label:

  • Remove the excess, unreacted spin label from the protein solution using a desalting column or dialysis.

5. EPR Sample Preparation:

  • Concentrate the spin-labeled protein to the desired concentration.
  • Load the sample into a quartz capillary tube for EPR measurements.

6. EPR Data Acquisition:

  • Acquire continuous-wave (CW) EPR spectra at X-band frequency (~9.5 GHz).

  • The spectral line shape provides information about the mobility of the spin label, which is related to the local protein structure and dynamics.

  • For distance measurements, prepare a doubly spin-labeled protein and perform pulsed EPR experiments such as Double Electron-Electron Resonance (DEER).

    experimental_workflow_SDSL_EPR cluster_mutagenesis Protein Engineering cluster_labeling Spin Labeling cluster_epr EPR Spectroscopy a Site-Directed Mutagenesis (Cys introduction) b Protein Expression & Purification a->b c Purified Protein b->c d Addition of Nitroxide Spin Label c->d e Spin-Labeled Protein d->e f Removal of Free Label e->f g EPR Sample Preparation f->g h Data Acquisition (CW/Pulsed) g->h

    Workflow for SDSL-EPR of a protein.

    Signaling Pathways and Logical Relationships

The choice of a spectroscopic probe often depends on the specific signaling pathway or molecular interaction being investigated. For instance, to study the allosteric regulation of a metalloenzyme, a probe that is sensitive to conformational changes distant from the active site would be ideal. Paramagnetic probes, with their ability to provide long-range structural information, are particularly well-suited for such studies.

signaling_pathway_allostery cluster_protein Metalloenzyme ActiveSite Active Site (e.g., Zn²⁺) Product Product ActiveSite->Product Catalysis AllostericSite Allosteric Site AllostericSite->ActiveSite Conformational Change ProbeSite Probe Site (e.g., Lanthanide Tag) ProbeSite->ActiveSite Reports on conformational state via long-range effects Effector Allosteric Effector Effector->AllostericSite Binds Substrate Substrate Substrate->ActiveSite Binds

Probing allosteric regulation with a paramagnetic tag.

Conclusion

While ¹¹³Cd NMR remains a valuable technique in the arsenal of the structural biologist, a thorough understanding of its limitations is crucial for the robust interpretation of experimental data. The extreme sensitivity to chemical exchange and the inherent nature of it being a surrogate probe necessitate a careful consideration of alternative approaches. Other diamagnetic nuclei, paramagnetic NMR probes, and EPR spectroscopy offer complementary and, in many cases, superior avenues for elucidating the structure, dynamics, and function of metalloproteins. By selecting the appropriate spectroscopic tool based on the specific biological question and the inherent properties of the system under investigation, researchers can move beyond the shadows of ¹¹³Cd's limitations and gain a clearer, more accurate picture of the intricate world of metallobiology.

References

A Guide to Validating Protein Structure with Cadmium-113 NMR Constraints

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cadmium-113 Nuclear Magnetic Resonance (¹¹³Cd NMR) spectroscopy with other established methods for validating protein structures. It is designed to assist researchers in selecting the most appropriate techniques for their specific needs by offering a detailed look at performance metrics, experimental protocols, and the unique advantages of each method.

Introduction to ¹¹³Cd NMR in Protein Structure Validation

¹¹³Cd NMR has emerged as a powerful and sensitive tool for probing the metal binding sites within metalloproteins.[1] this compound, a spin-½ nucleus, can often be substituted for native divalent metal ions like Zn²⁺ and Ca²⁺, acting as a sensitive spectroscopic reporter.[2] The chemical shift of ¹¹³Cd is exquisitely sensitive to the coordination environment, including the nature of the coordinating ligands (e.g., nitrogen, oxygen, or sulfur), the coordination number, and the local geometry.[3][4] This sensitivity allows for the detailed characterization of metal-binding sites and can provide crucial distance and connectivity constraints for accurate protein structure determination and validation.[3] In some cases, ¹¹³Cd NMR studies have even preceded and aided the interpretation of X-ray crystal structures.[4]

Comparative Analysis of Structural Validation Techniques

The validation of a protein's three-dimensional structure is critical for understanding its function and for applications in drug design. While X-ray crystallography and conventional multidimensional NMR spectroscopy are the primary methods for de novo structure determination, ¹¹³Cd NMR offers a complementary and, in some cases, more nuanced approach to validating the intricate details of metal-binding proteins.

Quantitative Performance Metrics

The following table summarizes key quantitative metrics comparing protein structures determined using different methodologies. The data highlights the level of agreement and precision that can be expected from each technique.

ParameterX-ray CrystallographyMultidimensional NMR¹¹³Cd NMR Constrained StructureNotes
Resolution Typically 1.5 - 3.5 ÅNot directly applicable (ensemble of structures)Can contribute to high-resolution structuresX-ray resolution depends on crystal quality. NMR precision is described by the RMSD of the structural ensemble.
Backbone RMSD (vs. Crystal Structure) N/A1.5 - 2.5 Å (for soluble proteins)[5]Can achieve high agreement with crystal structuresRMSD values can be higher for flexible regions or membrane proteins.[6]
Precision (Ensemble RMSD) N/ATypically 0.5 - 1.0 Å[7]Improves precision of metal-binding sitesLower RMSD indicates a more tightly converged and precise structural ensemble.
Restraints per Residue N/A9-15 for an accurate model structure[8]Provides key long-range and local constraints¹¹³Cd-Cys and other metal-ligand constraints can be crucial where proton-proton NOEs are sparse.[3]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are outlines of the key experimental protocols for each of the discussed structural validation techniques.

¹¹³Cd NMR Spectroscopy for Protein Structure Validation

This protocol describes the use of ¹¹³Cd NMR, specifically a ¹H-¹¹³Cd Heteronuclear Multiple Quantum Coherence (HMQC) experiment, to provide structural constraints.

1. Sample Preparation:

  • Express and purify the protein of interest. For proteins that do not naturally bind cadmium, the native metal (e.g., Zn²⁺, Ca²⁺) must be replaced.
  • Dialyze the apo-protein (metal-free) against a buffer containing a stoichiometric amount of ¹¹³CdCl₂ or another suitable ¹¹³Cd salt.
  • Concentrate the ¹¹³Cd-substituted protein sample to a typical concentration of 0.3-0.5 mM in a suitable NMR buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, pH 7.0) containing 5-10% D₂O.[9]

2. NMR Data Acquisition:

  • Acquire a 2D ¹H-¹¹³Cd HMQC spectrum on a high-field NMR spectrometer equipped with a cryoprobe.
  • The HMQC pulse sequence is designed to transfer magnetization from protons to the directly attached ¹¹³Cd nucleus and back, correlating the chemical shifts of the protons with that of the cadmium.[10][11]
  • Typical spectral widths are ~12 ppm for the ¹H dimension and ~800 ppm for the ¹¹³Cd dimension.

3. Data Processing and Analysis:

  • Process the acquired data using NMR software (e.g., TopSpin, NMRPipe).
  • The resulting spectrum will show cross-peaks that connect the ¹¹³Cd chemical shift to the protons of the coordinating residues (e.g., the Cβ protons of cysteine).
  • The ¹¹³Cd chemical shift provides information about the coordination environment. Specific connectivities observed in the HMQC spectrum provide unambiguous distance constraints between the cadmium ion and specific residues.

4. Structure Calculation and Validation:

  • Incorporate the ¹¹³Cd-derived distance and coordination constraints into a structure calculation program (e.g., CYANA, ARIA).[12]
  • These constraints are used alongside other experimental data (e.g., NOEs, dihedral angles) to calculate an ensemble of structures.
  • The final ensemble is then validated using tools like PROCHECK and WHAT IF to assess stereochemical quality and agreement with the experimental data.[13]

X-ray Crystallography

This is a four-step process for determining protein structure from a crystal.[14]

1. Crystallization:

  • A highly purified and concentrated protein sample is screened against a wide range of crystallization conditions (precipitants, buffers, salts).[15][16]
  • Vapor diffusion (hanging or sitting drop) is a common method where a drop of protein and precipitant solution equilibrates with a larger reservoir of the precipitant, slowly leading to supersaturation and crystal formation.[16]

2. Data Collection:

  • A suitable crystal is cryo-cooled in liquid nitrogen and mounted on a goniometer in an X-ray beam.[17]
  • The crystal is rotated in the beam, and the resulting diffraction pattern is recorded on a detector.[14]

3. Structure Solution (Phasing):

  • The intensities of the diffracted spots are measured, but the phase information is lost.
  • The "phase problem" is solved using methods like Molecular Replacement (MR), Multi-wavelength Anomalous Dispersion (MAD), or Single-wavelength Anomalous Dispersion (SAD).[17]

4. Model Building and Refinement:

  • An initial electron density map is calculated, into which a model of the protein is built.[15]
  • This model is then refined through iterative cycles of adjustment to better fit the experimental data, resulting in a final, high-resolution structure.[15]

Multidimensional NMR Spectroscopy

This protocol outlines the general workflow for determining a protein's structure in solution using multidimensional NMR.[18]

1. Isotope Labeling and Sample Preparation:

  • For proteins larger than ~10 kDa, uniform labeling with ¹⁵N and ¹³C is typically required. This is achieved by expressing the protein in minimal media containing ¹⁵N-ammonium chloride and ¹³C-glucose as the sole nitrogen and carbon sources.[9]
  • The labeled protein is purified and prepared in an NMR buffer as described for the ¹¹³Cd NMR protocol.

2. NMR Data Acquisition:

  • A suite of 2D and 3D NMR experiments are performed to assign the chemical shifts of the backbone and sidechain atoms (e.g., ¹H-¹⁵N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH).
  • Nuclear Overhauser Effect Spectroscopy (NOESY) experiments (e.g., ¹⁵N-edited NOESY-HSQC, ¹³C-edited NOESY-HSQC) are acquired to obtain through-space distance constraints between protons that are close in space (< 6 Å).[18]

3. Resonance Assignment and Restraint Generation:

  • The acquired spectra are analyzed to assign the chemical shifts to specific atoms in the protein sequence.
  • Cross-peaks in the NOESY spectra are identified and converted into distance restraints. Dihedral angle restraints can be derived from chemical shifts or J-coupling measurements.

4. Structure Calculation and Validation:

  • The experimental restraints are used as input for structure calculation software to generate an ensemble of conformers that satisfy these restraints.[12]
  • The quality of the resulting ensemble is assessed based on stereochemical parameters, the number of restraint violations, and the precision of the ensemble (RMSD).[19]

Visualizing the Validation Workflow

The following diagram illustrates the workflow for protein structure validation, comparing the pathways of ¹¹³Cd NMR, general multidimensional NMR, and X-ray crystallography.

Protein_Structure_Validation_Workflow cluster_nmr NMR-based Validation cluster_cd113 ¹¹³Cd NMR cluster_multiD Multidimensional NMR cluster_xray X-ray Crystallography cluster_calc Structure Calculation & Validation cd_sample ¹¹³Cd-Substituted Protein Sample cd_hmqc ¹H-¹¹³Cd HMQC Experiment cd_sample->cd_hmqc cd_constraints Metal-Ligand Constraints cd_hmqc->cd_constraints structure_calc Structure Calculation (e.g., CYANA, ARIA) cd_constraints->structure_calc multiD_sample ¹⁵N, ¹³C-Labeled Protein Sample multiD_exp Multidimensional NMR Experiments multiD_sample->multiD_exp multiD_constraints NOE & Dihedral Angle Restraints multiD_exp->multiD_constraints multiD_constraints->structure_calc xray_crystal Protein Crystal xray_diff X-ray Diffraction xray_crystal->xray_diff xray_map Electron Density Map xray_diff->xray_map xray_map->structure_calc Model Building & Refinement validation Structure Validation (e.g., PROCHECK) structure_calc->validation final_structure Validated Protein Structure validation->final_structure

Caption: Workflow for protein structure validation comparing NMR and X-ray crystallography.

Conclusion

Validating protein structures is a multifaceted process that often benefits from the integration of complementary techniques. ¹¹³Cd NMR provides a unique and powerful method for obtaining precise information about the metal-binding sites in metalloproteins, offering constraints that can significantly enhance the accuracy and detail of the final structural model. While X-ray crystallography provides high-resolution static pictures of proteins in a crystalline state and multidimensional NMR offers insights into the solution-state structure and dynamics, ¹¹³Cd NMR serves as an invaluable tool for validating and refining the structures of a critical class of proteins. For researchers working with metalloproteins, incorporating ¹¹³Cd NMR constraints can lead to a more accurate and functionally relevant understanding of their system of interest.

References

Safety Operating Guide

Navigating the Safe Disposal of Cadmium-113: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of hazardous materials is a cornerstone of laboratory safety and regulatory compliance. Cadmium-113, a stable isotope of cadmium, presents a dual challenge due to its inherent chemical toxicity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound waste.

Immediate Safety and Handling Protocols

Before beginning any work with this compound, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use an approved respirator.

Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • An eye wash station and safety shower must be readily accessible.

Spill Response: In the event of a spill, immediately evacuate the area and prevent others from entering. Follow your institution's specific spill cleanup procedures for hazardous materials. Generally, this involves:

  • Wearing appropriate PPE.

  • Carefully sweeping up solid material to avoid creating dust.

  • Placing the spilled material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • Ventilating the area and washing the spill site after material pickup is complete.[1]

Operational Plan for this compound Waste Disposal

The disposal of this compound waste must address its classification as a hazardous chemical waste.

Step 1: Waste Segregation and Collection

  • Designated Waste Containers: All this compound waste, including contaminated solids (e.g., gloves, pipette tips, absorbent paper), aqueous solutions, and empty containers, must be collected in a designated, leak-proof container that is compatible with the waste.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound." The date of waste accumulation should also be recorded.

  • Prohibition of Drain Disposal: Under no circumstances should any this compound containing material be disposed of down the drain.[2]

Step 2: Waste Storage

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[1]

  • Provide them with accurate information about the waste composition.

Step 4: Documentation

  • Maintain a detailed record of the amount of this compound waste generated and its disposal date.

Quantitative Disposal and Regulatory Limits

The following table summarizes key quantitative limits relevant to the disposal of cadmium-containing waste. It is important to note that while this compound is a stable isotope and not radioactive, cadmium as an element is regulated as a hazardous waste.

ParameterRegulatory LimitWaste CodeRegulationNotes
Cadmium (TCLP) 1.0 mg/LD006RCRAWaste that leaches cadmium at or above this concentration is classified as hazardous.[2]
Sewer Disposal (General Radioactive) VariesN/AState/LocalWhile not applicable to stable this compound, if working with radioactive isotopes, strict concentration limits for sewer release apply.[3]

Experimental Protocol: Precipitation of Aqueous Cadmium Waste

For laboratories that generate aqueous solutions of cadmium waste, precipitation can be a method to concentrate the hazardous component before disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Objective: To precipitate dissolved cadmium ions from an aqueous solution as insoluble cadmium hydroxide.

Materials:

  • Aqueous cadmium waste

  • Sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) solution

  • pH meter or pH paper

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Appropriate hazardous waste collection containers

Procedure:

  • Place the aqueous cadmium waste in a suitable beaker on a stir plate.

  • While continuously stirring, slowly add the sodium hydroxide or calcium hydroxide solution.

  • Monitor the pH of the solution. Continue adding the alkaline solution until the pH reaches between 9 and 10 to ensure maximum precipitation of cadmium hydroxide.[2]

  • Allow the solution to stir for at least one hour to ensure the precipitation reaction is complete.[2]

  • Turn off the stirrer and allow the solid precipitate (cadmium hydroxide) to settle.

  • Carefully decant the clear liquid (supernatant).

  • Filter the remaining solution containing the precipitate using a filtration apparatus.

  • Collect the solid cadmium hydroxide and dispose of it as hazardous waste.[2]

  • The filtered supernatant should be tested for residual cadmium to ensure it meets local disposal regulations before neutralization and disposal. If cadmium levels are still too high, the precipitation process should be repeated.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Cadmium113_Disposal_Workflow This compound Waste Disposal Workflow Start Start: Generate This compound Waste Identify Identify Waste Type Start->Identify Solid Solid Waste (Gloves, Tips, etc.) Identify->Solid Solid Liquid Aqueous Waste Identify->Liquid Liquid Segregate Segregate into Labeled Hazardous Waste Container Solid->Segregate Precipitate Optional: Precipitate Cadmium (See Protocol) Liquid->Precipitate Store Store in Secure Satellite Accumulation Area Segregate->Store CollectPrecipitate Collect Precipitate as Solid Hazardous Waste Precipitate->CollectPrecipitate TestSupernatant Test Supernatant for Residual Cadmium Precipitate->TestSupernatant CollectPrecipitate->Segregate TestSupernatant->Liquid Repeat if necessary TestSupernatant->Segregate Dispose of treated liquid if compliant ContactEHS Contact EHS/Licensed Waste Disposal Service Store->ContactEHS Document Document Waste Disposal ContactEHS->Document End End: Waste Removed for Proper Disposal Document->End

Caption: Workflow for the safe disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for Cadmium-113

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Cadmium-113 (¹¹³Cd). It is intended for researchers, scientists, and drug development professionals working with this substance. This compound presents a dual threat: the chemical toxicity of cadmium and the radiological hazard of a beta-emitting isotope.

Hazard Assessment of this compound

This compound is a naturally occurring radioactive isotope of cadmium, also produced by fission.[1][2] It poses significant health risks due to both its chemical properties and its radioactive decay.[3] Inhalation is a primary route of exposure that can be fatal, and prolonged contact may lead to severe organ damage, cancer, and genetic defects.[4][5][6]

Table 1: Properties and Hazards of this compound

PropertyDescriptionSource(s)
Chemical Hazards Fatal if inhaled; Suspected of causing genetic defects; May cause cancer; Suspected of damaging fertility or the unborn child; Causes damage to organs (kidneys, lungs, bones) through prolonged or repeated exposure.[4][6][4][6][7]
Physical Form Silvery-white, soft, malleable, and ductile metal.[1] Often handled as a solid powder in laboratory settings.[4][1][4]
Radioactive Properties Emits beta (β) particles.[1][3][1][3]
Half-life 8.04 x 10¹⁵ years.[1][8][1][8]
Primary Decay Product Indium-113 (¹¹³In), which is stable.[1][1]
External Hazard Low. The beta particles emitted by ¹¹³Cd have low energy and cannot penetrate the skin.[3][3][9]
Internal Hazard High. If inhaled, ingested, or absorbed through wounds, it can cause significant internal radiation exposure and chemical toxicity.[3][10][3][10]

Personal Protective Equipment (PPE) for Handling this compound

A comprehensive PPE strategy is critical to mitigate both chemical and radiological risks. The primary goal is to prevent internal contamination and minimize external exposure.[9][10] Employers are required to provide necessary PPE at no cost to employees.[11][12]

Table 2: Required Personal Protective Equipment for this compound

PPE CategoryItemSpecifications and RationaleSource(s)
Body Protection Full-Length Lab Coat Worn closed with sleeves rolled down. Provides a barrier against surface contamination.[13][13][14]
Disposable Coveralls Recommended for procedures with a higher risk of spills or aerosol generation to prevent contamination of personal clothing.[5][11][12][5][11][12]
Hand Protection Double Gloves Two pairs of nitrile or latex gloves should be worn. The outer pair is removed immediately after handling the material, and the inner pair is removed before leaving the work area. This minimizes the spread of contamination.[13][15][13][15]
Eye/Face Protection Safety Glasses/Goggles Protects eyes from splashes of contaminated liquids or airborne particles.[4][16][4][16]
Face Shield Use in conjunction with safety goggles when there is a significant risk of splashing.[11][12][11][12]
Respiratory Protection N95/P100 Respirator An approved air-purifying respirator is required when handling ¹¹³Cd powder or when aerosols may be generated to prevent inhalation, which is a primary exposure route.[4][5][12][16] A written respiratory protection program must be in place.[12][4][5][12][16]
Foot Protection Closed-Toed Shoes Required for all laboratory work to protect feet from spills.[13][13]
Disposable Shoe Covers Used when entering a designated radioactive work area to prevent the spread of contamination.[11][17][11][17]
Dosimetry Personal Dosimeter Monitors whole-body radiation exposure in real-time.[9][9]
Ring Badge Worn under the inner glove to monitor radiation dose to the hands, which are likely to receive the highest exposure.[13][13]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is essential for ensuring safety.

1. Preparation and Pre-Work Survey

  • Designate Work Area: All work with ¹¹³Cd must be conducted in a designated area, clearly marked with "Caution - Radioactive Materials" signs.[18]

  • Ventilation: Handle solid (powder) ¹¹³Cd and volatile solutions within a certified fume hood or glove box to prevent inhalation.[5][6][14]

  • Surface Protection: Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[14][15]

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers before introducing the radioactive material.

  • Don PPE: Put on all required PPE in the correct sequence (see diagram below).

2. Handling this compound

  • Minimize Exposure Time: Plan your work efficiently to reduce the time spent handling radioactive materials.[19]

  • Maximize Distance: Use tongs or other remote handling tools whenever possible to increase the distance between you and the source.

  • Use Shielding: While the beta particles from ¹¹³Cd are low energy, acrylic or plastic shielding (e.g., benchtop shields) can be used as an extra precaution, especially for larger quantities.[9] Avoid lead shielding for pure beta emitters as it can produce secondary Bremsstrahlung X-rays.[20]

  • Prevent Contamination: Never pipette by mouth.[14] Use tubes with locking or screw caps to prevent leaks, especially in centrifuges.[13] Transport radioactive materials in sealed, secondary containers.[14]

3. Post-Work Procedures

  • Clean Up: Decontaminate all equipment and the work area after use.

  • Waste Disposal: Segregate and dispose of all radioactive waste according to the disposal plan outlined below.

  • Survey for Contamination: Use a Geiger counter or perform wipe tests to survey your hands, clothing, and the work area for any residual contamination before leaving the designated area.[13][15]

  • Doff PPE: Remove PPE in the reverse order of donning, taking care to avoid cross-contamination. The outer gloves should be removed first.[10]

  • Hand Washing: Wash hands thoroughly after removing all PPE and before leaving the laboratory.[14]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Work Phase prep1 Designate & Prepare Work Area prep2 Assemble All Materials & Waste Bins prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Introduce ¹¹³Cd to Work Area prep3->handle1 handle2 Perform Experiment (ALARA Principles) handle1->handle2 handle3 Secure ¹¹³Cd Stock handle2->handle3 clean1 Segregate & Dispose of Waste handle3->clean1 clean2 Decontaminate Equipment & Surfaces clean1->clean2 clean3 Survey Self & Area for Contamination clean2->clean3 clean4 Doff PPE clean3->clean4 clean5 Wash Hands clean4->clean5

Caption: Standard workflow for handling this compound in a laboratory setting.

Logical Workflow: PPE Selection

The selection of appropriate PPE depends on the specific task and the physical form of the this compound being handled. This decision tree provides guidance for selecting the necessary level of protection.

PPE_Selection start Start: Task Involving ¹¹³Cd q1 Is the ¹¹³Cd in solid (powder) form or are aerosols possible? start->q1 resp_yes Mandatory: N95/P100 Respirator + Fume Hood/Glove Box q1->resp_yes Yes resp_no Respirator not required, but work in well-ventilated area. q1->resp_no No q2 Is there a risk of splashing? resp_yes->q2 resp_no->q2 face_yes Wear Face Shield + Safety Goggles q2->face_yes Yes face_no Safety Glasses/Goggles Sufficient q2->face_no No base_ppe Standard PPE Required for All Tasks: - Double Gloves - Lab Coat - Dosimetry (Body/Ring) - Shoe Covers face_yes->base_ppe face_no->base_ppe end_node Proceed with Task base_ppe->end_node

Caption: Decision-making workflow for selecting appropriate PPE for ¹¹³Cd handling.

Disposal Plan for this compound Waste

This compound waste is classified as "mixed waste" because it is both a hazardous chemical waste (due to cadmium's toxicity) and a radioactive waste.[21] Disposal must comply with all local and national environmental regulations.[4]

Procedural Steps for Waste Management:

  • Licensed Disposal Service: All ¹¹³Cd waste must be disposed of through a licensed professional waste disposal service that is certified to handle mixed waste.[4]

  • Waste Segregation:

    • Solid Waste: Includes contaminated gloves, absorbent paper, plasticware, etc. Place these items in a designated, clearly labeled radioactive waste container with a plastic liner.[14][22]

    • Liquid Waste: Collect in a shatter-resistant, sealed container (plastic is recommended).[14] Do not mix with other radioactive or chemical waste streams unless permitted by your institution's safety office.

    • Sharps Waste: Needles, razor blades, and contaminated glass must be placed in a designated radioactive sharps container.[22]

  • Labeling: All waste containers must be clearly labeled with the "Caution - Radioactive Materials" symbol, the isotope (this compound), the activity level, the date, and the chemical contents.[14]

  • Storage: Store waste containers in a secure, designated area away from general laboratory traffic. Use shielding for waste containers if they produce significant external radiation levels.[13]

  • Documentation: Maintain a detailed log of all radioactive waste generated, including the isotope, activity, date, and final disposal information.

Emergency Procedures: Spills and Personnel Contamination

Minor Spill (Contained on absorbent paper):

  • Notify: Inform others in the immediate area.

  • Isolate: Place the contaminated absorbent paper in a radioactive waste bag using tongs.

  • Survey: Monitor the area, your hands, and clothing for contamination.

  • Decontaminate: Clean the affected area with an appropriate cleaning agent.

  • Report: Report the incident to the Radiation Safety Officer (RSO).

Major Spill (Liquid spill outside of containment):

  • Alert: Alert people to evacuate the immediate area.

  • Isolate: Cordon off the area to prevent entry.

  • Contain: If safe to do so, cover the spill with absorbent material to prevent its spread.

  • Contact RSO: Immediately contact your institution's Radiation Safety Officer for assistance. Do not attempt to clean up a major spill without expert guidance.

Personnel Contamination:

  • Skin: Immediately wash the affected area with lukewarm water and mild soap. Do not scrub harshly, as this can abrade the skin and increase absorption.

  • Clothing: Remove contaminated clothing immediately, turning items inward to contain the contamination.

  • Eyes: If eye contact occurs, rinse cautiously with water for several minutes.[4]

  • Seek Medical Attention: In all cases of personal contamination or if ingestion or inhalation is suspected, seek immediate medical attention and notify your RSO.[4][5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.